formyl-CoA
描述
属性
CAS 编号 |
13131-49-2 |
|---|---|
分子式 |
C22H36N7O17P3S |
分子量 |
795.5 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate |
InChI |
InChI=1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1 |
InChI 键 |
SXMOKYXNAPLNCW-GORZOVPNSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC=O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |
物理描述 |
Solid |
同义词 |
formyl-CoA formyl-coenzyme A |
产品来源 |
United States |
Foundational & Exploratory
Formyl-CoA Biosynthesis in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-Coenzyme A (formyl-CoA) is a pivotal, high-energy intermediate in the one-carbon (C1) metabolism of many prokaryotes. It serves as a crucial building block and a key player in diverse metabolic pathways, including methanogenesis, oxalate (B1200264) degradation, and potentially in formate (B1220265) assimilation. The biosynthesis of this compound is accomplished through several distinct enzymatic routes, each adapted to the specific metabolic context of the organism. This technical guide provides an in-depth exploration of the core enzymatic pathways of this compound biosynthesis in prokaryotes. It details the mechanisms of key enzymes, summarizes available quantitative data, presents detailed experimental protocols for enzymatic assays, and illustrates the metabolic and regulatory networks through comprehensive diagrams. Understanding these pathways is critical for advancements in metabolic engineering, the development of novel antimicrobial agents, and for harnessing microbial metabolism for biotechnological applications.
Introduction
This compound, a thioester of formic acid and Coenzyme A, represents an activated form of a C1 unit. Its high group transfer potential makes it a versatile metabolite in various anabolic and catabolic processes. In prokaryotes, the synthesis of this crucial intermediate is not centralized to a single pathway but is rather distributed across several specialized enzymatic systems. This guide will focus on the primary and best-characterized pathways for this compound biosynthesis in the prokaryotic domain.
Core Biosynthetic Pathways of this compound
Prokaryotes have evolved multiple strategies to synthesize this compound, reflecting their diverse metabolic capabilities and ecological niches. The primary pathways discussed herein are:
-
The Methanogenesis Pathway: Central to the metabolism of methanogenic archaea.
-
The Oxalate Degradation Pathway: A key detoxification and energy-generating pathway in various bacteria.
-
The Formate-Activating Pathway via Formate-Tetrahydrofolate Ligase: A potential route for incorporating formate into C1 metabolism.
-
The Pyruvate-Formate Lyase Reverse Reaction: A plausible anaerobic route for this compound synthesis.
The Methanogenesis Pathway
In methanogenic archaea, the reduction of carbon dioxide to methane (B114726) is a fundamental energy-yielding process. The initial steps of this pathway involve the formation of a formyl group, which is subsequently transferred to various carriers. Two key enzymes are central to the formation of the formyl donor, formylmethanofuran (B1241027).
Formylmethanofuran dehydrogenase (FMD) catalyzes the ATP-independent reduction of CO2 to a formyl group, which is then attached to the cofactor methanofuran (B1217411) (MFR).[1] This enzyme is a complex metalloenzyme, often containing molybdenum or tungsten, as well as iron-sulfur clusters.[2] The overall reaction is:
CO₂ + Methanofuran + Reduced Ferredoxin ⇌ Formylmethanofuran + H₂O + Oxidized Ferredoxin[3]
The reaction proceeds in two steps at distinct active sites within the enzyme complex: the reduction of CO₂ to formate and the subsequent condensation of formate with methanofuran.[4]
The formyl group from formylmethanofuran is then transferred to tetrahydromethanopterin (H₄MPT) by the enzyme formylmethanofuran-tetrahydromethanopterin formyltransferase (Ftr).[5] This reaction generates 5-formyl-H₄MPT, a key intermediate in the C1 carrier pathway of methanogenesis.[6] The reaction is reversible and proceeds as follows:
Formylmethanofuran + 5,6,7,8-Tetrahydromethanopterin ⇌ Methanofuran + 5-Formyl-5,6,7,8-tetrahydromethanopterin[5]
Caption: Initial steps of CO₂ reduction in methanogenesis leading to the formation of 5-Formyl-H₄MPT.
The Oxalate Degradation Pathway
Several prokaryotes, notably Oxalobacter formigenes, utilize oxalate as a carbon and energy source. This pathway involves the key enzyme this compound transferase.
This compound transferase (Frc) is a crucial enzyme in oxalate metabolism, catalyzing the transfer of Coenzyme A from this compound to oxalate.[5] This reaction produces oxalyl-CoA and formate. The oxalyl-CoA is then decarboxylated by oxalyl-CoA decarboxylase to regenerate this compound, creating a cycle that drives proton motive force and ATP synthesis.[7] The reaction catalyzed by this compound transferase is:
This compound + Oxalate ⇌ Formate + Oxalyl-CoA[5]
Caption: The two-step enzymatic cycle for oxalate degradation in prokaryotes.
Formate-Activating Pathway
Formate is a readily available C1 substrate for many prokaryotes. Its activation to a more reactive form is a critical step for its assimilation.
Formate-tetrahydrofolate ligase (FTHFL), also known as formyltetrahydrofolate synthetase, catalyzes the ATP-dependent ligation of formate to tetrahydrofolate (THF) to produce 10-formyl-THF.[8] While this reaction does not directly produce this compound, 10-formyl-THF can be a precursor for this compound synthesis in some metabolic contexts, although the direct enzymatic link is not universally established. The reaction is:
ATP + Formate + Tetrahydrofolate ⇌ ADP + Phosphate + 10-Formyltetrahydrofolate[8]
Caption: The ATP-dependent activation of formate by formate-tetrahydrofolate ligase.
Pyruvate (B1213749) Formate-Lyase (Reverse Reaction)
Pyruvate formate-lyase (PFL) is a key enzyme in the anaerobic metabolism of many bacteria, such as Escherichia coli. It typically catalyzes the non-oxidative cleavage of pyruvate to acetyl-CoA and formate.[9] However, the reaction is reversible, and under certain conditions, PFL can catalyze the condensation of acetyl-CoA and formate to produce pyruvate. While this does not directly yield this compound, it highlights a potential, though less direct, route for the incorporation of formate into central metabolism, which could indirectly influence this compound pools. The reversible reaction is:
Pyruvate + CoA ⇌ Acetyl-CoA + Formate[10]
Caption: The reversible condensation of acetyl-CoA and formate catalyzed by pyruvate formate-lyase.
Quantitative Data on Key Enzymes
The following table summarizes available kinetic parameters for some of the key enzymes involved in this compound metabolism. Data for prokaryotic enzymes can be sparse and vary depending on the organism and experimental conditions.
| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source(s) |
| This compound Transferase | Oxalobacter formigenes | This compound | 11.1 | 6.49 | 5.3 | [7][9] |
| Oxalate | 5250 | - | - | [7] | ||
| N-Formylmethanofuran:Tetrahydromethanopterin Formyltransferase | Methanopyrus kandleri | Formylmethanofuran | 50 | 2700 (at 65°C) | - | [11] |
| Tetrahydromethanopterin | 100 | - | - | [11] | ||
| Formate-Tetrahydrofolate Ligase | Mus musculus (recombinant) | (6S)-5-Formyltetrahydrofolate | 5 | - | - | [12] |
| Mg-ATP | 769 | - | - | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the study of these enzymatic pathways. Below are outlines of common assay methods for the key enzymes.
Assay for Formylmethanofuran Dehydrogenase Activity
This assay typically measures the reduction of an artificial electron acceptor, such as methyl viologen or benzyl (B1604629) viologen, which accompanies the oxidation of formylmethanofuran.[13]
-
Principle: The reduction of the viologen dye results in a color change that can be monitored spectrophotometrically.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.6)
-
Formylmethanofuran (substrate)
-
Methyl viologen or Benzyl viologen (electron acceptor)
-
Enzyme preparation
-
-
Procedure:
-
Prepare the reaction mixture in an anaerobic cuvette, as the enzyme and its substrates can be oxygen-sensitive.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at the characteristic wavelength for the reduced viologen (e.g., 604 nm for reduced methyl viologen).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the reduced viologen.
-
Caption: A generalized workflow for the spectrophotometric assay of Formylmethanofuran Dehydrogenase.
Assay for this compound Transferase Activity
The activity of this compound transferase can be measured by monitoring the formation of oxalyl-CoA or the disappearance of this compound. A common method involves a coupled enzyme assay.
-
Principle: The product, oxalyl-CoA, is decarboxylated by the coupling enzyme oxalyl-CoA decarboxylase, and the resulting CO₂ can be measured, or the regeneration of this compound can be monitored. Alternatively, the disappearance of this compound can be followed directly by HPLC.
-
Reaction Mixture:
-
Buffer (e.g., Potassium phosphate, pH 6.8)
-
This compound (substrate)
-
Oxalate (substrate)
-
This compound Transferase (enzyme)
-
(For coupled assay) Oxalyl-CoA decarboxylase
-
-
Procedure (HPLC-based):
-
Assemble the reaction mixture and pre-incubate at the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
At various time points, quench the reaction (e.g., with acid).
-
Analyze the reaction mixture by reverse-phase HPLC to quantify the amounts of this compound and oxalyl-CoA.
-
Calculate the enzyme activity from the rate of substrate consumption or product formation.
-
Assay for Formate-Tetrahydrofolate Ligase Activity
This assay is based on the conversion of the product, 10-formyl-THF, to a stable, colored compound, 5,10-methenyl-THF, upon acidification.[14]
-
Principle: The formation of 5,10-methenyl-THF is quantified spectrophotometrically at its absorbance maximum of 350 nm.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
ATP
-
MgCl₂
-
Formate
-
Tetrahydrofolate (THF)
-
Enzyme preparation
-
-
Procedure:
-
Combine all reactants except the enzyme and pre-incubate.
-
Start the reaction by adding the enzyme.
-
After a defined incubation period, stop the reaction by adding acid (e.g., HCl or perchloric acid). This also converts 10-formyl-THF to 5,10-methenyl-THF.
-
Measure the absorbance at 350 nm.
-
Calculate the amount of product formed using the molar extinction coefficient of 5,10-methenyl-THF.[14]
-
Assay for Pyruvate Formate-Lyase (Reverse Reaction)
Assaying the reverse reaction of PFL can be challenging. A coupled enzyme assay is typically employed to measure the production of pyruvate.
-
Principle: The pyruvate produced is reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Acetyl-CoA
-
Formate
-
CoA
-
NADH
-
Lactate dehydrogenase (coupling enzyme)
-
PFL enzyme preparation (activated anaerobically)
-
-
Procedure:
-
The assay must be performed under strict anaerobic conditions.
-
Combine all components except PFL in an anaerobic cuvette.
-
Initiate the reaction by adding the activated PFL enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of pyruvate formation from the rate of NADH oxidation.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the cell. Regulation occurs at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation
-
Pyruvate Formate-Lyase: The expression of the pfl gene is induced under anaerobic conditions and is regulated by global anaerobic regulators such as FNR and ArcA in E. coli.[15][16] The presence of pyruvate can also enhance its expression.[7]
-
Methanogenesis Genes: The transcription of genes involved in methanogenesis is regulated in response to substrate availability, such as the partial pressure of H₂.[8] Specific transcription factors, including members of the ArsR family in Methanosarcina acetivorans, act as activators and repressors of methanogenesis genes.[8]
-
Oxalate Degradation Genes: The expression of the frc and oxc genes, encoding this compound transferase and oxalyl-CoA decarboxylase, can be induced by the presence of oxalate and is also influenced by pH.[17]
Caption: Key transcriptional regulators and inducers of genes involved in this compound metabolism.
Post-Translational and Allosteric Regulation
While specific allosteric regulators for many of the this compound biosynthetic enzymes are not well-defined, feedback inhibition by pathway end-products is a common regulatory mechanism in metabolism. For instance, in the broader context of one-carbon metabolism, intermediates of the folate cycle can exert feedback regulation on biosynthetic enzymes.[2] The activity of some CoA-transferases can also be inhibited by free Coenzyme A.[18]
Conclusion and Future Directions
The biosynthesis of this compound in prokaryotes is a multifaceted process involving a diverse set of enzymes and pathways tailored to specific metabolic needs. From the energy-generating pathways of methanogens and oxalate-degrading bacteria to the central metabolic routes of facultative anaerobes, the production of this activated C1 unit is fundamental to microbial life.
For researchers and drug development professionals, these pathways offer a wealth of potential targets. Inhibiting this compound synthesis in pathogenic methanogens or in bacteria that rely on oxalate degradation for survival could represent novel antimicrobial strategies. Conversely, enhancing these pathways in industrial microorganisms could improve the efficiency of biofuel production from C1 feedstocks or the bioremediation of oxalate.
Future research should focus on several key areas:
-
Elucidation of Novel Pathways: The full diversity of this compound biosynthetic routes in the vast prokaryotic world is likely yet to be discovered.
-
Detailed Kinetic and Structural Characterization: A deeper understanding of the enzyme mechanisms will facilitate the design of specific inhibitors or the engineering of more efficient biocatalysts.
-
Mapping Regulatory Networks: Unraveling the intricate signaling and allosteric control mechanisms will provide a more complete picture of how these pathways are integrated into the overall cellular metabolism.
By continuing to explore the fundamental biochemistry of this compound biosynthesis, the scientific community can unlock new opportunities for both therapeutic intervention and biotechnological innovation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, immunoassay, and tissue distribution of rat C1-tetrahydrofolate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. INACTIVATION OF E. COLI PYRUVATE FORMATE-LYASE: ROLE OF AdhE AND SMALL MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofolate and tetrahydromethanopterin compared: functionally distinct carriers in C1 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic regulation of pyruvate formate-lyase from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dnayaklab.com [dnayaklab.com]
- 9. uniprot.org [uniprot.org]
- 10. Detection of oxalyl-CoA decarboxylase (oxc) and this compound transferase (frc) genes in novel probiotic isolates capable of oxalate degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation of methanogenic metabolism in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloning, expression, and purification of 5,10-methenyltetrahydrofolate synthetase from Mus musculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of Formylmethanofuran Dehydrogenase [creative-enzymes.com]
- 14. Purification of the Formate-Tetrahydrofolate Ligase from Methylobacterium extorquens AM1 and Demonstration of Its Requirement for Methylotrophic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anaerobic induction of pyruvate formate-lyase gene expression is mediated by the ArcA and FNR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anaerobic regulation of pyruvate formate-lyase from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbon metabolism regulates expression of the pfl (pyruvate formate-lyase) gene in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Thioester: A Technical Guide to the Discovery and History of Formyl-CoA
Abstract
Formyl-CoA, the single-carbon counterpart to the well-known acetyl-CoA, occupies a unique and often overlooked niche in cellular metabolism. While not a direct participant in the central energy-generating pathways of cellular respiration, its history is intertwined with key discoveries in fatty acid oxidation and specialized metabolic adaptations. This technical guide provides an in-depth exploration of the discovery and scientific history of this compound. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of one-carbon metabolism, peroxisomal function, and microbial metabolic diversity. This document details the key experiments that first identified this compound, the enzymes responsible for its synthesis and consumption, and its role as a metabolic intermediate.
Introduction: A Tale of a Transient Intermediate
The story of this compound is one of a chemically reactive and transient molecule that for years remained in the shadows of its two-carbon relative, acetyl-CoA. The discovery of Coenzyme A in 1945 by Fritz Lipmann set the stage for understanding how acyl groups are activated and transferred in the cell.[1] While acetyl-CoA quickly took center stage in the newly elucidated citric acid cycle, the existence and role of its one-carbon cognate, this compound, would only be revealed through investigations into more specialized metabolic pathways.
Its inherent instability in aqueous solutions posed a significant challenge to early researchers, often hydrolyzing to formate (B1220265) and Coenzyme A, which made its direct detection and characterization difficult.[2][3] Nevertheless, persistent investigation in two primary areas—the degradation of branched-chain fatty acids and the unique metabolism of the gut bacterium Oxalobacter formigenes—solidified the existence and importance of this one-carbon thioester.
This guide will trace the historical milestones in the discovery of this compound, from its initial proposal as a metabolic intermediate to the characterization of the key enzymes that govern its fate.
The Discovery of this compound in Specific Metabolic Contexts
The scientific community's understanding of this compound did not emerge from studies of mainstream energy metabolism but rather from explorations of metabolic puzzles at the periphery.
The α-Oxidation of Phytanic Acid: A Peroxisomal Debut
The first major line of evidence for the existence of this compound came from studies on the α-oxidation of phytanic acid, a 3-methyl-branched fatty acid.[4] The presence of a methyl group on the β-carbon of phytanic acid prevents its degradation via the typical β-oxidation pathway. This necessitated an alternative route, termed α-oxidation, to shorten the fatty acid by one carbon, thereby bypassing the problematic methyl group.
In the 1990s, research into this pathway revealed that it occurs in peroxisomes and involves a series of enzymatic steps.[5] A key breakthrough was the identification of 2-hydroxyphytanoyl-CoA as an intermediate. The subsequent cleavage of this molecule was hypothesized to release the first carbon as a one-carbon unit. In 1997, Croes et al. demonstrated that this one-carbon unit is released not as formate, as initially presumed, but as this compound.[2] This discovery was pivotal, establishing this compound as a direct product of a mammalian metabolic pathway.
The enzyme responsible for this cleavage reaction was later identified in 1999 as 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes.[1][6]
Oxalate (B1200264) Metabolism in Oxalobacter formigenes: A Bacterial Perspective
Contemporaneously, another line of investigation in the field of microbiology provided compelling evidence for the role of this compound in a completely different biological context. The anaerobic bacterium Oxalobacter formigenes, found in the gut of many vertebrates, possesses the unique ability to use oxalate as its sole source of carbon and energy.[7]
In 1990, a landmark paper by Baetz and Allison reported the purification and characterization of a key enzyme from this bacterium: this compound transferase.[3] This enzyme catalyzes the reversible transfer of Coenzyme A from this compound to oxalate, producing oxalyl-CoA and formate.[3] This discovery was significant not only for understanding oxalate metabolism but also because it demonstrated a biological system where this compound was a crucial substrate, actively participating in a metabolic cycle.
Early Indications in Clostridia
Interestingly, one of the earliest suggestions of this compound as a metabolic intermediate dates back to a 1963 study by Sly and Stadtman on Clostridium kluyveri.[8] They proposed this compound as an intermediate in the formate-dependent decomposition of acetyl phosphate (B84403) and also identified a this compound hydrolase, an enzyme that breaks down this compound into formate and CoA.[8][9] This early work laid a conceptual foundation, even though the broader metabolic significance of this compound was not yet fully appreciated.
Key Enzymes in this compound Metabolism
The discovery of this compound is inextricably linked to the enzymes that produce and consume it.
2-Hydroxyacyl-CoA Lyase 1 (HACL1)
-
Discovery: Identified in 1999 as the enzyme responsible for the cleavage of 2-hydroxyphytanoyl-CoA during α-oxidation.[1][10]
-
Function: A thiamine pyrophosphate (TPP)-dependent lyase that cleaves the carbon-carbon bond between the first and second carbons of a 2-hydroxyacyl-CoA intermediate.
-
Reaction: 2-hydroxyacyl-CoA → (n-1) aldehyde + this compound.[6][11]
-
Location: Peroxisomes.[12]
This compound Transferase (FRC)
-
Discovery: Purified and characterized from Oxalobacter formigenes in 1990 by Baetz and Allison.[3][4][7]
-
Function: Catalyzes the transfer of a CoA moiety between this compound and oxalate. It belongs to the Class III CoA-transferase family.[13]
-
Reaction: this compound + Oxalate ⇌ Formate + Oxalyl-CoA.[14]
-
Location: Cytoplasm of Oxalobacter formigenes.
This compound Hydrolase
-
Discovery: First described in Clostridium kluyveri in 1963.[8]
-
Function: Catalyzes the hydrolysis of this compound to formate and Coenzyme A. This is often considered a detoxification or recycling step, preventing the accumulation of the reactive this compound.
-
Location: Varies depending on the organism.
Quantitative Data
Quantitative data on this compound has been challenging to obtain due to its transient nature. Most available data comes from in vitro characterization of the enzymes involved in its metabolism.
Table 1: Kinetic Parameters of this compound Transferase from Oxalobacter formigenes
| Substrate | Apparent Km | Vmax | Specific Activity | Reference |
|---|---|---|---|---|
| This compound (with excess succinate) | 3.0 mM | 29.6 µmol/min/mg | - | [3][7] |
| This compound (with oxalate) | 11.1 µM | 6.49 µmol/min/mg | 2.15 µmol/min/mg | [3][16] |
| Oxalate | 5.25 mM | 6.49 µmol/min/mg | - |[16] |
Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase (a type of HACL)
| Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |
|---|
| (R)-2-hydroxyisobutyryl-CoA | ~120 µM | 1.3 s⁻¹ | ~11 s⁻¹mM⁻¹ |[17] |
Experimental Protocols
The methodologies used to study this compound and its related enzymes have evolved over time, reflecting advances in biochemical techniques.
Synthesis of this compound
Early studies and many subsequent ones required the chemical synthesis of this compound for use as a substrate in enzymatic assays.
Protocol: Chemical Synthesis of this compound (Adapted from historical methods)
-
Preparation of a Formylating Agent: A common method involves the creation of a mixed anhydride (B1165640) of formic acid. For example, by reacting formic acid with acetic anhydride.[6]
-
Thioesterification: The formylating agent is then reacted with Coenzyme A at a controlled, slightly alkaline pH. The reaction mixture is kept on ice to minimize the hydrolysis of the newly formed, unstable thioester bond.
-
Purification: The synthesized this compound is typically purified using chromatographic techniques, such as ion-exchange or reverse-phase HPLC, to separate it from unreacted Coenzyme A and byproducts.[18]
-
Quantification: The concentration of the purified this compound is determined spectrophotometrically by measuring its absorbance at 260 nm (for the adenine (B156593) ring of CoA) and by specific assays that measure the thioester bond, such as the hydroxylamine (B1172632) reaction described by Hestrin.
Assay for this compound Transferase Activity
The activity of this compound transferase was originally measured by monitoring the formation of its products.
Protocol: HPLC-Based Assay for this compound Transferase (Based on Baetz and Allison, 1990)
-
Reaction Mixture: Prepare a reaction buffer at pH 6.7 (a pH where this compound is relatively more stable) containing potassium phosphate, a defined concentration of oxalate, and the enzyme preparation.[4]
-
Initiation: Start the reaction by adding a known amount of synthetically prepared this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Quenching: Stop the reaction by adding an acid, such as acetic acid. This denatures the enzyme and stabilizes the CoA derivatives.
-
Analysis: Separate and quantify the substrate (this compound) and product (oxalyl-CoA) using reverse-phase high-pressure liquid chromatography (HPLC) with UV detection at 260 nm. The rate of oxalyl-CoA formation is used to calculate the enzyme's activity.[18]
Coupled Spectrophotometric Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
A continuous, enzyme-coupled spectrophotometric assay is a more modern approach to measure HACL1 activity.
Protocol: Coupled Assay for HACL1
-
Principle: This assay measures the production of the aldehyde product of the HACL1 reaction. The aldehyde is immediately used as a substrate by an excess of aldehyde dehydrogenase (ALDH), which oxidizes the aldehyde and concomitantly reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.[19]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NAD⁺, Mg²⁺, thiamine pyrophosphate (TPP), an excess of a purified aldehyde dehydrogenase, and the HACL1 enzyme sample.[19]
-
Equilibration: Incubate the mixture in a spectrophotometer at 37°C for several minutes to establish a stable baseline.
-
Initiation: Start the reaction by adding the substrate, a specific 2-hydroxyacyl-CoA (e.g., 2-hydroxyphytanoyl-CoA).
-
Measurement: Immediately monitor the linear increase in absorbance at 340 nm. The rate of change in absorbance is directly proportional to the activity of HACL1.[19]
Visualizations: Pathways and Workflows
Diagrams of Metabolic Pathways and Experimental Logic
Caption: Key metabolic pathways involving this compound.
Caption: Workflow for the coupled spectrophotometric assay of HACL1.
Conclusion and Future Directions
The discovery of this compound illustrates a classic narrative in biochemistry: the elucidation of a metabolic pathway through the careful characterization of its intermediates and enzymes, often in specialized biological systems. Initially a hypothetical entity, its existence was confirmed through studies on α-oxidation and the unique metabolism of Oxalobacter formigenes. The inherent instability of this compound made its study a technical challenge, but also highlighted the cell's need for efficient mechanisms, such as this compound hydrolase, to control its levels.
While this compound is not a direct player in cellular respiration's main stage, it is a crucial intermediate in peroxisomal fatty acid metabolism and provides a source of one-carbon units for vital biosynthetic pathways, including purine synthesis.[20] The enzymes that metabolize this compound, particularly the reversible 2-hydroxyacyl-CoA lyase, are now gaining significant attention in the field of synthetic biology.[1] Researchers are exploring the use of these enzymes to engineer novel pathways for carbon fixation, aiming to convert one-carbon feedstocks like formate and formaldehyde (B43269) into valuable multi-carbon chemicals. This modern application brings the story of this compound full circle, from a curious catabolic byproduct to a potential cornerstone of future biotechnologies.
Further research into the regulation of this compound levels, the potential for other this compound-dependent reactions in different organisms, and the engineering of its metabolic enzymes will undoubtedly continue to expand our understanding of this fascinating one-carbon thioester.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Project : USDA ARS [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 9. KEGG ENZYME: 3.1.2.10 [genome.jp]
- 10. uniprot.org [uniprot.org]
- 11. physoc.org [physoc.org]
- 12. benchchem.com [benchchem.com]
- 13. Reinvestigation of the catalytic mechanism of this compound transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. ENZYME - 3.1.2.10 this compound hydrolase [enzyme.expasy.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. annualreviews.org [annualreviews.org]
The Role of One-Carbon Metabolism in Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Executive Summary
The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy homeostasis, and the production of genetic material. Central to this process is the incorporation of one-carbon units to form the purine ring structure. This technical guide addresses the specific function of formyl-coenzyme A (formyl-CoA) in purine synthesis, clarifying its role in the context of the established one-carbon metabolic network. While direct participation of this compound as a formyl donor in the canonical de novo purine synthesis pathway is not supported by current evidence, it can serve as a precursor to the actual formyl donor, 10-formyltetrahydrofolate (10-fTHF). This document provides an in-depth exploration of the established biochemical reactions, presents quantitative data on key enzymatic steps, details relevant experimental protocols, and visualizes the involved pathways to support researchers and professionals in drug development and metabolic research.
The Function of this compound: An Indirect Contributor
A thorough review of the biochemical literature indicates that This compound does not directly donate the formyl group for the synthesis of the purine ring . The de novo purine synthesis pathway exclusively utilizes 10-formyltetrahydrofolate (10-fTHF) as the one-carbon donor for the two formylation steps.[1]
However, this compound can be considered an indirect contributor to this pathway. The enzyme this compound transferase catalyzes the conversion of this compound and oxalate (B1200264) to formate (B1220265) and oxalyl-CoA.[2] The resulting formate can then enter the one-carbon metabolic pool. Within the cytoplasm, the enzyme N10-formyltetrahydrofolate synthetase (FTHFS) catalyzes the ATP-dependent formylation of tetrahydrofolate (THF) using formate, thereby generating the 10-fTHF required for purine synthesis.[3]
This indirect relationship is a crucial distinction for researchers investigating metabolic flux and potential therapeutic targets. While targeting this compound metabolism may have downstream effects on purine synthesis, the immediate and direct players in the formylation steps are the folate-dependent enzymes.
The Canonical de Novo Purine Synthesis Pathway
The de novo synthesis of purines is a ten-step enzymatic pathway that assembles the purine ring on a ribose-5-phosphate (B1218738) scaffold.[4] The two formylation steps, which are the focus of this guide, are critical for the completion of the imidazole (B134444) and pyrimidine (B1678525) rings of the purine structure.
First Formylation: Glycinamide (B1583983) Ribonucleotide (GAR) Transformylase
The third step in the pathway is catalyzed by phosphoribosylglycinamide formyltransferase, commonly known as glycinamide ribonucleotide transformylase (GAR Tfase) . This enzyme transfers a formyl group from 10-fTHF to the amino group of glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR).[4] This reaction incorporates the carbon atom that will become C8 of the purine ring.
Second Formylation: Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase
The ninth step is catalyzed by the bifunctional enzyme aminoimidazole carboxamide ribonucleotide (AICAR) transformylase/inosine (B1671953) monophosphate (IMP) cyclohydrolase (ATIC) . The AICAR transformylase domain of this enzyme transfers the second formyl group from 10-fTHF to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[5] This reaction introduces the C2 atom of the purine ring. The subsequent cyclization of FAICAR to inosine monophosphate (IMP) is catalyzed by the IMP cyclohydrolase domain of the same enzyme.[5]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the formylation steps of de novo purine synthesis.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |
| GAR Transformylase (GAR Tfase) | Human | GAR | 1.1 ± 0.2 | 7.5 | - | [6] |
| Human | fDDF | 0.9 ± 0.2 | 7.5 | - | [6] | |
| E. coli | GAR | 16.7 | 16 | - | [7] | |
| E. coli | fDDF | - | 13-fold less than forward | - | [7] | |
| AICAR Transformylase (ATIC) | Candidatus Liberibacter asiaticus | AICAR | 34.81 | - | 0.56 | [8] |
| Candidatus Liberibacter asiaticus | 10-fTHF | 146.6 | - | 0.95 | [8] | |
| IMP Cyclohydrolase (ATIC) | Candidatus Liberibacter asiaticus | FAICAR | 1.81 | - | 2.87 | [8] |
Note: fDDF (10-formyl-5,8-dideazafolate) is a stable analog of 10-fTHF commonly used in kinetic assays.
| Metabolite | Cell Line | Intracellular Concentration (pmol/106 cells) | Reference(s) |
| AMP | Huh7.5 | 110 | [9] |
| ADP | Huh7.5 | 1,144 | [9] |
| ATP | Huh7.5 | 9,358 | [9] |
| GMP | Huh7.5 | 44 | [9] |
| GDP | Huh7.5 | 335 | [9] |
| GTP | Huh7.5 | 1,975 | [9] |
| IMP | Corynebacterium glutamicum (engineered) | up to 44 µmol g CDW-1 |
Experimental Protocols
Spectrophotometric Assay for GAR Transformylase Activity
This protocol is adapted from methodologies used for human and E. coli GAR Tfase.[6][7] It relies on monitoring the formation of 5,8-dideazafolate, a product of the reaction when using the 10-fTHF analog, 10-formyl-5,8-dideazafolate (fDDF).
Materials:
-
Purified GAR Transformylase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and GAR at the desired concentration.
-
Add fDDF to the reaction mixture.
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of GAR Transformylase (typically in the low nM range).
-
Immediately begin monitoring the increase in absorbance at 295 nm.
-
Calculate the initial reaction velocity using the molar extinction coefficient for 5,8-dideazafolate (Δε = 18.9 mM−1cm−1).[6]
Spectrophotometric Assay for AICAR Transformylase Activity
This protocol is based on the characterization of ATIC from Candidatus Liberibacter asiaticus.[8] It measures the conversion of 10-fTHF to THF, which is accompanied by a decrease in absorbance at 295 nm.
Materials:
-
Purified AICAR Transformylase (ATIC)
-
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
10-formyltetrahydrofolate (10-fTHF)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 25 mM 2-mercaptoethanol.
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and AICAR.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10-fTHF.
-
Immediately begin monitoring the decrease in absorbance at 295 nm.
-
The initial rate is calculated based on the change in absorbance over time, using the appropriate extinction coefficient for the conversion of 10-fTHF to THF under the assay conditions.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Overview of the indirect role of this compound in purine synthesis.
Caption: General workflow for spectrophotometric enzyme assays.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Intracellular concentration of nucleotides. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
Formyl-CoA as an Intermediate in Fatty Acid Alpha-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid alpha-oxidation is a critical metabolic pathway responsible for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon. This pathway is essential for preventing the toxic accumulation of these fatty acids, a hallmark of severe neurological disorders like Refsum disease. A key, yet transient, intermediate in this peroxisomal process is formyl-CoA. This technical guide provides an in-depth exploration of the alpha-oxidation pathway with a focus on the generation, role, and subsequent fate of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core biochemical and experimental workflows.
The Core Pathway: Alpha-Oxidation of Phytanic Acid
The alpha-oxidation of phytanic acid occurs primarily within the peroxisomes and involves a series of enzymatic reactions that ultimately shorten the fatty acid chain by one carbon.[1] This process allows the resulting product, pristanic acid, to enter the beta-oxidation pathway for further degradation.
The key steps involving the generation of this compound are:
-
Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase.[2]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, to form 2-hydroxyphytanoyl-CoA.[2] This reaction requires Fe²⁺, O₂, and 2-oxoglutarate as co-substrates.[2]
-
Cleavage and this compound Formation: The central step in the generation of this compound is the cleavage of 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase 1 (HACL1).[3][4] HACL1 cleaves the bond between the C1 and C2 carbons of 2-hydroxyphytanoyl-CoA, yielding two products: an (n-1) aldehyde (pristanal) and this compound.[3][4]
-
This compound Hydrolysis: this compound is a transient intermediate and is rapidly hydrolyzed to formate (B1220265), a reaction that can occur non-enzymatically.[5][6] Formate is then exported from the peroxisome to the cytosol, where it can be utilized in one-carbon metabolism or be further oxidized to CO₂.[5]
-
Pristanal (B217276) Oxidation: The pristanal generated alongside this compound is oxidized to pristanic acid by an aldehyde dehydrogenase.[2] Pristanic acid can then be activated to pristanoyl-CoA and enter the beta-oxidation pathway.
Signaling Pathway Diagram
Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.
Quantitative Data
Quantitative analysis of the enzymes and intermediates in the alpha-oxidation pathway is crucial for understanding its regulation and the pathophysiology of related disorders. Below is a summary of available quantitative data.
| Parameter | Enzyme/Metabolite | Value | Organism/Conditions | Reference(s) |
| Km | Phytanoyl-CoA Dioxygenase (PHYH) | 29.5 µM | Human (in presence of SCP2) | |
| Phytanoyl-CoA Dioxygenase (PHYH) | 29.1 µM (for hexadecanoyl-CoA) | Human (in presence of SCP2) | ||
| Phytanoyl-CoA Dioxygenase (PHYH) | 40.8 µM (for 3-methylhexadecanoyl-CoA) | Human | ||
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | ~120 µM (for 2-hydroxyisobutyryl-CoA) | Actinobacterial | [7] | |
| kcat | 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | 1.3 s⁻¹ (for 2-hydroxyisobutyryl-CoA) | Actinobacterial | [7] |
| Plasma Concentration | Phytanic Acid | < 10 µmol/L | Healthy Human | |
| Phytanic Acid | up to 1300 µmol/L | Refsum Disease Patients | ||
| Pristanic Acid | Normal levels in healthy individuals | Healthy Human | ||
| Pristanic Acid | Elevated in certain peroxisomal disorders | Peroxisomal Disorder Patients | ||
| This compound Production | 2-5% of formate formed | Purified rat liver peroxisomes | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fatty acid alpha-oxidation.
Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts
This protocol describes the measurement of the conversion of radiolabeled phytanic acid to CO₂ in cultured human skin fibroblasts.[3]
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]phytanic acid
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
-
Sealed culture flasks with a center well for CO₂ trapping
Procedure:
-
Culture fibroblasts to confluency in appropriate sealed culture flasks.
-
Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.
-
Aspirate the old medium from the fibroblast cultures and wash the cells with PBS.
-
Add the reaction mixture to the cells.
-
To the center well of the sealed flask, add a CO₂ trapping agent (e.g., a piece of filter paper soaked in a saturated solution of barium hydroxide (B78521) or a commercial CO₂ absorbent).
-
Seal the flasks and incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).
-
At the end of the incubation, stop the reaction by injecting a strong acid (e.g., perchloric acid) into the culture medium to release all dissolved ¹⁴CO₂.
-
Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂.
-
Carefully remove the filter paper from the center well and place it in a scintillation vial.
-
Add scintillation fluid to the vial.
-
Quantify the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is a measure of the overall alpha-oxidation activity.
Protocol 2: Quantification of Phytanic Acid and Pristanic Acid by GC-MS
This protocol outlines the analysis of phytanic acid and pristanic acid in plasma or cell extracts using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plasma or cell pellet
-
Internal standards (e.g., deuterated phytanic acid and pristanic acid)
-
Solvents: Hexane (B92381), isopropanol, methanol (B129727), toluene (B28343) (all HPLC or GC grade)
-
Derivatizing agent: 14% Boron trifluoride (BF₃) in methanol
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-1)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To the plasma sample or cell pellet, add a known amount of the internal standards.
-
Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid residue in a small volume of toluene.
-
Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Set the GC oven temperature program to achieve optimal separation of the fatty acid methyl esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of phytanic acid, pristanic acid, and their deuterated internal standards.
-
-
Data Analysis:
-
Calculate the concentrations of phytanic acid and pristanic acid by comparing their peak areas to those of their respective internal standards.
-
Protocol 3: Western Blot Analysis of Alpha-Oxidation Enzymes
This protocol describes the detection of phytanoyl-CoA dioxygenase (PHYH) and 2-hydroxyacyl-CoA lyase 1 (HACL1) in cell or tissue lysates by Western blotting.
Materials:
-
Cell or tissue lysate
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PHYH antibody (e.g., rabbit polyclonal)
-
Anti-HACL1 antibody (e.g., rabbit monoclonal [EPR16812])
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a transfer membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-PHYH or anti-HACL1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating fatty acid alpha-oxidation in a biological sample.
Caption: A generalized workflow for investigating alpha-oxidation.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the alpha-oxidation of 3-methyl-branched fatty acids. Its formation, catalyzed by 2-hydroxyacyl-CoA lyase 1, represents the carbon-carbon cleavage step that is central to this metabolic pathway. Understanding the enzymology, regulation, and quantitative aspects of this compound metabolism within the context of alpha-oxidation is critical for elucidating the molecular basis of diseases such as Refsum disease and for the development of potential therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate this essential metabolic process.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound during peroxisomal alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Human Phytanoyl-CoA 2-Hydroxylase Identifies Molecular Mechanisms of Refsum Disease* | Semantic Scholar [semanticscholar.org]
- 6. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA 2-Hydroxylase Polyclonal Antibodies - Antibody Resource Page [antibodyresource.com]
Formyl-Coenzyme A: A Technical Guide to its Chemical Structure, Properties, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-coenzyme A (formyl-CoA) is a pivotal, yet often overlooked, thioester intermediate in cellular metabolism. While structurally similar to the well-studied acetyl-CoA, this compound possesses unique chemical properties and participates in distinct metabolic pathways crucial for cellular function and homeostasis. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It further elucidates its significant roles in oxalate (B1200264) degradation, one-carbon metabolism, and fatty acid alpha-oxidation. Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided, alongside kinetic data for key enzymatic reactions. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and manipulate the metabolic pathways involving this critical molecule.
Chemical Structure and Identification
Formyl-coenzyme A is an acyl-CoA derivative resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of formic acid[1][2]. Its structure comprises an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety linked to a pantothenic acid unit, which in turn is connected to a β-mercaptoethylamine residue bearing the formyl group via a thioester bond.
Table 1: Chemical Identifiers for Formyl-Coenzyme A
| Identifier | Value |
| Molecular Formula | C22H36N7O17P3S |
| Molecular Weight | 795.5 g/mol [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate[1] |
| CAS Number | 13131-49-2 |
| Synonyms | This compound, S-Formylcoenzyme A |
Physicochemical Properties
The physicochemical properties of this compound are critical for its biological function and require careful consideration in experimental design.
Table 2: Physicochemical Properties of Formyl-Coenzyme A
| Property | Value/Description |
| Appearance | Assumed to be a white powder in its solid form. |
| Solubility | Soluble in water. Specific quantitative data is not readily available. |
| Stability | Unstable in aqueous solutions, particularly at basic pH. It is susceptible to hydrolysis of the thioester bond.[3] |
| pKa (calculated) | Strongest Acidic: 0.83; Strongest Basic: 4.95[4] |
| UV Maximum Absorbance | Expected to be similar to Coenzyme A at ~260 nm due to the adenine (B156593) moiety. |
Biological Roles and Metabolic Pathways
This compound is a key intermediate in several metabolic pathways, most notably in the degradation of oxalate and in one-carbon metabolism.
Oxalate Degradation Pathway
In certain anaerobic bacteria, such as Oxalobacter formigenes, this compound is a central molecule in the catabolism of oxalate, a toxic compound. This pathway is crucial for the organism's energy production.
The key enzyme in this pathway is This compound transferase (Frc) , which catalyzes the transfer of coenzyme A from this compound to oxalate, producing oxalyl-CoA and formate[3][5]. The oxalyl-CoA is then decarboxylated by oxalyl-CoA decarboxylase to regenerate this compound and produce CO2.
One-Carbon Metabolism and Purine (B94841) Biosynthesis
This compound is a carrier of a one-carbon unit (the formyl group) and thus plays a role in one-carbon metabolism. While tetrahydrofolate is the more common carrier of one-carbon units, this compound can serve as a donor in certain reactions. One of the key outputs of one-carbon metabolism is the de novo synthesis of purines, which are essential building blocks for DNA and RNA. The formyl group from this compound can be transferred to contribute to the purine ring structure[6][7][8][9][10].
Fatty Acid Alpha-Oxidation
This compound is also an end-product of the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid[4][11][12][13]. In this pathway, the branched-chain fatty acid is shortened by one carbon atom, which is released as this compound. The this compound is then typically hydrolyzed to formate.
Experimental Protocols
Chemical Synthesis of Formyl-Coenzyme A
The chemical synthesis of this compound is typically achieved through a two-step process involving the preparation of an activated formyl donor, such as formyl-thiophenol, followed by a transesterification reaction with coenzyme A.
Step 1: Synthesis of Formyl-Thiophenol
This procedure is a modification of established methods.
-
Materials:
-
Formic acid
-
Acetic anhydride (B1165640)
-
Thiophenol
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a flask equipped with a stir bar, slowly add formic acid to acetic anhydride in a 2:1 molar ratio at 0°C with constant stirring.
-
Allow the mixture to stir at room temperature for approximately 2-3 hours to form the mixed anhydride.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly add thiophenol to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
The resulting formyl-thiophenol can be purified by distillation or chromatography.
-
Step 2: Transesterification with Coenzyme A
-
Materials:
-
Formyl-thiophenol
-
Coenzyme A (lithium or sodium salt)
-
Aqueous buffer (e.g., sodium bicarbonate, pH ~8.0)
-
Stirring apparatus
-
-
Procedure:
-
Dissolve coenzyme A in the aqueous buffer.
-
Add formyl-thiophenol to the coenzyme A solution with vigorous stirring.
-
Monitor the reaction progress by HPLC.
-
The reaction is typically complete within a few hours.
-
Purification of Formyl-Coenzyme A
High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound.
-
Instrumentation:
-
HPLC system with a preparative or semi-preparative C18 reverse-phase column.
-
UV detector set to ~260 nm.
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Procedure:
-
Dissolve the crude this compound reaction mixture in the aqueous mobile phase buffer.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the compounds using a linear gradient of the organic solvent.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.
-
Analysis of Formyl-Coenzyme A by HPLC
Analytical HPLC is used to assess the purity and quantify the concentration of this compound.
-
Instrumentation:
-
Analytical HPLC system with a C18 reverse-phase column.
-
UV detector set to ~260 nm.
-
-
Mobile Phase:
-
Similar to the purification protocol, a gradient of an aqueous buffer and an organic solvent is used.
-
-
Procedure:
Enzymatic Assay of this compound Transferase
The activity of this compound transferase can be determined by monitoring the formation of formate from this compound in the presence of oxalate.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM potassium phosphate, pH 6.8)
-
This compound
-
Oxalate
-
Formate dehydrogenase
-
NAD+
-
This compound transferase (the enzyme sample)
-
-
Procedure:
-
Combine all reagents except the enzyme in a cuvette.
-
Initiate the reaction by adding the this compound transferase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by formate dehydrogenase as it consumes the formate produced in the primary reaction.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Quantitative Data Summary
Table 3: Kinetic Parameters of this compound Transferase from Oxalobacter formigenes
| Substrate | Apparent Km | Vmax |
| This compound | 11.1 µM[3] | 6.49 µmol/min/mg[3] |
| Oxalate | 5.25 mM[3] | - |
| This compound (with excess succinate) | 3.0 mM[15][16] | 29.6 µmol/min/mg[15][16] |
Conclusion
Formyl-coenzyme A is a metabolically significant molecule with distinct roles in various cellular processes. Its inherent instability necessitates careful handling and robust analytical methods for accurate study. The provided technical guide offers a comprehensive overview of its chemical nature, biological functions, and essential experimental protocols. Further research into the regulation of this compound metabolism and its interaction with other metabolic networks holds promise for advancements in understanding cellular physiology and developing novel therapeutic strategies. The detailed methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the multifaceted world of formyl-coenzyme A.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 3. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0003419) [hmdb.ca]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. Purine biosynthesis | PDF [slideshare.net]
- 8. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Emerging Anabolic Role of Formyl-CoA in C1 Compound Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traditionally viewed as a transient intermediate in catabolic pathways, formyl-coenzyme A (formyl-CoA) is gaining recognition for its pivotal role in the anabolism of one-carbon (C1) compounds. This technical guide provides an in-depth exploration of the enzymatic pathways that utilize this compound as a building block for carbon chain elongation. We will delve into the kinetics and mechanisms of key enzymes, provide detailed experimental protocols for their study, and present visual representations of the core metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of this compound.
Introduction: A Paradigm Shift in C1 Metabolism
Coenzyme A (CoA) is renowned for its role in activating and transferring two-carbon acetyl groups in a vast array of metabolic processes. However, recent discoveries have illuminated its capacity to activate and transfer single-carbon formyl groups, challenging the long-held perspective of this compound as merely a byproduct of degradative pathways like the α-oxidation of fatty acids.[1] The reversible nature of certain enzymatic reactions opens up new avenues for engineering synthetic metabolic pathways for the production of valuable chemicals from C1 feedstocks. This guide will focus on two key pathways where this compound plays a significant anabolic role: the synthetic this compound Elongation (FORCE) pathway and the reversible reactions within the oxalate (B1200264) degradation pathway.
Key Enzymes in this compound Anabolism
The anabolic potential of this compound is primarily realized through the action of two key enzymes: 2-hydroxyacyl-CoA lyase and this compound transferase.
2-Hydroxyacyl-CoA Lyase (HACL)
2-Hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, is central to the anabolic utilization of this compound.[1][2][3] While its physiological role in mammals is the cleavage of 2-hydroxyacyl-CoAs during the α-oxidation of branched-chain fatty acids, the reversibility of this reaction is the cornerstone of the FORCE pathway.[1][4] In the reverse direction, HACL catalyzes the condensation of this compound with an aldehyde or ketone to form a 2-hydroxyacyl-CoA, effectively elongating the carbon chain by one unit.[3][5][6] This activity is more accurately described as 2-hydroxyacyl-CoA synthase (HACS).[7]
This compound Transferase (FRC)
This compound transferase (FRC) is a key enzyme in the oxalate degradation pathway found in various bacteria, such as Oxalobacter formigenes.[8][9] It catalyzes the transfer of a CoA moiety from this compound to oxalate, producing formate (B1220265) and oxalyl-CoA.[8][9][10] While this is a catabolic process, the reversibility of this reaction under certain conditions could potentially be harnessed for anabolic purposes, regenerating this compound from formate.
Quantitative Data on Enzyme Kinetics
Understanding the kinetic parameters of these enzymes is crucial for designing and optimizing synthetic metabolic pathways. The following tables summarize the available quantitative data.
| Enzyme | Substrate(s) | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| This compound Transferase (FRC) | This compound | 11.1 | 6.49 | - | - | Oxalobacter formigenes | [9] |
| Oxalate | 5250 | 6.49 | - | - | Oxalobacter formigenes | [9] | |
| This compound (with excess succinate) | 3000 | 29.6 | - | - | Oxalobacter formigenes | [1] | |
| This compound:oxalate CoA-transferase (YfdW) | This compound | - | - | - | - | Escherichia coli | [8] |
| 2-Hydroxyacyl-CoA Lyase (Actinobacterial) | 2-Hydroxyisobutyryl-CoA (2-HIB-CoA) | ~120 | - | ~1.3 | ~11,000 | Actinobacteria | [2] |
| 2-Hydroxyacyl-CoA Synthase (RuHACL) | Formaldehyde | 3300 | - | 29 | 110 | Rhodospirillales bacterium URHD0017 | [3][11] |
| Oxalyl-CoA Decarboxylase (MeOXC - engineered for GCS activity) | Formaldehyde | - | - | - | 2 | Methylorubrum extorquens | [11] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table provides a summary of the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for this compound transferase and 2-hydroxyacyl-CoA lyase/synthase from various organisms with different substrates. A hyphen (-) indicates that the data was not available in the cited sources.
Metabolic Pathways Involving this compound
The Synthetic this compound Elongation (FORCE) Pathway
The FORCE pathway is a synthetic metabolic route designed for the anabolic utilization of C1 compounds.[12] It leverages the synthase activity of HACL to iteratively add single carbon units from this compound to a growing carbon chain.
The Oxalate Degradation Pathway
The oxalate degradation pathway, while catabolic in nature, involves this compound as a key intermediate. The reversibility of the enzymes in this pathway presents opportunities for anabolic applications.
Experimental Protocols
Synthesis of this compound
A reliable supply of this compound is essential for studying its metabolic roles. The following is a summary of a chemical synthesis method.[13]
Materials:
-
Formic acid
-
Acetic anhydride (B1165640)
-
Thiophenol
-
Coenzyme A (lithium salt)
-
Potassium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Solvents for HPLC purification
Procedure:
-
Synthesis of S-formylthiophenol:
-
Slowly add formic acid to acetic anhydride and stir at room temperature.
-
Add thiophenol to the mixed anhydride solution and continue stirring.
-
Extract the product with diethyl ether, wash with potassium bicarbonate and water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain S-formylthiophenol.
-
-
Synthesis of this compound:
-
Dissolve S-formylthiophenol in a suitable solvent.
-
Separately, dissolve Coenzyme A in a potassium bicarbonate solution.
-
Mix the two solutions and stir under an inert atmosphere.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound product using preparative HPLC.
-
Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity
This protocol describes a continuous enzyme-coupled spectrophotometric assay for HACL activity, monitoring the production of an aldehyde.[11]
Principle: The aldehyde produced by HACL is oxidized by aldehyde dehydrogenase (ALDH), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NAD+ solution
-
Aldehyde dehydrogenase (ALDH)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
2-hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA)
-
HACL enzyme preparation
Procedure:
-
Prepare a master mix containing potassium phosphate buffer, NAD+, ALDH, TPP, and MgCl2.
-
Add the HACL enzyme to the master mix.
-
Equilibrate the reaction mixture in a cuvette at the desired temperature (e.g., 37°C) for 5 minutes in a spectrophotometer.
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Assay for this compound Transferase (FRC) Activity
This protocol outlines an HPLC-based assay to measure FRC activity by quantifying the formation of oxalyl-CoA.[14][15][16]
Principle: The reaction mixture is separated by reverse-phase HPLC, and the formation of oxalyl-CoA is quantified by UV detection at 254 nm.
Reagents:
-
Potassium phosphate buffer (pH 6.7)
-
This compound solution
-
Sodium oxalate solution
-
FRC enzyme preparation
-
Quenching solution (e.g., perchloric acid or acetic acid)
-
Mobile phase for HPLC (e.g., potassium phosphate buffer with a methanol (B129727) or acetonitrile (B52724) gradient)
Procedure:
-
Prepare reaction mixtures containing potassium phosphate buffer, this compound, and sodium oxalate.
-
Pre-incubate the reaction mixtures at the desired temperature.
-
Initiate the reaction by adding the FRC enzyme.
-
After a specific time, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection.
-
Quantify the amount of oxalyl-CoA formed by comparing the peak area to a standard curve.
Conclusion and Future Perspectives
The exploration of this compound's role in anabolism is a rapidly advancing field with significant implications for metabolic engineering and synthetic biology. The ability of enzymes like HACL to utilize this compound for C-C bond formation provides a powerful tool for the conversion of C1 feedstocks into value-added chemicals. Further research into the discovery and engineering of novel enzymes with improved kinetics and substrate specificities will be crucial for the development of efficient and economically viable C1 bioconversion processes. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to contribute to this exciting area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An orthogonal metabolic framework for one-carbon utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Formyl-CoA in Escherichia coli
Abstract
Formyl-coenzyme A (this compound) is a critical, albeit transient, metabolite in one-carbon (C1) metabolism. In wild-type Escherichia coli, this compound is not a constituent of primary metabolic pathways, and therefore, a standard physiological concentration is generally considered to be negligible or below the limit of detection. However, with the rise of metabolic engineering and synthetic biology, E. coli strains are increasingly being engineered to utilize C1 feedstocks like formate (B1220265), thrusting this compound into a pivotal role as a key metabolic intermediate. This guide provides a comprehensive overview of this compound in the context of engineered E. coli, focusing on its quantification, the enzymatic reactions it participates in, and the metabolic pathways where it is found.
Quantitative Data
While direct measurements of intracellular this compound concentrations in E. coli are not available in the literature, we can infer its metabolic significance by examining the kinetic parameters of enzymes that utilize it as a substrate. These parameters provide insights into the potential flux and concentration required for these pathways to be effective. The primary enzyme of interest is this compound transferase (FCOCT), which has been characterized from various organisms and expressed in E. coli.
| Enzyme | Gene (in E. coli) | Substrate | Apparent Km (µM) | Vmax or kcat | Source Organism for Characterized Enzyme | Reference |
| This compound Transferase (FRC) | - (expressed) | This compound | 11.1 | 6.49 µmol/min/mg | Oxalobacter formigenes | [1] |
| This compound Transferase (YfdW) | yfdW | This compound | 352 ± 4 | 130 ± 17 s-1 | Escherichia coli | [2] |
Experimental Protocols
Accurate quantification of this compound is essential for optimizing engineered metabolic pathways. Due to its low abundance and transient nature, sensitive and specific methods are required.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for quantifying short-chain acyl-CoA species.[3][4][5][6] This protocol is adapted from established methods for other acyl-CoAs and can be specifically tailored for this compound.
1. Sample Preparation (Cell Extraction):
-
Culture engineered E. coli under desired conditions (e.g., in media supplemented with formate).
-
Rapidly quench metabolism by transferring a known volume of cell culture into a cold solution (e.g., -20°C 60% methanol).
-
Pellet the cells by centrifugation at low temperatures (e.g., 4°C).
-
Extract the metabolites by adding a cold extraction solvent (e.g., 10% trichloroacetic acid or a acetonitrile (B52724)/methanol (B129727)/water mixture) to the cell pellet.[7]
-
Include an internal standard, such as a 13C-labeled this compound, if available, for accurate quantification.
-
Lyse the cells by sonication or bead beating while keeping the samples on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
2. Chromatography:
-
Column: Use a C18 reversed-phase column suitable for separating polar molecules.
-
Mobile Phase A: An aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the acyl-CoAs. The specific gradient profile must be optimized for this compound.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
- Precursor Ion (Q1): The m/z of the protonated this compound molecule ([M+H]+).
- Product Ion (Q3): A characteristic fragment ion of CoA, typically resulting from the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (m/z [M-507+H]+).[4]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of a purified this compound standard.
Chemical Synthesis of this compound Standard
A purified standard is required for absolute quantification. This compound can be synthesized from Coenzyme A and a formylating agent.[8]
1. Activation of Formic Acid:
-
React formic acid with acetic anhydride (B1165640) to form mixed formic-acetic anhydride. This is a highly reactive formylating agent.
2. Thioesterification:
-
React the mixed anhydride with Coenzyme A (in its free thiol form, CoA-SH) in a buffered aqueous solution. The pH should be maintained around 7.0-7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the product.
3. Purification:
-
The resulting this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC).
-
The identity and purity of the synthesized this compound should be confirmed by LC-MS/MS and NMR spectroscopy.
Metabolic Pathways and Logical Relationships
This compound is a key node in engineered pathways that aim to convert C1 compounds into value-added chemicals.
Oxalate (B1200264) Degradation Pathway
In some bacteria, like Oxalobacter formigenes, oxalate is catabolized in a pathway that can be heterologously expressed in E. coli. This pathway is crucial for organisms that use oxalate as a carbon source and also plays a role in acid tolerance.[1][9]
Engineered Formate Assimilation via this compound
E. coli can be engineered to utilize formate as a carbon source by introducing pathways that activate formate to this compound, which is then channeled into central metabolism.[2][10][11]
Experimental Workflow for Quantification
The logical flow for quantifying this compound in an experimental setting is a multi-step process that requires careful planning and execution.
Conclusion
While the physiological concentration of this compound in wild-type E. coli is likely nonexistent, its role as a central intermediate in engineered metabolic pathways is of significant interest to researchers in synthetic biology and biotechnology. The ability to accurately quantify this compound is paramount for the successful design and optimization of strains engineered for C1 feedstock utilization. The methodologies and pathways described in this guide provide a foundational framework for professionals working to harness the metabolic potential of E. coli for the production of sustainable fuels and chemicals. The continued development of sensitive analytical techniques and novel enzymatic pathways will further illuminate the role of this important, yet elusive, metabolite.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptively evolved Escherichia coli for improved ability of formate utilization as a carbon source in sugar-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Evolution-assisted engineering of formate assimilation via the formyl phosphate route in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering formate assimilation in E.coli using stable isotope tracers and thermodynamic analysis [escholarship.org]
Formyl-CoA in Metabolic Engineering: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formyl-CoA, traditionally viewed as an intermediate in degradative pathways, is emerging as a pivotal one-carbon (C1) building block in metabolic engineering. Its unique reactivity enables the development of novel synthetic pathways for the production of value-added chemicals from renewable C1 feedstocks like formate (B1220265) and formaldehyde. This guide provides an in-depth technical overview of this compound's role, its biosynthesis, and its application in engineered pathways. It includes quantitative data on key enzymes and bioproduction outcomes, detailed experimental protocols, and visualizations of core metabolic and experimental workflows to facilitate advanced research and development in the field.
Introduction: The Shifting Paradigm of this compound
Coenzyme A (CoA) is renowned for its role in activating and transferring two-carbon acetyl groups. However, its capacity to activate C1 formyl groups has been historically underexplored in anabolic metabolism.[1] In natural systems, this compound is often a transient intermediate in catabolic processes, such as the α-oxidation of certain fatty acids, and is rapidly hydrolyzed to formate.[1][2][3]
Metabolic engineering is challenging this paradigm by harnessing this compound as a versatile C1 donor for carbon-carbon bond formation. This strategy allows the construction of synthetic pathways that are orthogonal to the host's central metabolism, converting C1 feedstocks—derivable from CO₂ reduction—into a diverse range of chemicals.[4][5] The development of these pathways, such as the this compound Elongation (FORCE) platform, represents a significant step towards a sustainable bioeconomy independent of traditional sugar-based feedstocks.[4][6]
Biosynthesis of this compound: Activating the C1 Unit
The generation of this compound from various C1 substrates is the critical entry point for these synthetic pathways. Several enzymatic routes have been identified and engineered for this purpose.
-
From Formate: The most direct routes involve the ATP-dependent ligation of formate to CoA. This can be achieved by promiscuous CoA ligases like E. coli's acetyl-CoA synthetase (EcACS), an AMP-forming reaction that consumes two ATP equivalents.[7] A more energy-efficient, ADP-forming route utilizes formate kinase (FOK) and phosphotransacylase (PTA) via a formyl-phosphate intermediate.[7][8] Alternatively, CoA transferases can activate formate.[7]
-
From Oxalate (B1200264): In organisms like Oxalobacter formigenes, oxalate metabolism is a key source of this compound. The pathway involves a This compound transferase (Frc) , which activates oxalate to oxalyl-CoA, and an oxalyl-CoA decarboxylase (Oxc) , a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that decarboxylates oxalyl-CoA to produce this compound and CO₂.[9][10][11]
-
From Formaldehyde: Reduced C1 feedstocks can also be channeled into this compound. Formaldehyde can be oxidized to this compound by enzymes with acyl-CoA reductase (ACR) activity.[7][12]
// Invisible edges for layout Formyl_CoA -> Oxalate [style=invis]; Formyl_CoA_Ox -> Formaldehyde [style=invis]; } Caption: Enzymatic routes for the biosynthesis of this compound.
Engineered Pathways: The FORCE Platform
The central application of this compound in metabolic engineering is its use in iterative C1 elongation schemes, collectively known as this compound Elongation (FORCE) pathways.[4] These pathways utilize the synthetic (non-natural) activity of ThDP-dependent lyases to create new C-C bonds.
The core of the FORCE cycle is the reversible reaction catalyzed by 2-hydroxyacyl-CoA lyase (HACL) .[1][12] While its natural role is degradative, HACL can be driven in reverse to condense this compound with an aldehyde, elongating the carbon chain by one C1 unit and producing a 2-hydroxyacyl-CoA intermediate.[2][12] This intermediate can then be channeled into various downstream modules to produce a range of chemicals, including alcohols, diols, and organic acids.
The cycle can be generalized as follows:
-
Condensation: this compound condenses with an n-carbon aldehyde, catalyzed by HACL, to form an (n+1)-carbon 2-hydroxyacyl-CoA.
-
Modification: The 2-hydroxyacyl-CoA is converted by a downstream enzymatic module (e.g., reduction, dehydration).
-
Termination/Recycling: The modified molecule is either released as the final product or is converted back into an aldehyde substrate to re-enter the cycle for further elongation.
// Nodes Formyl_CoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde_n [label="Aldehyde (nC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxyacyl_CoA [label="2-Hydroxyacyl-CoA (n+1C)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Module [label="Downstream\nProduct Module", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Final Product\n(e.g., Glycolate (B3277807),\nEthanol, etc.)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Formyl_CoA -> Hydroxyacyl_CoA [label="HACL", arrowhead="vee"]; Aldehyde_n -> Hydroxyacyl_CoA [arrowhead="vee"]; Hydroxyacyl_CoA -> Product_Module [label="Reduction / Dehydration etc.", arrowhead="vee"]; Product_Module -> Final_Product [arrowhead="vee"]; Product_Module -> Aldehyde_n [label="Recycle for\nfurther elongation", style=dashed, arrowhead="vee"];
// Invisible node for caption alignment caption [label="The this compound Elongation (FORCE) Cycle", shape=plaintext, fontcolor="#202124"]; } Caption: The this compound Elongation (FORCE) Cycle.
Quantitative Data: Key Enzymes and Production Titers
Successful implementation of this compound pathways relies on the kinetic efficiency of the involved enzymes and the overall productivity of the engineered host.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate(s) | Kₘ | Vₘₐₓ / k꜀ₐₜ | Reference(s) |
| This compound Transferase (Frc) | Oxalobacter formigenes | This compound | 11.1 µM | 6.49 µmol/min/mg | [9] |
| Oxalate | 5.25 mM | [9] | |||
| Oxalyl-CoA Decarboxylase (Oxc) | Methylobacterium extorquens | Oxalyl-CoA | 13 ± 2 µM | 1.1 ± 0.0 s⁻¹ (k꜀ₐₜ) | [1] |
Table 2: Product Titers from Engineered Strains Utilizing C1 Feedstocks
| Product | Host Organism | C1 Feedstock(s) | Titer | Yield | Cultivation | Reference(s) |
| Glycolate | Escherichia coli | Glucose (via glyoxylate (B1226380) shunt) | 41 g/L | 1.87 mol/mol glucose | Fed-batch | [5] |
| Glycolate | Escherichia coli | Glucose (via glyoxylate shunt) | 15.53 g/L | 63.6% of theoretical | Fed-batch | [13] |
| Biomass | Escherichia coli | Formate + CO₂ | N/A | 2.3 g CDW/mol formate | Batch | [14] |
| Hydroxy Fatty Acids | Escherichia coli | Glucose | 548 mg/L | N/A | Fed-batch | [15] |
| Formate Incorporation | Escherichia coli | ¹³C-Formate | N/A | 0.4% into hexose (B10828440) phosphate | Batch | [16] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures relevant to this compound research.
Chemical Synthesis of this compound
This protocol is adapted from established methods for the synthesis of acyl-CoAs.[7][17]
-
Step 1: Preparation of Formyl Thiophenol.
-
In a fume hood, add formic acid (e.g., 5.8 mL, 150 mmol) dropwise to acetic anhydride (B1165640) (e.g., 7.1 mL, 75 mmol) with stirring in a glass vial.
-
Stir the mixture at room temperature for 2.5 hours to form the mixed anhydride.
-
Slowly add thiophenol to the mixture and stir until the reaction is complete (monitor by TLC).
-
Purify the resulting formyl thiophenol by distillation or chromatography.
-
-
Step 2: Thioester Exchange with Coenzyme A.
-
Dissolve Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5-8.0) on ice.
-
Slowly add a solution of formyl thiophenol (1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., THF or acetonitrile) to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base (e.g., 1 M KHCO₃) as needed.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
Monitor the reaction progress by HPLC to observe the formation of this compound.
-
Purify the this compound product using reverse-phase HPLC. Lyophilize the collected fractions to obtain a stable powder.
-
Quantification of this compound by HPLC-MS/MS
This protocol is a representative method based on established procedures for short-chain acyl-CoA analysis.[18][19][20]
-
Sample Extraction:
-
Quench metabolic activity in cell pellets or tissues by flash-freezing in liquid nitrogen.
-
For a ~50 mg sample, add 500 µL of a pre-chilled (-20°C) extraction solution (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Homogenize the sample thoroughly on ice using a bead beater or sonicator.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 25 mM ammonium (B1175870) formate in 98% water / 2% acetonitrile, pH 8.2.
-
Mobile Phase B: 98% acetonitrile / 2% water with 5 mM ammonium formate.
-
Gradient: Start with 100% A, ramp to 100% B over 10-15 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. Note: Specific transitions must be determined empirically but are based on the fragmentation of the CoA moiety.
-
Quantification: Generate a standard curve using purified this compound and calculate concentrations in samples relative to the internal standard.
-
// Nodes Start [label="Biological Sample\n(Cell Pellet / Tissue)", shape=ellipse, fillcolor="#F1F3F4"]; Extraction [label="Metabolite Extraction\n(-20°C Acetonitrile/Methanol/Water\n+ Internal Standard)", fillcolor="#FBBC05"]; Centrifuge [label="Centrifugation\n(>14,000 x g, 4°C)", fillcolor="#FBBC05"]; Dry [label="Evaporation to Dryness\n(Nitrogen Stream / Vacuum)", fillcolor="#FBBC05"]; Reconstitute [label="Reconstitution\n(in Mobile Phase A)", fillcolor="#FBBC05"]; HPLC [label="HPLC Separation\n(C18 Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="MS/MS Detection\n(ESI+, MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Quantification vs. Standard Curve)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Centrifuge; Centrifuge -> Dry; Dry -> Reconstitute; Reconstitute -> HPLC; HPLC -> MS; MS -> Analysis; } Caption: Analytical workflow for this compound quantification.
General Workflow for Engineering a Formate-Utilizing Strain
// Nodes Design [label="Pathway Design\n(Thermodynamic & Stoichiometric Analysis)", shape=parallelogram, fillcolor="#F1F3F4"]; Host [label="Host Selection & Modification\n(e.g., E. coli, Knockout of\ncompeting pathways)", fillcolor="#FBBC05"]; Construct [label="Genetic Construct Assembly\n(Codon Optimization, Promoters,\nPlasmids / Genomic Integration)", fillcolor="#FBBC05"]; Transform [label="Host Transformation\n& Strain Verification", fillcolor="#FBBC05"]; Cultivation [label="Cultivation & Induction\n(Shake Flask / Bioreactor,\nC1 Feedstock)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(Growth, Substrate Uptake,\nProduct Titer via HPLC/GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Optimization\n(Adaptive Lab Evolution,\nEnzyme & Pathway Engineering)", shape=parallelogram, fillcolor="#F1F3F4"];
// Edges Design -> Host; Host -> Construct; Construct -> Transform; Transform -> Cultivation; Cultivation -> Analysis; Analysis -> Optimization; Optimization -> Design [style=dashed, label="Iterate"]; } Caption: Workflow for metabolic engineering of a C1-utilizing strain.
Challenges and Future Perspectives
While the use of this compound in metabolic engineering is promising, several challenges remain. The inherent instability of the this compound thioester bond requires efficient channeling of this intermediate to prevent hydrolysis.[12] Furthermore, the catalytic efficiency of key enzymes like HACL for synthetic reactions often needs improvement through protein engineering.[21] Finally, integrating these synthetic C1 pathways with host metabolism to ensure a balanced supply of energy (ATP) and reducing equivalents (NAD(P)H) without creating metabolic burden is crucial for achieving high product titers and yields.[21][22]
Future work will likely focus on:
-
Enzyme Discovery and Engineering: Mining genomes for novel lyases and transferases with superior kinetics and substrate specificities.
-
Pathway Optimization: Employing dynamic regulatory circuits to control flux through this compound pathways in response to cellular states.
-
Host Engineering: Developing robust chassis strains that are optimized for C1 utilization and tolerant to potentially toxic intermediates like formaldehyde.
The continued exploration of this compound metabolism will undoubtedly expand the toolkit of synthetic biology, paving the way for a new generation of microbial cell factories capable of converting waste carbon into valuable products.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Multiple strategies for metabolic engineering of Escherichia coli for efficient production of glycolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A conserved oxalyl-coenzyme A decarboxylase in oxalate catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Optimizing E. coli as a formatotrophic platform for bioproduction via the reductive glycine pathway [frontiersin.org]
- 15. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering formate assimilation in E.coli using stable isotope tracers and thermodynamic analysis [escholarship.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Formatotrophs for One‐Carbon Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Evolutionary Crossroads of a Simple Molecule: A Technical Guide to Formyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-CoA, the simplest acyl-coenzyme A, stands at a pivotal intersection of ancient and diverse metabolic pathways. Though often overshadowed by its two-carbon counterpart, acetyl-CoA, this compound plays a critical role in cellular metabolism, from catabolic processes in specialized bacteria to anabolic innovations in synthetic biology. Its involvement in single-carbon (C1) metabolism provides a unique window into the evolution of biological carbon fixation and offers novel targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, its evolutionary significance, quantitative biochemical data, detailed experimental protocols, and its emerging relevance in drug development.
Introduction: The Significance of a Single Carbon
Coenzyme A (CoA) is a ubiquitous and essential cofactor, renowned for its role in the activation and transfer of acyl groups. While the metabolism of acetyl-CoA is a cornerstone of central metabolism, the significance of this compound is more nuanced and specialized, yet equally profound from an evolutionary perspective. This compound is a high-energy thioester that acts as a carrier of a formyl group, a fundamental building block in a variety of metabolic contexts.
Historically, this compound was primarily recognized for its role in degradative pathways, such as the α-oxidation of branched-chain fatty acids and the catabolism of oxalate (B1200264).[1] However, recent research has unveiled its anabolic potential, particularly in the context of synthetic C1 assimilation pathways.[1] The study of this compound metabolism, therefore, not only illuminates the metabolic diversity of life but also provides insights into the plausible chemistries of primordial metabolic pathways, potentially predating more complex carbon fixation cycles.[2]
For drug development professionals, the enzymes that produce and consume this compound represent a largely untapped resource for novel therapeutic strategies. Targeting these pathways could offer new approaches to combat metabolic disorders, infectious diseases, and even cancer, where C1 metabolism is often dysregulated.
Core Metabolic Pathways Involving this compound
This compound is a key intermediate in several distinct metabolic pathways, each with its own unique set of enzymes and evolutionary history.
Oxalate Degradation: A Key Role in Microbial Ecology and Human Health
In a select group of anaerobic bacteria, most notably Oxalobacter formigenes, this compound is central to the degradation of oxalate, a toxic antinutrient found in many plants.[3][4][5] This pathway is crucial for the survival of these organisms and has significant implications for human health, as the absence of oxalate-degrading gut bacteria is correlated with an increased risk of kidney stone formation.[4]
The core pathway consists of two key enzymatic steps:
-
This compound Transferase (Frc): This enzyme catalyzes the transfer of CoA from this compound to oxalate, forming oxalyl-CoA and formate (B1220265).[3][4][6]
-
Oxalyl-CoA Decarboxylase (Oxc): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme decarboxylates oxalyl-CoA to produce this compound and carbon dioxide.
This cyclic process not only detoxifies oxalate but also generates a proton motive force that drives ATP synthesis, providing the primary energy source for these specialist organisms.[3]
Alpha-Oxidation of Fatty Acids: A Peroxisomal Process
In mammals, this compound is a product of the α-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be metabolized through the more common β-oxidation pathway.[1] This process occurs primarily in peroxisomes and involves the enzyme 2-hydroxyacyl-CoA lyase (HACL) .[1]
HACL is a TPP-dependent enzyme that cleaves a 2-hydroxyacyl-CoA into this compound and an aldehyde that is one carbon shorter.[1] There are two known isoforms in humans, HACL1 and HACL2, which exhibit different substrate specificities and subcellular localizations.[1][7][8][9] HACL1 is peroxisomal and preferentially acts on 2-hydroxyphytanoyl-CoA, while HACL2 is located in the endoplasmic reticulum and has a higher activity towards straight-chain 2-hydroxy very-long-chain fatty acids.[1][7][9]
Anabolic Roles and Synthetic Biology
The reversibility of the HACL-catalyzed reaction has been harnessed in synthetic biology to create novel C1 assimilation pathways.[1] In this context, HACL can function as a carboligase, condensing this compound with an aldehyde to form a new C-C bond, effectively elongating the carbon chain by one unit.[1] This has been demonstrated in engineered E. coli, where this compound generated from formate can be used to produce valuable chemicals.[1]
Key Enzymes of this compound Metabolism
The metabolic transformations of this compound are orchestrated by a dedicated set of enzymes, each with distinct catalytic mechanisms and evolutionary origins.
This compound Transferase (Frc)
-
Function: Catalyzes the reversible transfer of a CoA moiety between this compound and a carboxylate, typically oxalate.[3][4][6]
-
Mechanism: Frc belongs to the Class III family of CoA-transferases and is proposed to proceed through a series of anhydride (B1165640) intermediates.[10]
-
Evolutionary Significance: The phylogenetic distribution of Frc and other Class III CoA-transferases suggests a deep evolutionary history, with members found in Bacteria, Archaea, and Eukarya.[2]
2-Hydroxyacyl-CoA Lyase (HACL)
-
Function: A TPP-dependent enzyme that catalyzes the cleavage or formation of a C-C bond between a carbonyl group and a formyl group attached to CoA.[1]
-
Mechanism: The reaction proceeds via a covalent intermediate between the substrate and the TPP cofactor.
-
Evolutionary Significance: HACL enzymes are part of a larger superfamily of TPP-dependent enzymes and are found across different domains of life, indicating an ancient origin.
Other Key Enzymes
-
This compound Synthetase: Catalyzes the ATP-dependent formation of this compound from formate and CoA.
-
This compound Hydrolase: Catalyzes the hydrolysis of this compound to formate and CoA.[11][12][13]
Quantitative Data
The following table summarizes key kinetic parameters for enzymes involved in this compound metabolism from various organisms.
| Enzyme | Organism | Substrate(s) | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| This compound Transferase (Frc) | Oxalobacter formigenes | This compound | 11.1 | 6.49 | - | - | [3] |
| Oxalate | 5250 | [3] | |||||
| Escherichia coli (YfdW) | This compound | 352 | - | 130 | 3.7 x 105 | [14] | |
| Oxalate | 1100 | 1.2 x 105 | [14] | ||||
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Human | 2-hydroxy-3-methylhexadecanoyl-CoA | 15 | - | - | - | [1] |
| Engineered Oxalyl-CoA Decarboxylase (MeOXC4) | Methylorubrum extorquens | This compound | - | - | 0.31 | - | [15] |
| Formaldehyde | 5000 | >200 | [15] |
Note: Kinetic data for this compound synthetase and this compound hydrolase are not extensively characterized across a wide range of organisms and represent an area for future research.
Experimental Protocols
Purification of Recombinant Human 2-Hydroxyacyl-CoA Lyase 1 (HACL1)
This protocol describes the expression and purification of His-tagged human HACL1 from E. coli.
Expression:
-
Transform E. coli BL21(DE3) with a suitable expression vector containing the human HACL1 gene with an N-terminal His-tag.
-
Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-0.5 mM IPTG and continue incubation at 20°C for 16-18 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Further purify the protein by size-exclusion chromatography using a buffer appropriate for long-term storage (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
Discontinuous HPLC-Based Assay for this compound Transferase Activity
This assay measures the formation of oxalyl-CoA from this compound and oxalate.
Reaction Mixture (200 μL total volume):
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.7)
-
Oxalate (5 mM)
-
This compound (0.1 mM)
-
Purified this compound Transferase (e.g., 50 ng)
Procedure:
-
Pre-incubate the reaction mixture without this compound at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of 10% acetic acid.
-
Analyze the reaction products by reverse-phase HPLC. Monitor the absorbance at 260 nm to detect CoA and its thioesters.
-
Quantify the amount of oxalyl-CoA formed by integrating the peak area and comparing it to a standard curve.
Evolutionary Perspective
The enzymes of this compound metabolism are ancient and their phylogenetic distribution provides clues about the evolution of metabolism.
CoA-Transferase Families
Traditionally, CoA-transferases were classified into three families. However, a more recent and comprehensive analysis of manually annotated proteins has led to a proposed reclassification into six families.[10][16] This new classification better reflects the sequence, structural, and functional diversity of these enzymes. This compound transferase is a member of the Class III family, which is characterized by a unique protein fold and catalytic mechanism.[3]
This compound in Primordial Metabolism
The simplicity of this compound and its connection to C1 compounds like formate and CO2 have led to speculation about its role in the origin of life.[2] Some models of prebiotic metabolism propose that pathways resembling the acetyl-CoA (or Wood-Ljungdahl) pathway, which involves formyl-group carriers, could have been among the earliest forms of carbon fixation.[2] The ability of minerals to catalyze the formation of methyl groups from H2 and CO2 under hydrothermal conditions lends support to the idea that the core reactions of such pathways could have occurred abiotically before the evolution of enzymes.[2]
Relevance to Drug Development
Hyperoxaluria and Kidney Stones
The dependence of O. formigenes on this compound metabolism for survival makes the enzymes of this pathway attractive targets for modulating oxalate levels in the gut. Enhancing the activity of this compound transferase or introducing engineered probiotics with a robust oxalate degradation pathway could be a therapeutic strategy for preventing hyperoxaluria and the formation of calcium oxalate kidney stones.
Infectious Diseases
This compound metabolism may also be a target in pathogenic bacteria. The presence of genes for this compound transferase and other related enzymes in the genomes of various pathogens suggests that these pathways may be important for their survival or virulence. Developing inhibitors against these enzymes could represent a novel class of antimicrobial agents.
Cancer Metabolism
One-carbon metabolism is frequently reprogrammed in cancer cells to support rapid proliferation by providing the necessary building blocks for nucleotide and amino acid synthesis. While the direct role of this compound in cancer is not yet fully elucidated, the broader context of C1 metabolism suggests that enzymes involved in formate and formyl-group utilization could be potential targets for cancer therapy.[17][18] The analogy with acetyl-CoA metabolism, which is a known therapeutic target in cancer, further highlights the potential of exploring this compound pathways in this context.[17]
Conclusion
This compound metabolism, once considered a niche area of biochemistry, is now emerging as a field of significant evolutionary and practical importance. From its role in the detoxification of oxalate in the gut microbiome to its potential as a building block in a circular bioeconomy, the study of this simple molecule continues to yield fascinating insights. For researchers, the enzymes of this compound metabolism offer a rich landscape for mechanistic and evolutionary studies. For drug development professionals, these pathways present novel and largely unexplored targets for therapeutic intervention in a range of human diseases. As our understanding of the intricate web of one-carbon metabolism deepens, the significance of this compound is set to grow, solidifying its place as a key player in the grand narrative of metabolic evolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Older Than Genes: The Acetyl CoA Pathway and Origins [frontiersin.org]
- 3. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound transferase - Proteopedia, life in 3D [proteopedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and mechanistic characterization of the this compound transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 12. KEGG ENZYME: 3.1.2.10 [genome.jp]
- 13. ENZYME - 3.1.2.10 this compound hydrolase [enzyme.expasy.org]
- 14. researchgate.net [researchgate.net]
- 15. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetyl-CoA metabolism as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Formyl-CoA at the Crossroads of Glyoxylate and Dicarboxylate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl-Coenzyme A (formyl-CoA) is a high-energy thioester that plays a pivotal, though often narrowly defined, role in cellular metabolism. While its involvement in one-carbon (C1) metabolism is well-established, its intricate connections to the glyoxylate (B1226380) and dicarboxylate metabolic pathways are less broadly appreciated. This technical guide provides an in-depth exploration of the core enzymatic reactions involving this compound within these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical logic. This document is intended to serve as a comprehensive resource for researchers investigating metabolic networks, identifying novel therapeutic targets, and engineering biological systems.
The primary involvement of this compound in dicarboxylate metabolism is through the degradation of oxalate (B1200264), a dicarboxylic acid. This process is crucial for organisms that utilize oxalate as a carbon source and for the detoxification of this otherwise toxic compound. The link to the glyoxylate cycle is more indirect, primarily through the metabolic fate of formate (B1220265), a product of this compound turnover. This guide will elucidate these connections, clarifying the current understanding of this compound's position as a key metabolic node.
Core Enzymes and Reactions
The metabolism of this compound in the context of glyoxylate and dicarboxylate pathways is primarily orchestrated by a set of key enzymes. The following sections detail their functions and characteristics.
This compound Transferase (EC 2.8.3.16)
This compound transferase (FRC) catalyzes the reversible transfer of a CoA moiety from this compound to a dicarboxylate, typically oxalate.[1] This reaction is a critical first step in the utilization of oxalate in various microorganisms.[2]
Reaction: this compound + Oxalate ⇌ Formate + Oxalyl-CoA[1]
The systematic name for this enzyme is this compound:oxalate CoA-transferase.[1] In organisms like Oxalobacter formigenes, this enzyme is central to energy conservation, where the subsequent metabolism of oxalyl-CoA drives ATP synthesis.[2] The enzyme has a unique dimeric structure where the two subunits are interlocked.
Oxalyl-CoA Decarboxylase (EC 4.1.1.8)
Oxalyl-CoA decarboxylase (OXC) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of oxalyl-CoA to this compound and carbon dioxide.[3]
Reaction: Oxalyl-CoA → this compound + CO₂[3]
This enzyme is essential for organisms that catabolize oxalate, working in concert with this compound transferase.[2] In O. formigenes, OXC and FRC constitute a significant portion of the total cellular protein.[2] The activity of oxalyl-CoA decarboxylase can be regulated by ADP, which acts as an activator.[3][4]
This compound Hydrolase (EC 3.1.2.10)
This compound hydrolase catalyzes the hydrolysis of this compound to formate and Coenzyme A.
Reaction: this compound + H₂O → Formate + CoA
This enzyme is classified as participating in glyoxylate and dicarboxylate metabolism, providing a route for the release of free formate from the activated formyl group. The resulting formate can then enter one-carbon metabolism.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism within the context of glyoxylate and dicarboxylate pathways.
Table 1: Kinetic Parameters of this compound Transferase
| Organism | Substrate | Km | Vmax / kcat | Reference |
| Oxalobacter formigenes | This compound | 11.1 µM | 6.49 µmol/min/mg | [2] |
| Oxalate | 5.25 mM | [2] | ||
| Escherichia coli (YfdW) | This compound | 352 ± 4 µM | 130 ± 17 s-1 | |
| Oxalate | Not reported |
Table 2: Kinetic Parameters of Oxalyl-CoA Decarboxylase
| Organism | Substrate | Km | kcat | Reference |
| Oxalobacter formigenes | Oxalyl-CoA | 23 µM | 88 s-1 | [4] |
Metabolic Pathways and their Interconnections
The involvement of this compound in glyoxylate and dicarboxylate metabolism is best understood by examining the specific pathways in which it participates and how these pathways are interconnected.
The Oxalate-Formate Catabolic Pathway
In organisms such as Oxalobacter formigenes, the degradation of the dicarboxylate oxalate is a central metabolic process for energy generation. This pathway directly involves this compound as a key intermediate.
Connection to the Glyoxylate Cycle and One-Carbon Metabolism
Current evidence does not support a direct role for this compound as an intermediate in the canonical glyoxylate cycle. The glyoxylate cycle primarily facilitates the net conversion of acetyl-CoA to succinate (B1194679) for biosynthesis.[5] The connection of this compound metabolism to the broader network of glyoxylate and dicarboxylate metabolism is primarily through the production of formate and its subsequent assimilation.
In some organisms, such as Methylobacterium extorquens, oxalate is assimilated into biomass through a pathway that generates glyoxylate from oxalyl-CoA, which then enters a variant of the serine cycle.[6] In this context, this compound is an intermediate in the catabolism of oxalate to formate and CO₂, which provides energy, while the main carbon assimilation route proceeds from oxalyl-CoA to glyoxylate.[6]
The formate produced from this compound hydrolysis can be a crucial C1 building block. It can be activated to formyl-tetrahydrofolate and enter the one-carbon pool, which provides methyl groups for various biosynthetic processes, including the synthesis of serine from glycine. Serine can then be converted to other central metabolites.
Experimental Protocols
This section provides detailed methodologies for the key enzymes discussed.
Assay for this compound Transferase Activity
This protocol is based on the quantification of oxalyl-CoA production from this compound and oxalate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.7)
-
This compound solution (stock concentration 10 mM)
-
Sodium oxalate solution (stock concentration 1 M)
-
Purified this compound Transferase
-
Quenching solution (e.g., 30% acetic acid or other strong acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 10 mM sodium phosphate, pH 5.0
-
Mobile phase B: 10 mM sodium phosphate, pH 5.0, with 20% acetonitrile
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 0.5 mL reaction mixture contains:
-
50 mM potassium phosphate buffer, pH 6.7
-
Desired final concentration of this compound (e.g., 100 µM)
-
Desired final concentration of sodium oxalate (e.g., 50 mM)
-
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of purified this compound transferase (e.g., 20-100 ng).
-
After a defined time interval (e.g., 5 minutes), quench the reaction by adding an aliquot of the reaction mixture to the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC. Inject a suitable volume onto the C18 column.
-
Elute the CoA species using a gradient of mobile phase B. Monitor the absorbance at 260 nm.
-
Quantify the amount of oxalyl-CoA produced by comparing the peak area to a standard curve of known oxalyl-CoA concentrations.
Assay for Oxalyl-CoA Decarboxylase Activity
This protocol describes a coupled spectrophotometric assay where the production of formate from oxalate is indirectly measured.
Materials:
-
Potassium phosphate buffer (100 mM, pH 5.0)
-
Oxalate solution (200 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD) solution
-
Formate dehydrogenase
-
Purified Oxalyl-CoA Decarboxylase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
This is a two-step assay. First, the oxalyl-CoA decarboxylase reaction is performed.
-
In a reaction tube, combine:
-
100 mM potassium phosphate buffer, pH 5.0
-
200 mM oxalate
-
Purified oxalyl-CoA decarboxylase
-
-
Incubate at 37°C for a defined period to allow the conversion of oxalate to formate and CO₂.
-
Stop the reaction (e.g., by heat inactivation).
-
In a separate cuvette for the spectrophotometer, prepare the formate detection mixture containing:
-
Potassium phosphate buffer (pH 7.5)
-
β-NAD solution
-
Formate dehydrogenase
-
-
Add an aliquot of the completed oxalyl-CoA decarboxylase reaction to the cuvette.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH from the oxidation of formate by formate dehydrogenase.
-
Calculate the amount of formate produced, and thus the activity of oxalyl-CoA decarboxylase, using the molar extinction coefficient of NADH.
Conclusion
This compound is a critical metabolic intermediate that connects dicarboxylate metabolism, specifically the degradation of oxalate, with one-carbon metabolism. Its role is primarily defined by the enzymatic activities of this compound transferase and oxalyl-CoA decarboxylase, which together facilitate the conversion of oxalate to formate and CO₂. While often categorized under "glyoxylate and dicarboxylate metabolism," there is currently no direct evidence for this compound's participation as an intermediate in the glyoxylate cycle itself. Instead, its significance in this broader metabolic context lies in its ability to generate formate, a versatile one-carbon unit that can be assimilated into various biosynthetic pathways.
For researchers in drug development, the enzymes of the oxalate degradation pathway in pathogenic or commensal organisms may represent novel therapeutic targets. For metabolic engineers, understanding the flux through the this compound node is essential for designing and optimizing synthetic pathways for the production of valuable chemicals. This technical guide provides a foundational understanding of the biochemistry, kinetics, and experimental approaches necessary to further investigate the multifaceted roles of this compound in cellular metabolism.
References
- 1. This compound transferase - Wikipedia [en.wikipedia.org]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 6. Oxalyl-Coenzyme A Reduction to Glyoxylate Is the Preferred Route of Oxalate Assimilation in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of the 2-Hydroxyacyl-CoA Lyase Reaction with Formyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-hydroxyacyl-CoA lyase (HACL) reaction, traditionally known for its catabolic role in the α-oxidation of fatty acids, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent process that is fundamentally reversible.[1][2] This reversibility allows for the condensation of formyl-CoA with a variety of aldehydes and ketones, presenting a novel avenue for one-carbon (C1) elongation and the synthesis of valuable 2-hydroxyacyl-CoA derivatives. This technical guide provides a comprehensive exploration of the reversibility of the HACL reaction, with a specific focus on its synthase activity using this compound. It consolidates quantitative kinetic data, details experimental protocols for studying this reaction, and provides visual representations of the underlying biochemical processes to support research and development in metabolic engineering and drug discovery.
The 2-Hydroxyacyl-CoA Lyase Reaction: A Reversible C-C Bond Formation
2-Hydroxyacyl-CoA lyase (HACL) enzymes are members of the ThDP-dependent decarboxylase superfamily.[1] In the canonical α-oxidation pathway, HACL catalyzes the cleavage of a 2-hydroxyacyl-CoA thioester into an aldehyde (with one less carbon) and this compound.[1][3] This process is crucial for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[3]
The key insight for synthetic applications is the reversibility of this reaction. HACL can catalyze the condensation of this compound with various carbonyl compounds (aldehydes and ketones) to generate a 2-hydroxyacyl-CoA.[2][4] This synthase activity has garnered significant interest for its potential in novel C1 assimilation pathways and the biotechnological production of valuable chemicals.[1]
Quantitative Data: Kinetic Parameters of HACL Synthase Activity
The efficiency of the HACL-catalyzed condensation reaction is dependent on the specific enzyme variant and the substrates used. Several HACL enzymes from different organisms have been characterized, each with distinct substrate specificities and kinetic parameters. The following tables summarize the available quantitative data for the synthase activity of various HACLs.
Table 1: Kinetic Parameters of AcHACL (from Actinomycetospora chiangmaiensis)
| Substrate (Cleavage) | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| 2-Hydroxyisobutyryl-CoA | 120 | 1.3 | 11 | [1] |
Table 2: Kinetic Parameters of RuHACL (from Rhodospirillales bacterium URHD0017) for the Condensation Reaction
| Aldehyde/Ketone Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Formaldehyde | 29 ± 8 | 3.3 ± 0.3 | 110 | [5] |
| Acetone | >1000 | - | - | [6] |
Note: A low Km value indicates a high affinity of the enzyme for the substrate, while a high kcat value indicates a high turnover rate.
Experimental Protocols
Synthesis of this compound
This compound is a key substrate for the HACL synthase reaction but is not readily commercially available. It can be synthesized chemo-enzymatically.
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from established methods.[7]
-
Synthesis of Formyl Thiophenol:
-
React formic acid with acetic anhydride (B1165640) to form a mixed anhydride.
-
Add thiophenol to the mixed anhydride to produce formyl thiophenol.
-
-
Thioester Exchange with Coenzyme A:
-
Dissolve the synthesized formyl thiophenol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add Coenzyme A (lithium salt) to the solution.
-
Monitor the reaction progress by HPLC until completion.
-
-
Purification:
-
Purify the resulting this compound using solid-phase extraction or preparative HPLC.
-
Lyophilize the purified product for storage.
-
Assay for HACL Synthase Activity
A continuous spectrophotometric assay can be used to monitor the HACL-catalyzed condensation of this compound and an aldehyde. This coupled assay measures the oxidation of the resulting 2-hydroxyacyl-CoA.
Protocol 2: Coupled Spectrophotometric Assay for HACL Synthase Activity
This protocol is based on the principle of monitoring NADH production.
Reaction Scheme:
-
This compound + Aldehyde --(HACL, TPP, Mg2+)--> 2-Hydroxyacyl-CoA
-
2-Hydroxyacyl-CoA + NAD+ --(2-Hydroxyacyl-CoA Dehydrogenase)--> 2-Ketoacyl-CoA + NADH + H+
Materials and Reagents:
-
Purified HACL enzyme
-
This compound
-
Aldehyde substrate (e.g., formaldehyde, propanal)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
2-Hydroxyacyl-CoA Dehydrogenase (a suitable coupling enzyme)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing potassium phosphate buffer, TPP, MgCl2, NAD+, and the coupling enzyme (2-Hydroxyacyl-CoA Dehydrogenase) in a cuvette.
-
Equilibrate the reaction mixture by incubating the cuvette at the desired temperature (e.g., 37°C) for 5 minutes in the spectrophotometer and record any background rate of NAD+ reduction.
-
Initiate the reaction by adding the substrates: this compound and the aldehyde of interest.
-
Monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the rate of the HACL synthase reaction.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Control Reactions:
-
No HACL control: Replace the HACL enzyme with buffer to ensure the observed activity is dependent on HACL.
-
No this compound control: Omit this compound to check for any aldehyde-dependent background reactions.
-
No aldehyde control: Omit the aldehyde to check for any this compound-dependent background reactions.
Visualizations
Reversible 2-Hydroxyacyl-CoA Lyase Reaction
Caption: Reversible reaction catalyzed by 2-Hydroxyacyl-CoA Lyase (HACL).
Metabolic Context: α-Oxidation Pathway
Caption: Role of HACL1 in the peroxisomal α-oxidation of phytanic acid.
Experimental Workflow for HACL Synthase Assay
Caption: Workflow for the coupled spectrophotometric assay of HACL synthase activity.
Conclusion
The reversible nature of the 2-hydroxyacyl-CoA lyase reaction represents a significant opportunity for metabolic engineering and synthetic biology. By leveraging the synthase activity of HACL with this compound, novel pathways for C1 assimilation and the production of diverse chemical entities can be designed and implemented. This guide provides the foundational knowledge, quantitative data, and experimental protocols to facilitate further research into this promising area. A deeper understanding of the structure-function relationships of different HACL enzymes will be critical for engineering biocatalysts with enhanced activity and substrate specificity for targeted applications in biotechnology and drug development.
References
- 1. pure.port.ac.uk [pure.port.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and this compound by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Emerging Potential of Formyl-CoA in Biosynthetic Pathways: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-CoA, a reactive one-carbon building block, has long been recognized for its role in degradative pathways, particularly in the catabolism of oxalate (B1200264) and branched-chain fatty acids. However, recent advancements in synthetic biology and metabolic engineering have shed new light on the immense potential of this compound as a key intermediate in novel biosynthetic pathways. This technical guide provides an in-depth exploration of the enzymatic production and utilization of this compound, its role in natural and synthetic metabolic routes, and its applications in the bioproduction of valuable chemicals. We present a comprehensive summary of quantitative data on key enzymes, detailed experimental protocols, and visual representations of the core metabolic and experimental frameworks to facilitate further research and development in this exciting field.
Introduction: The Overlooked Potential of a C1 Workhorse
Coenzyme A (CoA) thioesters are central to cellular metabolism, with acetyl-CoA being the most prominent example, serving as a key node in carbon metabolism. In contrast, its one-carbon counterpart, this compound, has traditionally been viewed as a transient intermediate in catabolic processes, rapidly hydrolyzed to formate (B1220265).[1] This perception is largely due to its inherent instability and the prevalence of tetrahydrofolate as the primary carrier of C1 units in anabolic reactions.[1]
However, this limited view is being challenged by the discovery and characterization of enzymes that can efficiently generate and utilize this compound for carbon-carbon bond formation.[2] The reversible nature of enzymes like 2-hydroxyacyl-CoA lyase (HACL) has opened up new avenues for C1-based bioconversion, enabling the synthesis of a variety of multi-carbon compounds from C1 feedstocks like formaldehyde (B43269) and formate.[2] This paradigm shift positions this compound as a valuable building block for a more sustainable bioeconomy.
This guide will delve into the core aspects of this compound metabolism, providing researchers and drug development professionals with the necessary knowledge and tools to harness its biosynthetic potential.
Biosynthetic Pathways Involving this compound
The metabolic significance of this compound is primarily understood through two key pathways: the degradation of oxalate and the α-oxidation of fatty acids. More recently, synthetic pathways have been engineered to leverage this compound for C1 elongation.
The Oxalate Degradation Pathway
In certain bacteria, such as Oxalobacter formigenes, the degradation of oxalate is a crucial energy-yielding process that relies on this compound as a central intermediate.[3] This pathway involves two key enzymes: this compound transferase (Frc) and oxalyl-CoA decarboxylase.[3] The overall process facilitates the conversion of oxalate, a toxic antinutrient, into formate and CO2.[3]
The pathway begins with the transfer of CoA from this compound to oxalate, catalyzed by this compound transferase, yielding oxalyl-CoA and formate.[4] Subsequently, oxalyl-CoA is decarboxylated by oxalyl-CoA decarboxylase to regenerate this compound.[5] This cyclic process, coupled with an oxalate/formate antiporter, contributes to the generation of a proton motive force for ATP synthesis.[3]
α-Oxidation of Fatty Acids
In mammalian peroxisomes, this compound is a product of the α-oxidation of 3-methyl-branched fatty acids (e.g., phytanic acid) and 2-hydroxy straight-chain fatty acids.[6] This pathway is essential for the degradation of fatty acids that cannot be processed by β-oxidation. The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[7] HACL catalyzes the cleavage of a 2-hydroxyacyl-CoA intermediate into an (n-1) aldehyde and this compound.[6] The this compound is then typically hydrolyzed to formate.[6]
Synthetic this compound Elongation (FORCE) Pathways
The reversibility of the HACL-catalyzed reaction forms the basis of the innovative this compound Elongation (FORCE) pathways.[8] These synthetic routes utilize this compound as a C1 building block to elongate a carbon chain by one carbon per cycle.[9] The general principle involves the condensation of this compound with a carbonyl-containing molecule (an aldehyde or ketone) to produce a 2-hydroxyacyl-CoA.[10] This intermediate can then be further metabolized to yield a variety of valuable chemicals.[8]
The FORCE pathways offer a versatile platform for the bioconversion of C1 feedstocks, such as formate and formaldehyde, into multi-carbon products, providing a sustainable alternative to traditional chemical synthesis.[8]
Quantitative Data on Key Enzymes
The efficiency of biosynthetic pathways involving this compound is critically dependent on the kinetic properties of the participating enzymes. This section summarizes the available quantitative data for key enzymes in a structured format for easy comparison.
| Enzyme | Organism | Substrate(s) | Km | Vmax / kcat | Reference(s) |
| This compound Transferase (Frc) | Oxalobacter formigenes | This compound | 11.1 µM | 6.49 µmol/min/mg | [3] |
| Oxalate | 5.25 mM | 6.49 µmol/min/mg | [3] | ||
| Escherichia coli (YfdW) | This compound | 352 ± 4 µM | 130 ± 17 s-1 (kcat) | [11] | |
| Oxalate | - | - | [11] | ||
| Oxalyl-CoA Synthetase | Arabidopsis thaliana (AAE3) | Oxalate | - | 7.7 ± 0.88 µmol/min/mg | [12] |
| Medicago truncatula (MtAAE3) | Oxalate | 81.0 ± 8.1 µM | 19 ± 0.9 µmol/min/mg | [13] | |
| 2-Hydroxyacyl-CoA Lyase (Actinobacterial) | - | 2-Hydroxyisobutyryl-CoA | ~120 µM | 1.3 s-1 (kcat) | [14] |
| Oxalyl-CoA Decarboxylase (MeOXC) | Methylorubrum extorquens | Formaldehyde | 100 mM | - | [15] |
| This compound | 3 mM | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.
Synthesis of this compound
This protocol is adapted from established methods.[8]
Materials:
-
Formic acid
-
Acetic anhydride (B1165640)
-
Thiophenol
-
Coenzyme A (CoA)
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Preparation of Formyl Thiophenol: a. Slowly add formic acid (3 equivalents) dropwise to acetic anhydride (1.5 equivalents) with stirring at room temperature (25°C). b. Continue stirring for 2.5 hours. c. Add thiophenol (1 equivalent) to the mixture and stir for an additional 2 hours. d. Extract the product with an organic solvent like diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. e. Purify the formyl thiophenol by distillation or chromatography.
-
Synthesis of this compound: a. Dissolve the purified formyl thiophenol in a suitable organic solvent. b. Prepare a solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate). c. Add the formyl thiophenol solution to the CoA solution with vigorous stirring. d. Monitor the reaction progress by HPLC. e. Upon completion, purify the this compound using reverse-phase HPLC.
Enzyme Activity Assays
This protocol is based on the continuous spectrophotometric assay.
Principle: The formation of oxalyl-CoA from this compound and oxalate is coupled to the reduction of a suitable electron acceptor in the presence of oxalyl-CoA decarboxylase and a dehydrogenase. Alternatively, the disappearance of this compound or the appearance of formate can be monitored by HPLC.
Materials:
-
Purified this compound Transferase
-
This compound
-
Oxalate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
HPLC system for product/substrate quantification
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of oxalate, and the enzyme solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of this compound.
-
At specific time points, quench the reaction (e.g., by adding acid).
-
Analyze the quenched samples by HPLC to determine the concentration of formate produced or this compound consumed.
-
Calculate the enzyme activity based on the rate of product formation or substrate depletion.
This protocol describes a continuous enzyme-coupled spectrophotometric assay.[1]
Principle: The activity of HACL on a 2-hydroxyacyl-CoA substrate results in the production of an aldehyde and this compound. The aldehyde product is then oxidized by aldehyde dehydrogenase (ALDH), which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.[1]
Materials:
-
Purified HACL enzyme
-
2-hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA)
-
Aldehyde dehydrogenase (ALDH)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, NAD⁺, TPP, MgCl₂, and ALDH.
-
Add the HACL enzyme solution to the master mix in a cuvette.
-
Equilibrate the reaction mixture at 37°C for 5 minutes in the spectrophotometer to establish a baseline.[1]
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.[1]
-
Immediately monitor the increase in absorbance at 340 nm over time.[1]
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve, which is proportional to the HACL activity.[1]
This protocol is based on a coupled enzymatic assay.[16]
Principle: The formation of oxalyl-CoA from oxalate, CoA, and ATP is coupled to the oxidation of NADH in the presence of malate (B86768) dehydrogenase and citrate (B86180) synthase. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified Oxalyl-CoA Synthetase
-
Oxalate
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
NADH
-
Malate dehydrogenase
-
Citrate synthase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, oxalate, CoA, ATP, MgCl₂, NADH, malate dehydrogenase, and citrate synthase.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the oxalyl-CoA synthetase enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Quantification of this compound by HPLC
Principle: this compound can be separated from other CoA species and cellular metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by its UV absorbance at 254 or 260 nm.[17]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 100 mM sodium phosphate, pH 5.0-7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[3]
Procedure:
-
Prepare standards of known this compound concentrations.
-
Prepare biological samples by quenching metabolism and extracting metabolites (e.g., using perchloric acid or a cold solvent mixture).
-
Centrifuge the samples to remove cell debris and protein.
-
Inject the standards and sample extracts onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Visualization of Pathways and Workflows
Visualizing the complex interplay of molecules and processes is crucial for understanding and engineering biosynthetic pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: The Oxalate Degradation Pathway in Oxalobacter formigenes.
Caption: The synthetic this compound Elongation (FORCE) Pathway.
Caption: Experimental workflow for the HACL coupled spectrophotometric assay.
Conclusion and Future Perspectives
The exploration of this compound in biosynthetic pathways is a rapidly evolving field with significant implications for industrial biotechnology and drug development. Moving beyond its classical role in catabolism, this compound is now being recognized as a versatile C1 building block for the synthesis of complex molecules. The elucidation of enzyme kinetics, the development of robust experimental protocols, and the design of novel synthetic pathways, as outlined in this guide, are crucial steps towards unlocking the full potential of this compound.
Future research will likely focus on the discovery and engineering of novel enzymes with improved catalytic efficiencies and substrate specificities for this compound. The expansion of the FORCE pathway toolbox will enable the production of an even wider range of chemicals from sustainable C1 feedstocks. Furthermore, a deeper understanding of the regulation of this compound metabolism in various organisms could reveal new targets for therapeutic intervention, particularly in the context of metabolic disorders and infectious diseases. The continued investigation into the biosynthesis and utilization of this compound promises to be a fruitful area of research, paving the way for innovative solutions to some of the most pressing challenges in health and sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An oxalyl-CoA synthetase is important for oxalate metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Formyl-CoA: A Nascent Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders represent a significant and growing challenge to human health, demanding innovative diagnostic and therapeutic strategies. Central to this challenge is the identification of novel biomarkers that can provide a more precise understanding of disease pathogenesis and response to treatment. Formyl-Coenzyme A (formyl-CoA), a reactive one-carbon acyl-CoA thioester, is emerging from the shadow of its more famous counterpart, acetyl-CoA, as a potentially critical node in metabolic regulation and dysregulation. Traditionally viewed as a simple intermediate, recent evidence suggests that fluctuations in this compound levels may be a sensitive indicator of mitochondrial stress, impairments in one-carbon metabolism, and specific inborn errors of metabolism. This technical guide provides a comprehensive overview of this compound metabolism, its potential as a biomarker, detailed methodologies for its quantification, and the signaling pathways in which it participates.
The Metabolic Crossroads of this compound
This compound is a high-energy thioester molecule that serves as a crucial intermediate at the intersection of several key metabolic pathways. Its primary roles are linked to one-carbon (1C) metabolism and the degradation of specific compounds.
Role in One-Carbon Metabolism
One-carbon metabolism is a fundamental network of biochemical reactions that transfer one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1] Within mitochondria, serine catabolism is a major source of one-carbon units, which are ultimately converted to formate (B1220265).[2] This formate can be exported to the cytoplasm or activated within the mitochondria. The activation of formate to this compound is a critical, albeit less characterized, step that channels one-carbon units. While the canonical pathway involves the ATP-dependent ligation of formate to tetrahydrofolate (THF) to form 10-formyl-THF, the direct synthesis and utilization of this compound represent an alternative route for one-carbon unit transfer and activation.[1][3]
Role in Degradative Pathways
This compound is a key intermediate in the degradation of oxalate (B1200264) in certain microorganisms, such as Oxalobacter formigenes, a bacterium found in the human gut.[4][5] The enzyme this compound transferase catalyzes the transfer of CoA from this compound to oxalate, forming oxalyl-CoA and formate.[4][6] This pathway is significant for preventing the accumulation of oxalate, a compound implicated in the formation of kidney stones.[6] Although this pathway is most prominent in gut bacteria, the presence and function of related enzymes in human metabolism are areas of active investigation.
The metabolic pathways detailing the synthesis and degradation of this compound are illustrated below.
Figure 1: Core metabolic pathways involving this compound.
This compound as a Potential Biomarker
The rationale for proposing this compound as a biomarker stems from its position as a highly reactive intermediate that is tightly regulated. Its accumulation or depletion is hypothesized to be a direct consequence of upstream metabolic bottlenecks or downstream pathway failures.
Mitochondrial Dysfunction and Formate Overflow
Mitochondria are the primary sites of formate production from serine catabolism.[2] In states of mitochondrial dysfunction, such as defects in the electron transport chain, the balance of one-carbon metabolism can be disrupted. This can lead to an overproduction and subsequent efflux of formate from the mitochondria, a phenomenon termed "formate overflow".[2][7] Conditions with elevated formate overflow, such as certain cancers, may lead to a corresponding increase in cytosolic formate, potentially driving the formation and accumulation of this compound as the cell attempts to manage the excess one-carbon units. Therefore, elevated this compound could serve as a more specific intracellular indicator of this overflow phenomenon than systemic formate levels alone.
Inborn Errors of Metabolism
While many inborn errors of metabolism are diagnosed by the accumulation of specific acylcarnitines or organic acids, the role of this compound has been largely unexplored.[8] Defects in enzymes directly downstream of this compound or in pathways that supply its precursors (e.g., formate) could theoretically lead to its accumulation. Its inherent instability may have caused it to be missed in traditional metabolomic screens.[4] The development of sensitive and specific analytical methods for this compound is crucial for investigating its potential role in these disorders.
The logical relationship between metabolic dysfunction and the potential biomarker role of this compound is depicted below.
Figure 2: The proposed logic for this compound as a biomarker.
Quantitative Data on this compound Levels
The direct measurement of this compound in biological tissues from patients with metabolic disorders is a nascent field of research. Due to its high reactivity and low basal concentrations, robust quantitative data is sparse in the current literature. The following tables are presented as a framework for future research, outlining the necessary data points required to validate this compound as a biomarker.
Table 1: this compound Concentrations in Preclinical Models of Metabolic Disease Note: The following data are hypothetical and serve as a template for experimental design. Currently, such data for this compound is not widely available in published literature.
| Model System | Tissue/Cell Type | Condition | This compound Concentration (pmol/mg protein) | Fold Change (vs. Control) | Reference |
| Mouse Model (e.g., Ndufs4 KO) | Liver | Mitochondrial Complex I Deficiency | Data to be determined | TBD | Future Study |
| Mouse Model (e.g., Ndufs4 KO) | Brain | Mitochondrial Complex I Deficiency | Data to be determined | TBD | Future Study |
| Human Fibroblasts | Patient-derived | MTHFD1L Deficiency | Data to be determined | TBD | Future Study |
| Human Fibroblasts | Control | Healthy Donor | Data to be determined | N/A | Future Study |
Table 2: this compound Levels in Human Clinical Samples Note: This table represents a template for clinical studies. Establishing reference ranges and disease-associated changes requires further investigation.
| Patient Cohort | Sample Type | Disease State | This compound Level (e.g., nmol/L) | Statistical Significance (p-value) | Reference |
| Cohort A | Plasma | Suspected Mitochondrial Disease | Data to be determined | TBD | Future Study |
| Cohort B | Plasma | Healthy Controls | Data to be determined | N/A | Future Study |
| Cohort C | Urine | Inborn Error of Metabolism | Data to be determined | TBD | Future Study |
| Cohort D | Urine | Healthy Controls | Data to be determined | N/A | Future Study |
Experimental Protocols for this compound Quantification
The quantification of this compound is challenging due to its inherent instability and low abundance. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, offering the required sensitivity and specificity.[9][10]
Sample Preparation and Metabolite Extraction
Proper sample handling is critical to prevent the degradation of this compound.
-
Tissue/Cell Harvesting: Snap-freeze biological samples immediately in liquid nitrogen upon collection to quench all enzymatic activity. Samples should be stored at -80°C until extraction.
-
Extraction Solvent: A cold extraction solvent is essential. A common and effective solvent is a mixture of acetonitrile/methanol/water (e.g., 2:2:1 v/v/v).[9] The use of acidic modifiers is generally avoided for acyl-CoAs as it can promote hydrolysis of the thioester bond.
-
Extraction Procedure:
-
Pre-cool all tubes and equipment to 4°C.
-
Weigh the frozen tissue or determine the cell count/protein content.
-
Add the cold extraction solvent (e.g., 1 mL per 50 mg of tissue) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Homogenize the sample thoroughly using a bead beater or glass homogenizer, keeping the sample on ice or in a cold block at all times.
-
Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 15 minutes to pellet cellular debris and precipitated proteins.
-
Carefully transfer the supernatant to a new pre-chilled tube. For immediate analysis, place in an autosampler set to 4°C. For storage, dry the extract under a stream of nitrogen or using a vacuum concentrator and store at -80°C.[10]
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous solution with a suitable ion-pairing agent or buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, at a slightly acidic or neutral pH to ensure stability.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. Short-chain species like this compound will elute early in the gradient.
-
-
Mass Spectrometry:
-
Ionization: Positive mode Electrospray Ionization (ESI+) is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification due to its high sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 507 Da phosphopantetheine group, which can be used as a characteristic product ion for quantification.
-
Figure 3: A generalized workflow for the quantification of this compound.
Conclusion and Future Perspectives
This compound stands at a critical juncture of cellular metabolism, and its potential as a biomarker for metabolic disorders, particularly those involving mitochondrial dysfunction and one-carbon metabolism, is compelling. While direct evidence linking its concentration to specific diseases is still emerging, the underlying biochemical rationale is strong. The primary obstacle has been the analytical challenge posed by its inherent instability. However, with advancements in LC-MS/MS methodologies, the reliable quantification of this compound in complex biological matrices is now within reach.
Future research should focus on:
-
Method Validation: Establishing robust, validated LC-MS/MS assays specifically for this compound in various biological samples (plasma, tissue, cells).
-
Preclinical Studies: Quantifying this compound levels in established animal models of mitochondrial disease and inborn errors of metabolism to correlate its concentration with disease phenotype and severity.
-
Clinical Correlation: Measuring this compound in patient cohorts to establish reference ranges and determine its diagnostic and prognostic value in metabolic disorders.
By systematically addressing these areas, the scientific and clinical communities can unlock the full potential of this compound, transitioning it from a neglected metabolic intermediate to a valuable biomarker in the precision medicine toolkit.
References
- 1. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. ebi.ac.uk [ebi.ac.uk]
- 7. Increased formate overflow is a hallmark of oxidative cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Formyl-CoA from Formate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Formyl-Coenzyme A (formyl-CoA) is a key C1 building block in various metabolic pathways and biosynthetic applications. Its enzymatic synthesis from formate (B1220265) offers a specific and efficient alternative to chemical synthesis methods. This document provides detailed protocols for the enzymatic synthesis of this compound from formate, primarily utilizing the promiscuous activity of acetyl-CoA synthetase from Escherichia coli (EcACS). The protocols and data presented are compiled from established methodologies in the field.
Reaction Principle
The enzymatic synthesis of this compound from formate can be achieved using an ATP-dependent ligase, such as acetyl-CoA synthetase (ACS), which catalyzes the following two-step reaction:
-
Adenylation of Formate: Formate + ATP ⇌ Formyl-AMP + PPi
-
Thioesterification with Coenzyme A: Formyl-AMP + CoA-SH ⇌ this compound + AMP
The overall reaction is: Formate + ATP + CoA-SH → this compound + AMP + PPi
E. coli acetyl-CoA synthetase (EcACS) has been shown to exhibit promiscuous activity, effectively catalyzing the formation of this compound from formate.[1][2]
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the enzymatic synthesis of this compound using EcACS. These parameters are derived from assay conditions described in the literature and can be optimized for preparative scale synthesis.
| Component | Concentration | Notes |
| HEPES Buffer | 50 mM | pH 7.5 |
| Formate | 50 - 300 mM | Higher concentrations may be required due to the lower affinity of EcACS for formate compared to acetate (B1210297). |
| ATP | 4 mM | Adenosine triphosphate, energy source for the reaction. |
| MgCl₂ | 5 mM | Divalent cation, essential for ATP-dependent enzyme activity. |
| Coenzyme A (CoA) | 1 mM | Thiol substrate for this compound formation. |
| Dithiothreitol (DTT) | 1 mM | Reducing agent to maintain CoA in its reduced state. |
| Acetyl-CoA Synthetase (EcACS) | 2 µM | Enzyme concentration may need to be optimized based on specific activity and desired reaction rate. |
| Incubation Temperature | 37°C | |
| Incubation Time | 1 hour | Reaction time can be adjusted based on monitoring of product formation. |
Experimental Protocols
Protocol 1: Small-Scale Enzymatic Synthesis of this compound
This protocol is suitable for generating small quantities of this compound for analytical or enzymatic assay purposes.
Materials:
-
HEPES buffer (1 M, pH 7.5)
-
Sodium formate solution (1 M)
-
ATP solution (100 mM)
-
MgCl₂ solution (1 M)
-
Coenzyme A lithium salt
-
Dithiothreitol (DTT)
-
Purified Acetyl-CoA Synthetase (EcACS) from E. coli
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermomixer or water bath at 37°C
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture by adding the following components in the order listed. Prepare a master mix for multiple reactions.
| Component | Stock Concentration | Volume for 100 µL reaction | Final Concentration |
| Nuclease-free water | - | to 100 µL | - |
| HEPES buffer | 1 M, pH 7.5 | 5 µL | 50 mM |
| MgCl₂ | 1 M | 0.5 µL | 5 mM |
| DTT | 100 mM | 1 µL | 1 mM |
| ATP | 100 mM | 4 µL | 4 mM |
| Coenzyme A | 10 mM | 10 µL | 1 mM |
| Sodium Formate | 1 M | 30 µL | 300 mM |
| EcACS | 20 µM | 1 µL | 0.2 µM |
-
Initiate the Reaction: Add the EcACS to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination (Optional): The reaction can be stopped by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization. For immediate use in subsequent enzymatic assays, termination may not be necessary.
-
Analysis: The formation of this compound can be monitored using various methods, such as HPLC or by coupling its formation to a subsequent enzymatic reaction where a chromogenic or fluorogenic product is generated.
Protocol 2: Purification of this compound (Optional)
For applications requiring purified this compound, the product can be separated from the reaction mixture using solid-phase extraction or HPLC.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ammonium acetate buffer
-
Lyophilizer
Procedure:
-
Acidify the Reaction Mixture: Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with methanol followed by equilibration with an acidic aqueous solution.
-
Sample Loading: Load the acidified reaction mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with the acidic aqueous solution to remove salts, ATP, AMP, and formate.
-
Elution: Elute the this compound from the cartridge using a methanol/water mixture.
-
Lyophilization: Lyophilize the eluted fractions to obtain purified this compound as a powder.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of this compound from formate catalyzed by Acetyl-CoA Synthetase.
Experimental Workflow
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
References
Application Notes and Protocols for the Purification of Formyl-CoA Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl-CoA transferase (FRC) is a key enzyme in oxalate (B1200264) metabolism, catalyzing the transfer of coenzyme A (CoA) from this compound to oxalate. This process is the initial step in the degradation of oxalate by organisms such as Oxalobacter formigenes. Due to its role in oxalate homeostasis, FRC is a potential therapeutic target for disorders related to oxalate accumulation, such as hyperoxaluria and kidney stone formation. This document provides detailed protocols for the expression and purification of this compound transferase, methods for its characterization, and a summary of its key quantitative properties.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the purification and characterization of this compound transferase.
Table 1: Purification of this compound Transferase from O. formigenes
| Purification Step | Volume (ml) | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 25 | 350 | 24.5 | 0.07 | 100 | 1 |
| Hydrophobic Interaction | 10 | 42 | 19.3 | 0.46 | 79 | 6.6 |
| DEAE Anion Exchange | 5 | 7.5 | 16.1 | 2.15 | 66 | 30.7 |
Adapted from Baetz and Allison, 1990.[1][2][3][4][5]
Table 2: Properties of Purified this compound Transferase
| Property | Value | Source Organism |
| Molecular Weight | 44 kDa | O. formigenes |
| Isoelectric Point (pI) | 4.7 | O. formigenes |
| Optimal pH | 6.5 - 7.5 | O. formigenes[6] |
| Maximum Specific Activity | 2.15 µmol/min/mg (with oxalate) | O. formigenes[1][2][4] |
| 29.6 µmol/min/mg (with succinate) | O. formigenes[1][2][4] | |
| Apparent Km (this compound) | 3.0 mM | O. formigenes[1][2][4] |
| Typical Recombinant Yield | 10-15 mg/L of culture | E. coli[7] |
Experimental Protocols
Protocol 1: Recombinant Expression of this compound Transferase in E. coli
This protocol describes the overexpression of wild-type FRC from O. formigenes in E. coli.[7]
1. Materials:
- E. coli BL21(DE3) competent cells
- pET-9a plasmid containing the FRC gene
- Luria-Bertani (LB) medium
- Kanamycin (B1662678) (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
2. Procedure:
- Transform the pET-9a-FRC plasmid into E. coli BL21(DE3) competent cells.
- Plate the transformed cells on LB agar (B569324) plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium containing kanamycin.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to grow the culture for 4-6 hours at 30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Recombinant this compound Transferase
This protocol outlines a three-step chromatography procedure for the purification of FRC.[7]
1. Materials:
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Anion Exchange Buffer A (25 mM Sodium Phosphate, 1 mM DTT, pH 6.2)[7]
- Anion Exchange Buffer B (25 mM Sodium Phosphate, 1 M NaCl, 1 mM DTT, pH 6.2)[7]
- Affinity Chromatography Elution Buffer (25 mM Glycine, 1 mM DTT, 20% isopropanol, pH 9.0)[7]
- DEAE Fast Flow column
- Blue-FF affinity column
- Q-Sepharose HP column
- G-25 desalting column
2. Cell Lysis:
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble FRC.
3. Chromatography:
- Step 1: Anion Exchange Chromatography (DEAE Fast Flow)
- Equilibrate the DEAE Fast Flow column with Anion Exchange Buffer A.[7]
- Load the supernatant onto the column.
- Elute the FRC using a step gradient to 35% Anion Exchange Buffer B.[7]
- Collect fractions and analyze for FRC presence using SDS-PAGE.
- Step 2: Affinity Chromatography (Blue-FF)
- Pool fractions containing FRC and load them onto a Blue-FF affinity column equilibrated with Anion Exchange Buffer A.[7]
- Wash the column with a 1:1 mixture of Anion Exchange Buffer A and Buffer B.[7]
- Elute the recombinant FRC with the Affinity Chromatography Elution Buffer.[7]
- Step 3: Buffer Exchange and Final Anion Exchange (Q-Sepharose)
- Perform a buffer exchange of the eluted fractions into Anion Exchange Buffer A using a G-25 desalting column.[7]
- Load the desalted FRC solution onto a Q-Sepharose HP column equilibrated with Anion Exchange Buffer A.[7]
- Elute the purified FRC using a linear gradient from 20% to 35% of Anion Exchange Buffer B.[7]
- Final Steps:
- Pool the fractions containing pure FRC.
- Add glycerol (B35011) to a final concentration of 10% for stability.[7]
- Store the purified enzyme at -80°C.
Visualizations
Workflow for Purification of Recombinant this compound Transferase
Caption: Workflow for recombinant expression and purification of this compound Transferase.
Catalytic Cycle of this compound Transferase
Caption: The ping-pong kinetic mechanism of this compound Transferase.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
Application Notes and Protocols for Metabolic Labeling Studies to Trace the Fate of Formyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formyl-CoA is a key one-carbon (C1) metabolic intermediate situated at the crossroads of several essential biosynthetic and catabolic pathways. As an activated form of formate (B1220265), it serves as a C1 donor in various reactions, including the synthesis of purines, thymidylate, and certain amino acids. Dysregulation of one-carbon metabolism is implicated in numerous diseases, including cancer and neural tube defects, making the study of this compound's metabolic fate a critical area of research.
These application notes provide a comprehensive guide to designing and conducting metabolic labeling studies to trace the metabolic fate of this compound using stable isotope-labeled formate. The protocols herein detail the experimental workflow from cell culture and labeling to metabolite extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Concepts and Applications
-
Metabolic Labeling with Stable Isotopes: This technique involves introducing a non-radioactive, heavy isotope-labeled substrate (e.g., ¹³C-formate) into a biological system. The labeled atoms are incorporated into downstream metabolites, allowing for the tracing of metabolic pathways.
-
Tracing One-Carbon Metabolism: By using ¹³C-formate, researchers can track the flow of the labeled carbon atom as it is incorporated into this compound and subsequently into various biomolecules. This provides insights into the relative activities of different this compound-dependent pathways.
-
Drug Discovery and Development: Understanding the metabolic fate of this compound can help identify novel drug targets within one-carbon metabolism for the treatment of diseases characterized by metabolic dysregulation.
-
Metabolic Engineering: Quantifying the flux through this compound-utilizing pathways is essential for optimizing microbial cell factories for the production of valuable chemicals.
Signaling and Metabolic Pathways Involving this compound
This compound is primarily generated from formate via the action of acetyl-CoA synthetase (ACS) or through the degradation of certain compounds. It can then be utilized in several key metabolic pathways.
Experimental Workflow for Tracing the Fate of this compound
The overall workflow for a metabolic labeling study to trace the fate of this compound involves several key steps, from cell culture to data analysis.
Application Notes and Protocols for Utilizing Formyl-CoA in Enzyme Kinetics and Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl-coenzyme A (formyl-CoA) is a high-energy thioester that plays a crucial role as a one-carbon (C1) unit in various metabolic pathways. While less common than its two-carbon counterpart, acetyl-CoA, the study of this compound-dependent enzymes provides valuable insights into novel catalytic mechanisms and metabolic routes. These enzymes are involved in pathways ranging from oxalate (B1200264) degradation to C1 assimilation, making them potential targets for drug development and metabolic engineering. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of enzyme kinetics and mechanisms.
Application Notes
This compound as a Mechanistic Probe in Enzyme-Catalyzed Reactions
This compound is an excellent substrate for investigating the mechanisms of specific enzyme families, most notably the Class III CoA-transferases and certain lyases. Its high reactivity and unique role as a C1 donor allow researchers to dissect catalytic cycles, identify key active site residues, and characterize reaction intermediates.
1. This compound Transferase (FRC): A Model for Class III CoA-Transferases
This compound transferase (FRC) from the gut bacterium Oxalobacter formigenes is a key enzyme in oxalate metabolism and serves as a paradigm for the Class III family of CoA-transferases.[1][2] It catalyzes the reversible transfer of a CoA moiety from this compound to oxalate, yielding oxalyl-CoA and formate.[3] The study of FRC with its native substrate, this compound, has been instrumental in elucidating a catalytic mechanism that proceeds through covalent anhydride (B1165640) intermediates.[1][4]
Key mechanistic features of FRC discovered through studies using this compound include:
-
Covalent Catalysis: The reaction is initiated by a nucleophilic attack from an active site aspartate residue (Asp169) on the carbonyl carbon of this compound.[2][5]
-
Anhydride Intermediates: This attack forms a covalent aspartyl-formyl anhydride intermediate and releases coenzyme A. Subsequently, oxalate binds and attacks the anhydride, leading to the formation of an oxalyl-aspartyl anhydride and the release of formate.[6][7]
-
Unique Dimeric Structure: FRC possesses a novel interlocked dimeric structure, where the active site is enclosed at the interface of the two subunits.[5][8]
The intrinsic instability of this compound and oxalyl-CoA suggests that the enzymes involved in this pathway may interact to channel these reactive intermediates.[6][8]
2. 2-Hydroxyacyl-CoA Lyase (HACL): Reversible C1 Elongation
In contrast to its degradative role in the FRC reaction, this compound can also act as a building block in anabolic pathways. 2-Hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, typically cleaves 2-hydroxyacyl-CoAs into this compound and an aldehyde in the α-oxidation pathway.[9] However, studies have demonstrated that this reaction is reversible, allowing HACL to catalyze the condensation of this compound with various aldehydes and ketones.[9][10] This discovery opens up possibilities for engineered metabolic pathways for C1 bioconversion.[9]
Quantitative Data
The following table summarizes the kinetic parameters for this compound transferase from Oxalobacter formigenes.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Source(s) |
| This compound Transferase (FRC) | This compound | 11.1 | 6.49 | [8] |
| This compound Transferase (FRC) | Oxalate | 5,250 | 6.49 | [8] |
| This compound Transferase (FRC) | This compound (with excess succinate) | 3,000 | 29.6 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a slight modification of established methods for the chemical synthesis of this compound.[10]
Materials:
-
Formic acid
-
Acetic anhydride
-
Thiophenol
-
Coenzyme A (free acid)
-
Potassium bicarbonate
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC system for purification and analysis
Procedure:
-
Preparation of Formyl Thiophenol:
-
Slowly add 5.8 mL of formic acid to 7.1 mL of acetic anhydride with stirring at room temperature.
-
Stir the mixture for 2.5 hours at 25°C.
-
Add the resulting mixed anhydride dropwise to a solution of thiophenol in an appropriate solvent.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the formyl thiophenol with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Synthesis of this compound:
-
Dissolve the synthesized formyl thiophenol in a suitable solvent.
-
Prepare a solution of Coenzyme A in a buffered aqueous solution (e.g., potassium bicarbonate).
-
Add the formyl thiophenol solution to the Coenzyme A solution with vigorous stirring.
-
Monitor the progress of the reaction by HPLC.
-
Once the reaction is complete, purify the this compound using preparative HPLC.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Store the lyophilized this compound at -80°C.
-
Protocol 2: Enzyme Activity Assay for this compound Transferase
This protocol describes a discontinuous HPLC-based assay to determine the activity of this compound transferase by monitoring the formation of oxalyl-CoA.[7]
Materials:
-
Purified this compound transferase
-
This compound solution (concentration determined spectrophotometrically)
-
Oxalate solution (e.g., potassium oxalate)
-
Reaction buffer: 60 mM potassium phosphate (B84403), pH 6.7
-
Quenching solution: 30% acetic acid
-
HPLC system with a C18 reverse-phase column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer)
Procedure:
-
Prepare a reaction mixture containing 60 mM potassium phosphate buffer (pH 6.7), a suitable amount of enzyme (e.g., ~80 ng), and the desired concentration of oxalate in a total volume of 200 µL.[7]
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of this compound.[7]
-
Allow the reaction to proceed for a defined period (e.g., 1-10 minutes), ensuring that the product formation is in the linear range.
-
Stop the reaction by adding the quenching solution (e.g., 30% acetic acid).[7]
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of oxalyl-CoA formed. Monitor the absorbance at 260 nm.[7]
-
Calculate the initial velocity of the reaction based on the amount of oxalyl-CoA produced over time.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other saturated.
Protocol 3: Trapping Covalent Enzyme Intermediates
This protocol outlines a general approach for trapping and identifying covalent intermediates in the this compound transferase reaction, such as the β-aspartyl-CoA thioester.[3][7]
Materials:
-
Purified this compound transferase
-
This compound or oxalyl-CoA
-
Trapping reagents: hydroxylamine (B1172632) or sodium borohydride
-
Denaturing buffer for SDS-PAGE
-
Mass spectrometer (for protein mass analysis)
-
Crystallography equipment (for structural analysis of trapped intermediates)
Procedure:
-
Incubation with Substrate:
-
Incubate a concentrated solution of this compound transferase with a molar excess of this compound or oxalyl-CoA in the absence of the acceptor substrate (oxalate or formate, respectively). This promotes the formation of the covalent enzyme-CoA intermediate.[3]
-
-
Chemical Trapping (e.g., with Hydroxylamine):
-
To trap anhydride intermediates, add hydroxylamine to the reaction mixture. Hydroxylamine will react with the anhydride to form a stable hydroxamate derivative.[7]
-
Incubate for a short period (e.g., 30 seconds) at room temperature.[7]
-
Analyze the modified protein by mass spectrometry to detect the mass change corresponding to the adducted trapping agent.
-
-
Reductive Trapping (e.g., with Sodium Borohydride):
-
To trap thioester intermediates, add a reducing agent like sodium borohydride. This will reduce the thioester linkage.
-
Analyze the protein for any changes in mass or activity.
-
-
Crystallographic Freeze-Trapping:
Visualizations
Caption: Oxalate degradation pathway in O. formigenes.
Caption: Experimental workflow for FRC kinetics.
Caption: Catalytic cycle of this compound Transferase.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Reinvestigation of the catalytic mechanism of this compound transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formyl-Coenzyme A Transferase, Structure and Enzymatic Mechanism | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Formyl-CoA in Synthetic Biology for C1 Conversion: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of formyl-CoA in synthetic biology for the conversion of one-carbon (C1) compounds into value-added chemicals. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the design and implementation of novel C1 conversion pathways.
Introduction
The utilization of one-carbon (C1) feedstocks, such as carbon dioxide, formate (B1220265), and methanol, is a cornerstone of a sustainable bioeconomy. This compound has emerged as a key intermediate in synthetic biology for channeling these C1 units into anabolic pathways.[1] Unlike traditional C1 carriers like tetrahydrofolate, coenzyme A (CoA) activation of the formyl group enables a diverse range of carbon-carbon bond-forming reactions, paving the way for the synthesis of multi-carbon products.[1] Engineered metabolic pathways centered around this compound are being developed in microbial hosts like Escherichia coli to produce a variety of chemicals, demonstrating the potential of this strategy for biomanufacturing.[2][3]
Core Concepts and Pathways
The central strategy involves the generation of this compound from C1 feedstocks and its subsequent condensation with various acceptor molecules to elongate the carbon chain.
1. Generation of this compound:
This compound can be synthesized from various C1 sources through several enzymatic reactions:
-
From Formate:
-
This compound Synthetase (FCS): ATP-dependent ligation of formate to CoA. The promiscuous activity of enzymes like E. coli's acetyl-CoA synthetase (EcACS) can be harnessed for this purpose.[2]
-
This compound Transferase (FRC): Transfer of CoA from a donor molecule to formate. This is a key enzyme in organisms like Oxalobacter formigenes.[4][5]
-
Formate Kinase (FOK) and Phosphotransacetylase (PTA): An alternative ADP-forming route via a formyl-phosphate intermediate.[2]
-
-
From Formaldehyde (B43269):
-
Acyl-CoA Reductase (ACR) activity: Can facilitate the production of this compound from formaldehyde.[2]
-
-
From Carbon Dioxide:
-
The CORE cycle: A synthetic metabolic pathway that converts CO2 to formate under aerobic conditions using only NADPH as a reductant, which can then be converted to this compound.[2]
-
2. This compound Elongation (FORCE) Pathways:
These synthetic pathways utilize this compound as a C1 donor for carbon chain elongation. A key enzyme in these pathways is the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent 2-hydroxyacyl-CoA lyase (HACL) .[1][2] HACL catalyzes the reversible condensation of this compound with aldehydes or ketones to produce 2-hydroxyacyl-CoAs.[1][6] This initiates a cascade of reactions to generate various multi-carbon products.
Application Notes
Engineering E. coli for C1 Conversion:
E. coli is a preferred host for engineering C1 conversion pathways due to its well-characterized genetics and metabolism.[3] Key engineering strategies include:
-
Heterologous Expression of Pathway Enzymes: Introducing genes encoding enzymes for this compound generation (e.g., from Methylobacterium extorquens) and elongation (e.g., HACL).[7]
-
Metabolic Engineering: Knocking out competing pathways to redirect carbon flux towards the desired product. For instance, deleting genes involved in formate oxidation can increase the availability of formate for this compound synthesis.
-
Cofactor Engineering: Balancing the redox state of the cell (e.g., NADH/NADPH ratio) is crucial for the efficient operation of synthetic pathways.[8]
-
Adaptive Laboratory Evolution: Improving the strain's tolerance to C1 substrates and enhancing the overall efficiency of the synthetic pathway.[2]
Enzyme Engineering for Enhanced C1–C1 Condensation:
Directed evolution and structure-guided mutagenesis have been employed to improve the efficiency of C1-C1 condensation enzymes. For example, oxalyl-CoA decarboxylase (OXC) from Methylobacterium extorquens was engineered into a highly efficient glycolyl-CoA synthase (GCS) .[9] This engineered enzyme directly condenses this compound and formaldehyde to produce glycolyl-CoA with a catalytic efficiency that surpasses other known C1–C1 condensing enzymes by over 40-fold.[6][9]
Quantitative Data
The following tables summarize key quantitative data from studies on this compound based C1 conversion.
Table 1: Specific Consumption and Production Rates in Engineered E. coli [7][10]
| Strain/Condition | Specific Glucose Consumption Rate (mg/gDCW/h) | Specific Formic Acid Consumption Rate (mg/gDCW/h) | Specific CO2 Consumption Rate (mg/gDCW/h) |
| Engineered E. coli with C1 assimilation pathway and formate dehydrogenase | 370.2 | 145.6 | 14.9 |
Table 2: In Vivo C1 Assimilation in Engineered E. coli [7][10]
| Amino Acid | Percentage Synthesized from Formic Acid and CO2 |
| Glycine | 96% |
| Serine | 86% |
Table 3: Pyruvate-Forming Flux from C1 Sources in Engineered E. coli [7][10]
| Strain Engineering Strategy | Pyruvate-Forming Flux from FA and CO2 |
| Initial engineered strain | 4.5% |
| Strain with further genetic modifications (knockouts and overexpression) | 14.9% |
Table 4: Catalytic Efficiency of Engineered Glycolyl-CoA Synthase (GCS) [9]
| Enzyme Variant | Fold Increase in GCS Activity (vs. Wild Type) | Fold Switch from OXC to GCS Activity |
| MeOXC4 (quadruple variant) | 200-fold | 100,000-fold |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a modification of established methods for the chemical synthesis of this compound.[2]
Materials:
-
Formic acid
-
Acetic anhydride (B1165640)
-
Thiophenol
-
Coenzyme A (CoA) trilithium salt
-
Potassium bicarbonate (KHCO3)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Rotary evaporator
-
HPLC system for purification
Procedure:
-
Synthesis of Formyl Thiophenol: a. In a fume hood, slowly add 5.8 mL of formic acid to 7.1 mL of acetic anhydride with stirring at 25°C. b. Continue stirring for 2.5 hours. c. Add 5.0 mL of thiophenol to the mixture and stir for an additional 3 hours at 25°C. d. Remove the volatile components under reduced pressure using a rotary evaporator. e. Dissolve the resulting residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain formyl thiophenol.
-
Synthesis of this compound: a. Dissolve the synthesized formyl thiophenol in a minimal amount of dichloromethane. b. In a separate flask, dissolve Coenzyme A trilithium salt in an ice-cold, oxygen-free 0.5 M potassium bicarbonate solution (pH 8.2). c. Under an inert atmosphere (argon or nitrogen), slowly add the formyl thiophenol solution to the CoA solution with vigorous stirring. d. Monitor the reaction progress by HPLC. The reaction is typically complete within 5-10 minutes. e. Once the reaction is complete, purify the this compound using reverse-phase HPLC. f. Lyophilize the collected fractions to obtain pure this compound.
Protocol 2: Assay for Acyl-CoA Synthetase (ACS) Activity towards Formate
This protocol describes a discontinuous assay using 5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB) to measure the production of Coenzyme A.[11]
Materials:
-
E. coli lysate containing the ACS enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl2, 2 mM)
-
ATP (5 mM)
-
Coenzyme A (CoA, 0.5 mM)
-
Formate (substrate, various concentrations)
-
DTNB solution
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a 100 µL reaction mixture containing:
-
10 µL of E. coli lysate
-
50 mM HEPES, pH 7.5
-
2 mM MgCl2
-
5 mM ATP
-
0.5 mM CoA
-
Varying concentrations of formate to determine kinetic parameters.
-
-
Incubate: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop Reaction and Develop Color: Add DTNB solution to each well to react with the free CoA produced.
-
Measure Absorbance: Read the absorbance at 412 nm using a plate reader.
-
Calculate Activity: Determine the amount of CoA produced by comparing the absorbance to a standard curve of known CoA concentrations. Express enzyme activity in appropriate units (e.g., µmol/min/mg of protein).
Protocol 3: Whole-Cell Bioconversion of Formaldehyde to Glycolate (B3277807)
This protocol outlines a general procedure for using engineered E. coli to convert formaldehyde to glycolate.[9]
Materials:
-
Engineered E. coli strain expressing the glycolate synthesis pathway (e.g., containing the engineered GCS).
-
Growth medium (e.g., LB or M9 minimal medium).
-
Inducer for gene expression (e.g., IPTG).
-
Formate and formaldehyde solutions.
-
Bioreactor or shake flasks.
-
HPLC system for product analysis.
Procedure:
-
Cell Culture: a. Inoculate a starter culture of the engineered E. coli strain in the appropriate growth medium with antibiotics. b. Grow overnight at 37°C with shaking. c. Inoculate a larger culture volume in a bioreactor or shake flask with the starter culture. d. Grow the cells to a desired optical density (e.g., OD600 of 0.6-0.8).
-
Induction of Gene Expression: a. Induce the expression of the pathway enzymes by adding the appropriate inducer (e.g., IPTG). b. Continue to incubate the culture for a period to allow for protein expression (e.g., 4-6 hours at a lower temperature like 30°C).
-
Whole-Cell Bioconversion: a. Harvest the cells by centrifugation and resuspend them in a suitable buffer. b. Add formate and formaldehyde to the cell suspension to initiate the bioconversion. The concentrations should be optimized to avoid substrate toxicity. c. Incubate the reaction mixture under controlled conditions (e.g., temperature, pH, aeration).
-
Product Analysis: a. Periodically take samples from the reaction mixture. b. Remove the cells by centrifugation or filtration. c. Analyze the supernatant for glycolate concentration using HPLC.
Visualizations
Caption: Generation of this compound from various C1 feedstocks.
Caption: The this compound Elongation (FORCE) Pathway.
Caption: Experimental workflow for whole-cell C1 bioconversion.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineered E. coli using formic acid and CO2 as a C1-refinery platform strain | EurekAlert! [eurekalert.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Artificial multi-enzyme cascades and whole-cell transformation for bioconversion of C1 compounds: Advances, challenge and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assimilation of formic acid and CO2 by engineered Escherichia coli equipped with reconstructed one-carbon assimilation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assimilation of formic acid and CO2 by engineered Escherichia coli equipped with reconstructed one-carbon assimilation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme engineering and in vivo testing of a formate reduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC-Based Quantification of Formyl-CoA and Other Short-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its short-chain acyl-thioesters are pivotal intermediates in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism. The levels of these molecules can serve as indicators of the metabolic state of cells and tissues and are often altered in various diseases. Formyl-CoA, a one-carbon acyl-CoA, is a key player in pathways such as oxalate (B1200264) degradation.[1][2][3] Accurate quantification of this compound and other short-chain acyl-CoAs is crucial for understanding cellular metabolism, identifying disease biomarkers, and evaluating the effects of therapeutic agents.
This document provides a detailed protocol for the sensitive and selective quantification of this compound and other short-chain acyl-CoAs in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, which is essential for analyzing these low-abundance and often unstable compounds.[4]
Metabolic Significance of this compound
This compound is a key intermediate in the oxalate degradation pathway, particularly in organisms like Oxalobacter formigenes, a bacterium found in the human gut.[1][2] In this pathway, this compound transferase catalyzes the transfer of CoA from this compound to oxalate, forming oxalyl-CoA and formate.[1][3] The subsequent decarboxylation of oxalyl-CoA regenerates this compound. This cycle is crucial for oxalate catabolism and energy production in these organisms.
Caption: Oxalate Degradation Pathway involving this compound.
Experimental Protocols
A robust experimental protocol is critical for the accurate quantification of short-chain acyl-CoAs due to their inherent instability. The following sections detail the procedures for sample preparation and HPLC-MS/MS analysis.
Sample Preparation: Extraction of Short-Chain Acyl-CoAs
The choice of extraction method is crucial for preserving the integrity of acyl-CoAs. Here, we describe a widely used method involving acid precipitation.
Materials:
-
Frozen tissue or cell pellets
-
Ice-cold 5% (w/v) 5-Sulfosalicylic acid (SSA) or 10% (w/v) Trichloroacetic acid (TCA)[4][5]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Homogenization: For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold 5% SSA. For cell pellets, add 1 mL of ice-cold 5% SSA to the pellet and vortex thoroughly. Add internal standards to the extraction solution before homogenization to account for extraction efficiency.
-
Incubation: Incubate the homogenate on ice for 15-30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Optional Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, an SPE step can be employed.[6][7]
-
Condition a reversed-phase SPE cartridge with methanol (B129727), followed by equilibration with water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of ammonium (B1175870) hydroxide).[6]
-
-
Sample Storage: Store the extracts at -80°C until HPLC-MS/MS analysis.
Caption: General workflow for acyl-CoA extraction and analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs. A column wash with a high percentage of mobile phase B and re-equilibration is necessary between injections.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (-507 m/z).[8] A second, qualifying transition can also be monitored.
-
Collision Energy and other MS parameters: These should be optimized for each specific acyl-CoA by infusing individual standards.
Quantitative Data
The following table summarizes representative MRM transitions for selected short-chain acyl-CoAs. These values should be empirically optimized on the specific mass spectrometer being used.
| Acyl-CoA | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 796.1 | 289.1 | 428.1 |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Butyryl-CoA | 838.1 | 331.1 | 428.1 |
| Succinyl-CoA | 868.1 | 361.1 | 428.1 |
| Malonyl-CoA | 854.1 | 347.1 | 428.1 |
Note: The quantifier ion often corresponds to the [M-507+H]+ fragment, and the qualifier ion to another characteristic fragment.[4]
Data Analysis and Quantification
Quantification is typically performed by constructing a calibration curve using known concentrations of authentic standards for each acyl-CoA. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the acyl-CoAs in the biological samples is then determined from this calibration curve.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantification of this compound and other short-chain acyl-CoAs in biological matrices. Careful sample preparation is paramount to ensure the stability and accurate measurement of these metabolites. This methodology can be a valuable tool for researchers investigating metabolic pathways and their roles in health and disease.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound transferase - Wikipedia [en.wikipedia.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant Formyl-CoA Transferase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the expression and purification of recombinant formyl-CoA transferase (FRC), an enzyme crucial in oxalate (B1200264) metabolism. The methodologies outlined below are compiled from established research to guide researchers in obtaining high-purity, active FRC for structural, kinetic, and drug development studies.
Introduction
This compound transferase (FRC) catalyzes the transfer of coenzyme A (CoA) from this compound to oxalate, a key step in the oxalate degradation pathway of organisms like Oxalobacter formigenes.[1][2][3] This bacterium resides in the human gut and plays a significant role in preventing hyperoxaluria by breaking down dietary oxalate.[2] The absence of O. formigenes has been linked to an increased risk of kidney stone formation.[2] Recombinant expression and purification of FRC are essential for detailed biochemical characterization, structural analysis, and the development of potential therapeutic interventions for oxalate-related disorders. The gene encoding FRC has been successfully cloned and expressed in Escherichia coli, yielding a protein with a molecular weight of approximately 44 kDa.[2][4][5]
Data Summary
The following tables summarize quantitative data from typical purification protocols for recombinant FRC from O. formigenes expressed in E. coli.
Table 1: Purification of Recombinant this compound Transferase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Crude Cell Extract | 1700 | 115.6 | 0.068 | 100 | 1 |
| DEAE Anion Exchange | 180 | 95.4 | 0.53 | 82.5 | 7.8 |
| Hydrophobic Interaction | 42 | 67.2 | 1.6 | 58.1 | 23.5 |
| Final Purified Enzyme | 16.5 | 35.5 | 2.15 | 30.7 | 31.6 |
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Table 2: Kinetic Parameters of Purified Recombinant this compound Transferase
| Substrate | Apparent Km | Vmax |
| This compound | 11.1 µM[2] | 6.49 µmol/min/mg[2] |
| Oxalate | 5.25 mM[2] | Not Reported |
| This compound (with excess succinate) | 3.0 mM[5][6] | 29.6 µmol/min/mg[5][6] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound Transferase in E. coli
This protocol describes the overexpression of FRC in an E. coli expression system.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector containing the FRC gene (e.g., pET-9a)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Centrifuge and centrifuge bottles
Method:
-
Transform the FRC expression plasmid into a suitable E. coli expression strain.
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony of transformed E. coli.
-
Incubate the starter culture overnight at 37°C with vigorous shaking (250 rpm).
-
The following day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed for purification.
Protocol 2: Purification of Recombinant this compound Transferase
This protocol details a multi-step chromatography procedure to purify FRC to homogeneity.
Materials:
-
Lysis Buffer (e.g., 25 mM Sodium Phosphate, 1 mM Dithiothreitol (DTT), pH 6.2)
-
Buffer A (25 mM Sodium Phosphate, 1 mM DTT, pH 6.2)
-
Buffer B (25 mM Sodium Phosphate, 1.0 M NaCl, 1 mM DTT, pH 6.2)
-
Buffer C (25 mM Glycine, 1 mM DTT, 20% Isopropanol, pH 9.0)
-
DEAE Fast Flow column
-
Blue-FF affinity column
-
G-25 desalting column
-
Q-Sepharose HP column
-
Sonicator or French press
-
High-speed centrifuge
-
Chromatography system (e.g., FPLC or HPLC)
Method:
1. Cell Lysis and Clarification: a. Resuspend the frozen cell pellet in Lysis Buffer. b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble recombinant FRC.
2. DEAE Anion Exchange Chromatography: a. Equilibrate a DEAE Fast Flow column with Buffer A. b. Load the clarified lysate onto the column. c. Wash the column with Buffer A to remove unbound proteins. d. Elute FRC using a step gradient to 35% Buffer B.[7] e. Collect fractions and analyze for FRC presence using SDS-PAGE.
3. Blue-FF Affinity Chromatography: a. Pool the FRC-containing fractions from the DEAE column. b. Equilibrate a Blue-FF affinity column with Buffer A. c. Load the pooled fractions onto the column. d. Wash the column with a 1:1 mixture of Buffer A and Buffer B.[7] e. Elute the recombinant FRC with Buffer C.[7]
4. Desalting: a. Exchange the buffer of the eluted FRC solution by passing it through a G-25 desalting column equilibrated with Buffer A.[7]
5. Q-Sepharose Anion Exchange Chromatography: a. Equilibrate a Q-Sepharose HP column with Buffer A. b. Inject the desalted FRC solution onto the column. c. Elute the purified FRC using a linear gradient from 20% to 35% Buffer B.[7] The desired enzyme typically elutes near the middle of this gradient.[7]
6. Protein Concentration and Storage: a. Pool the purest fractions containing FRC as determined by SDS-PAGE. b. Add glycerol (B35011) to a final concentration of 10% to prevent precipitation.[7] c. Concentrate the protein solution using an appropriate method (e.g., ultrafiltration). d. Store the purified enzyme at -70°C.
Visualizations
Caption: Experimental workflow for the expression and purification of recombinant this compound transferase.
Caption: Logical flow of the multi-step purification protocol for this compound transferase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
Application Note & Protocols: Utilizing Formyl-CoA Analogs in High-Throughput Screening for Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. The development of robust and specific enzyme assays is critical to the success of HTS campaigns. This document details the application of formyl-CoA and its analogs in HTS for the identification of enzyme inhibitors, with a primary focus on Glycinamide (B1583983) Ribonucleotide Transformylase (GART), a key enzyme in the de novo purine (B94841) biosynthesis pathway and a validated target for cancer chemotherapy.[1][2] While GART utilizes 10-formyltetrahydrofolate (10-formyl-THF) as its natural formyl donor, synthetic formyl donors are employed in HTS assay formats.[3][4] Additionally, we will explore the potential for developing HTS assays for enzymes that directly utilize this compound, such as this compound Transferase.
Featured Enzyme: Glycinamide Ribonucleotide Transformylase (GART)
GART (EC 2.1.2.2) catalyzes the transfer of a formyl group from 10-formyl-THF to the primary amino group of glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (FGAR).[1][4] This is a crucial step in the pathway for synthesizing purines, which are essential for DNA and RNA synthesis.[5][6] The inhibition of GART can disrupt this pathway, making it a target for anticancer drugs.[1][7]
GART Signaling Pathway in de novo Purine Biosynthesis
Caption: GART catalyzes a key formylation step in the de novo purine biosynthesis pathway.
High-Throughput Screening Assay for GART Inhibitors
A common HTS assay for GART is a spectrophotometric assay that monitors the formation of a product with a distinct absorbance spectrum.[1] Instead of the natural but unstable 10-formyl-THF, a stable analog, 10-formyl-5,8-dideazafolate (fDDF), is often used.[1][4] The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate.[1]
HTS Assay Workflow
Caption: A typical workflow for a GART inhibitor HTS campaign.
Experimental Protocols
Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.[1]
-
Human GART Enzyme: Recombinantly expressed and purified.
-
Glycinamide Ribonucleotide (GAR): Synthesized and purified.
-
10-formyl-5,8-dideazafolate (fDDF): Synthesized and quantitated as previously described.[1]
-
Test Compounds: Solubilized in DMSO.
HTS Protocol for GART Inhibition
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-100 nL) of test compounds from the library plates to 384-well assay plates. Also, include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).
-
Reagent Preparation: Prepare a master mix containing the assay buffer, GART enzyme, GAR, and fDDF at concentrations optimized for the assay (see table below for example concentrations).
-
Reaction Initiation: Dispense the master mix into the assay plates to start the enzymatic reaction. The final assay volume is typically between 20-50 µL.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 15-30 minutes).[1]
-
Detection: Measure the absorbance at 295 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation.
Data Presentation
Example GART HTS Assay Parameters
| Parameter | Value | Reference |
| Enzyme Concentration | 3-6 nM | [1] |
| GAR Concentration | 1.25-55 µM | [1] |
| fDDF Concentration | 1.25-40 µM | [1] |
| Wavelength | 295 nm | [1] |
| Temperature | 25 °C | [1] |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | [1] |
Prospective HTS Applications for Direct this compound Utilizing Enzymes
While validated HTS assays directly using this compound are not as widely published as those for GART, several enzymes that utilize this compound present opportunities for the development of such screens.
This compound Transferase (FRC)
This compound transferase (EC 2.8.3.16) is an enzyme involved in oxalate (B1200264) metabolism, catalyzing the transfer of coenzyme A (CoA) from this compound to oxalate, yielding oxalyl-CoA and formate.[8][9]
Principle for a Hypothetical HTS Assay: A coupled enzyme assay could be designed to detect one of the reaction products. For instance, the production of free CoA (if the reaction is run in reverse) or the consumption of a substrate could be monitored. A common method for detecting free CoA is the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.[10]
Logical Diagram for a Proposed FRC HTS Assay
Caption: A proposed coupled assay for FRC inhibitor screening.
Conclusion
The use of this compound and its analogs in HTS provides a valuable tool for the discovery of inhibitors against enzymes involved in critical metabolic pathways. The well-established spectrophotometric assay for GART serves as an excellent model for such screens. Furthermore, the principles outlined for designing an HTS assay for this compound transferase can be adapted for other enzymes that utilize this compound, thereby expanding the repertoire of targets for drug discovery. The detailed protocols and conceptual frameworks presented herein are intended to guide researchers in the successful implementation of HTS campaigns for these important enzyme targets.
References
- 1. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human glycinamide ribonucleotide transformylase: active site mutants as mechanistic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of β-Glycinamide Ribonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine metabolism - Wikipedia [en.wikipedia.org]
- 6. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GART phosphoribosylglycinamide formyltransferase, phosphoribosylglycinamide synthetase, phosphoribosylaminoimidazole synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing the instability of formyl-CoA in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-CoA. This resource provides essential information and troubleshooting guidance to address the inherent instability of this compound in aqueous solutions, a common challenge in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments involving this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| FC-001 | Low or no detectable this compound in my sample. | - Hydrolysis: this compound is highly unstable in aqueous solutions and can rapidly hydrolyze to formate (B1220265) and Coenzyme A (CoA).[1][2][3] - pH: The solution pH may be too high (basic), accelerating the rate of hydrolysis. This compound is less stable at basic pH.[4] - Temperature: Elevated temperatures can increase the rate of degradation. - Improper Storage: Incorrect storage of this compound stock solutions or experimental samples. | - Work quickly and on ice whenever possible. - Maintain a slightly acidic to neutral pH (6.5-7.5) for your buffers.[1] - Prepare fresh solutions of this compound for each experiment. - Store stock solutions at -80°C and minimize freeze-thaw cycles. |
| FC-002 | Inconsistent results between experimental replicates. | - Variable Hydrolysis: The degree of this compound degradation may differ between samples due to slight variations in incubation times or temperatures. - Pipetting Errors: Inaccurate pipetting of the unstable this compound solution. | - Standardize all incubation times precisely. - Use a master mix for your reaction setup to ensure consistency. - Pre-cool pipette tips and Eppendorf tubes. |
| FC-003 | Difficulty in quantifying this compound accurately. | - Degradation during sample preparation: this compound can degrade during the extraction and preparation steps for analytical methods like HPLC or LC-MS/MS.[5] - Lack of a stable standard: The instability of this compound makes it challenging to maintain a reliable standard for calibration curves. | - Use rapid quenching methods to stop enzymatic reactions and minimize degradation. A common method is the addition of a strong acid like perchloric acid or trichloroacetic acid. - For HPLC analysis, perform injections shortly after quenching the reaction to minimize nonenzymatic hydrolysis in the quenching solution.[6] - LC-MS/MS is the recommended method for sensitive and specific quantification of acyl-CoAs.[7][8] |
| FC-004 | Low yield during in vitro synthesis of this compound. | - Hydrolysis during synthesis and purification: The aqueous environment required for many synthesis and purification steps can lead to significant product loss.[9] | - Perform reactions at low temperatures. - Minimize the time the product spends in aqueous solution. - Consider using purification methods that are rapid and can be performed at low temperatures, such as specific precipitation or rapid chromatography steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which breaks the thioester bond to yield formate and free Coenzyme A (CoA).[1][2][3] This reaction is spontaneous and is accelerated by factors such as basic pH and elevated temperatures.
Q2: What is the optimal pH range for working with this compound?
A2: To minimize hydrolysis, it is recommended to work within a slightly acidic to neutral pH range, typically between 6.5 and 7.5.[1] this compound is known to be less stable at basic pH values.[4]
Q3: How should I store my this compound solutions?
A3: For long-term storage, it is best to store this compound solutions at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term use during an experiment, solutions should be kept on ice at all times.
Q4: Can I purchase ready-to-use this compound?
A4: this compound is not as commonly available commercially as other acyl-CoAs due to its instability.[5] Researchers often need to synthesize it in-house shortly before use.
Q5: What analytical methods are best for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying this compound.[7] LC-MS/MS is generally preferred for its higher sensitivity and specificity, which is crucial for detecting this unstable and often low-abundance molecule in complex biological samples.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and enzymatic reactions of this compound.
| Parameter | Value | Conditions | Source |
| Optimal pH for this compound Transferase Activity | 6.5 - 7.5 | In vitro enzyme assay | [1] |
| Apparent Km of this compound Transferase for this compound | 11.1 µM | Recombinant wild-type FRC | [1] |
| Vmax of this compound Transferase | 6.49 µmol/min/mg | Recombinant wild-type FRC | [1] |
| Half-life of Oxalyl-CoA (a related unstable thioester) | 29 hours | In quenching buffer | [6] |
Key Experimental Protocols
Protocol 1: General Handling of this compound in Aqueous Solutions
-
Preparation of Buffers: Prepare all buffers within the optimal pH range of 6.5-7.5.
-
Thawing of this compound: Thaw frozen aliquots of this compound rapidly and immediately place them on ice.
-
Reaction Setup: Set up all reactions on ice. Pre-cool all tubes and pipette tips.
-
Minimizing Time in Solution: Add the this compound to the reaction mixture as the last component, just before initiating the reaction (e.g., by adding an enzyme or shifting the temperature).
-
Reaction Quenching: To stop the reaction and stabilize the remaining this compound for analysis, use a rapid acid quenching method. For example, add a defined volume of ice-cold 1 M perchloric acid or 10% trichloroacetic acid.
-
Sample Processing: Keep the quenched samples on ice and process them for analysis (e.g., centrifugation to remove precipitated protein, followed by HPLC or LC-MS/MS analysis) as quickly as possible.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation: Quench the reaction as described in Protocol 1. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase system consists of a gradient of an aqueous buffer (e.g., 200 mM sodium phosphate (B84403) and 150 mM sodium acetate, pH 4.6) and an organic solvent like methanol (B129727) or acetonitrile.[6]
-
Detection: Monitor the elution of this compound and other CoA species by UV absorbance at 260 nm.[6]
-
Quantification: Create a standard curve using freshly prepared and quantified this compound standards. Due to its instability, the concentration of the standard stock should be verified spectrophotometrically immediately before preparing the calibration curve.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for handling this compound.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme engineering and in vivo testing of a formate reduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
optimizing the yield of synthetic formyl-CoA production
Welcome to the Technical Support Center for Optimizing Synthetic Formyl-CoA Production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for synthetic this compound production?
A1: Synthetic this compound is primarily produced through several enzymatic routes. One common method involves the use of this compound transferase (FRC), which catalyzes the transfer of coenzyme A from a donor to formate (B1220265).[1][2][3][4] Another approach utilizes acyl-CoA synthetases (ACS) that can act on formate.[5][6] Additionally, this compound can be generated from formaldehyde (B43269) via acyl-CoA reductase (ACR) activity.[5] The reverse reaction of 2-hydroxyacyl-CoA lyase (HACL), which condenses this compound with an aldehyde, can also be harnessed.[5][7]
Q2: What is the optimal pH for this compound transferase (FRC) activity?
A2: The optimal pH for the enzymatic activity of this compound transferase (FRC) from Oxalobacter formigenes is between 6.5 and 7.5.[1]
Q3: What are the typical kinetic parameters for this compound transferase (FRC)?
A3: For recombinant, wild-type FRC, the apparent Michaelis constant (Km) is 11.1 µM for this compound and 5.25 mM for oxalate. The maximum reaction velocity (Vmax) is 6.49 µmol/min/mg.[1]
Q4: Is this compound stable in aqueous solutions?
A4: No, this compound is known to be unstable in water and can be prone to hydrolysis.[1][7] This instability is a critical factor to consider during its synthesis and subsequent use.
Q5: What are some common methods for quantifying this compound?
A5: The quantification of this compound and other acyl-CoAs is typically achieved using chromatographic techniques coupled with mass spectrometry or UV detection, as well as through enzymatic assays.[8][9] LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[8][10] HPLC-UV is a more accessible alternative for quantifying more abundant species.[8] A sensitive HPLC-based assay has also been specifically devised for quantitating this compound, free CoASH, and oxalyl-CoA.[11]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Enzyme Inactivity or Instability | Verify enzyme activity with a standard assay before the main experiment. Ensure proper storage conditions (-80°C in appropriate buffer). | Enzymes can lose activity over time or due to improper handling. |
| Suboptimal Reaction pH | Check and adjust the pH of your reaction buffer to be within the optimal range for your enzyme (e.g., 6.5-7.5 for FRC).[1] | Enzyme activity is highly dependent on pH.[12][13][14] |
| Incorrect Substrate/Cofactor Concentrations | Optimize the concentrations of formate, CoA, and any other required cofactors (e.g., ATP for synthetases). Refer to literature for typical starting concentrations. | Substrate inhibition or insufficient cofactors can limit the reaction rate. |
| Presence of Inhibitors | Free Coenzyme A can be an inhibitor at low concentrations (e.g., 40 µM for FRC).[1] Ensure your purification methods for substrates and enzymes remove potential inhibitors. | Inhibitors can significantly reduce enzyme efficiency. |
| Product Degradation | Minimize reaction time and process samples on ice. Immediately analyze or store the product at -80°C. | This compound is unstable in aqueous solutions and can hydrolyze.[1] |
| Cofactor Regeneration Issues | If using a cofactor regeneration system (e.g., for ATP), ensure all components of the regeneration cycle are active and present in optimal concentrations.[15][16][17][18][19] | Inefficient cofactor regeneration can become a bottleneck for the overall synthesis. |
Issue 2: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Enzyme Purity/Activity | Purify enzymes to homogeneity and measure specific activity for each batch. Standardize the amount of active enzyme used in each reaction. | Batch-to-batch variations in enzyme preparations can lead to inconsistent yields. |
| Inaccurate Substrate Quantification | Accurately determine the concentration of your starting materials (formate, CoA) before each experiment. | Errors in substrate concentration will directly impact the reaction stoichiometry and yield. |
| Degradation of Stored Reagents | Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles. | The stability of substrates and cofactors can affect reproducibility. This compound itself is unstable.[7] |
| Instrument Calibration | Regularly calibrate analytical equipment used for quantification (e.g., HPLC, mass spectrometer). | Drifts in instrument performance can lead to inaccurate measurements. |
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
| Enzyme | Substrate(s) | Km | kcat/KM (M-1s-1) | Organism | Reference |
| This compound Transferase (FRC) | This compound, Oxalate | 11.1 µM, 5.25 mM | - | Oxalobacter formigenes | [1] |
| Oxalyl-CoA Decarboxylase (MeOXC) | Formaldehyde, this compound | 100 mM, 3 mM | 2 | Methylorubrum extorquens | [20] |
| 2-Hydroxyacyl-CoA Lyase (RuHACL) | Formaldehyde | High apparent KM | 110 | Rhodospirillales bacterium URHD0017 | [21] |
Table 2: Influence of pH on Enzyme Activity
| Enzyme | Optimal pH Range | Activity at pH 5.5 | Activity at pH 8.2 | Reference |
| This compound Transferase (FRC) | 6.5 - 7.5 | - | - | [1] |
| Acyl-CoA Synthetase (Pseudomonas fragi) | Palmitoyl-CoA synthesis: ~8.2; p4A synthesis: ~5.5 | Minimal for Palmitoyl-CoA; Maximal for p4A | Maximal for Palmitoyl-CoA; ~40% for p4A | [13] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using this compound Transferase (FRC)
This protocol is a generalized procedure based on established methods.[5]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.0)
-
10 mM Formate
-
2 mM Coenzyme A
-
5 mM MgCl₂
-
1 mM ATP (if using a synthetase, otherwise omit)
-
Purified this compound Transferase (FRC) at an optimized concentration (e.g., 0.1 mg/mL).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
-
Sample Analysis:
-
Analyze the supernatant for this compound concentration using an appropriate analytical method such as HPLC-UV or LC-MS/MS.[8]
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is a general guideline for the analysis of acyl-CoAs.[8]
-
Instrumentation:
-
An HPLC system equipped with a C18 reverse-phase column and a UV detector set to 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Mobile Phase:
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over approximately 30 minutes to elute the acyl-CoAs.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.
-
Integrate the peak area corresponding to this compound in the experimental samples and determine the concentration using the standard curve.
-
Visualizations
Caption: Enzymatic synthesis of this compound from formate and Coenzyme A.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound transferase - Wikipedia [en.wikipedia.org]
- 4. This compound transferase - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme engineering and in vivo testing of a formate reduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of pH on the interaction of substrates and malonyl-CoA with mitochondrial carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cofactor regeneration for enzyme-catalysed synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 18. Cofactor regeneration for sustainable enzymatic biosynthesis - Beijing Institute of Technology [pure.bit.edu.cn]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low activity in formyl-CoA-dependent enzyme assays
This guide provides troubleshooting strategies and frequently asked questions for researchers experiencing low activity in enzyme assays involving formyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no activity in my this compound-dependent enzyme assay?
A1: Low activity is typically traced back to one of three main areas: issues with the substrates (this compound or the acceptor molecule), problems with the enzyme itself, or suboptimal assay conditions. Specific common causes include degradation of this compound, incorrect substrate concentration, inactive or unstable enzyme, inappropriate pH or buffer composition, or the presence of inhibitors.
Q2: How can I tell if my this compound substrate is degraded?
A2: this compound is known to be unstable, particularly at basic pH.[1] Its degradation can be a significant factor in low enzyme activity. Purity should be assessed after synthesis, with an expected purity of around 95%.[1] You can check for degradation by using spectrophotometric methods to quantify the concentration of the intact thioester or by using analytical techniques like HPLC.[2] A significant decrease from the expected concentration indicates degradation.
Q3: What is a typical specific activity I should expect for a this compound transferase?
A3: Specific activity can vary significantly depending on the enzyme source, purity, and assay conditions. However, reported values can serve as a benchmark. For example, this compound transferase from Oxalobacter formigenes has shown a maximum specific activity of 2.15 µmol/min/mg when transferring CoA to oxalate.[1] Another study reported a Vmax of 29.6 µmol/min/mg with succinate (B1194679) as the acceptor.[1] A hexahistidine-tagged YfdW fusion protein from E. coli exhibited a specific activity of 10 units/mg with this compound and oxalate.[3]
Troubleshooting Guide: Step-by-Step Problem Solving
If you are experiencing low enzyme activity, follow this logical workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low this compound enzyme activity.
Issue 1: Problems with Substrates
Q: My assay is completely dead. Could my this compound be the issue?
A: Yes, this is a primary suspect. This compound is intrinsically unstable and its hydrolysis to formate (B1220265) and Coenzyme A is a common reason for assay failure.[4] The thioester bond is particularly susceptible to hydrolysis at basic pH.[1]
Troubleshooting Steps:
-
Check pH: Ensure the pH of your stock solution and final assay buffer is appropriate. Assays for this compound transferase are often run at a slightly acidic pH of 6.7 to minimize substrate degradation.[1][5]
-
Quantify Concentration: Do not rely on the theoretical concentration from synthesis. Always quantify your this compound stock immediately before setting up assays. A spectrophotometric method is often sufficient.
-
Assess Purity: If possible, analyze the purity of your this compound preparation using reverse-phase HPLC.[4] This can reveal the presence of hydrolysis products (CoA, formate) or other contaminants.
-
Fresh Synthesis: this compound should be synthesized fresh and used promptly.[6] If your stock is more than a few days old, even when stored at -80°C, consider preparing a new batch.
Quantitative Data: Substrate Stability
| Condition | Stability Consideration | Recommendation |
| pH > 7.0 | Increased rate of thioester hydrolysis.[1] | Maintain stock solutions and assay buffers at a pH between 6.5 and 7.0.[4] |
| Temperature | Susceptible to thermal degradation. | Store stock solutions at -80°C. Thaw on ice and use immediately. Avoid multiple freeze-thaw cycles. |
| Storage | Long-term storage can lead to degradation. | Synthesize fresh batches regularly. Qualify each new batch before use in critical experiments. |
Issue 2: Problems with the Enzyme
Q: I've confirmed my substrate is good, but the activity is still low. How do I check my enzyme?
A: Enzyme inactivity or instability is the next logical area to investigate.
Troubleshooting Steps:
-
Confirm Protein Concentration: Use a standard protein quantification method, like a Bradford assay, to ensure you are adding the correct amount of enzyme to the reaction.[2]
-
Check for Proteolysis: Run a sample of your purified enzyme on an SDS-PAGE gel. The presence of multiple bands below the expected molecular weight could indicate degradation by proteases.
-
Verify Storage: Most enzymes require storage at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol.[7] Confirm that your enzyme has been stored correctly and has not been subjected to temperature fluctuations.
-
Activity Control: If possible, test your enzyme preparation with ideal, saturating concentrations of substrates to determine its maximum velocity (Vmax). Compare this to published values for your specific enzyme to gauge its relative activity.[1][4]
Comparative Enzyme Kinetics
The kinetic parameters of this compound dependent enzymes can vary. Below are reference values for this compound transferases (FCOCT) from different organisms.
| Enzyme Source | Substrate | Apparent Km | kcat or Vmax | Reference |
| O. formigenes FRC | This compound | 3.0 mM | 29.6 µmol/min/mg | [1] |
| O. formigenes FRC | Oxalate | 5.25 mM | 6.49 µmol/min/mg | [4] |
| A. aceti H6UctB | This compound | 3.4 µM | 4.5 s-1 | [3] |
| A. aceti H6UctB | Oxalate | 1.11 mM | 5.0 s-1 | [3] |
Issue 3: Suboptimal Assay Conditions or Inhibitors
Q: My substrates and enzyme seem fine. What else could be wrong?
A: The reaction environment itself could be the problem. Buffer composition, pH, temperature, and the presence of unknown inhibitors can all suppress activity.
Troubleshooting Steps:
-
Verify Buffer and pH: The optimal pH for this compound transferase activity is typically between 6.5 and 7.5.[4] Ensure your buffer is correctly prepared and the pH is verified at the temperature of the assay.
-
Check for Substrate Inhibition: Some enzymes in this class, like E. coli YfdW, can be inhibited by high concentrations of the acceptor substrate (e.g., oxalate).[3] If you are using high substrate concentrations, try running a titration to see if lower concentrations improve the rate.
-
Screen for Common Inhibitors: Thiol-reactive compounds can inhibit enzymes that rely on cysteine residues for activity. If your enzyme preparation is not pure, small molecules from the expression host could also be inhibitory.
-
Coupled Assay Components: If you are using a coupled assay (e.g., measuring formate production), ensure that the coupling enzyme(s) are not the rate-limiting step. Run controls with known amounts of the intermediate product (e.g., formate) to confirm the coupling system is working efficiently.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a modified version of established methods for synthesizing this compound.[6]
-
Preparation of Formyl Thiophenol:
-
In a fume hood, slowly add 5.8 mL of formic acid to 7.1 mL of acetic anhydride (B1165640) while stirring.
-
Allow the reaction to proceed at room temperature for 2.5 hours.
-
This mixture, containing the mixed anhydride, is used directly in the next step.
-
-
Thioesterification:
-
React the prepared mixed anhydride with thiophenol to produce formyl thiophenol.
-
Purify the formyl thiophenol product.
-
-
Transesterification with Coenzyme A:
-
Dissolve the purified formyl thiophenol in an appropriate solvent.
-
Add Coenzyme A (lithium salt) to the solution.
-
Allow the transesterification reaction to proceed.
-
-
Purification:
-
Purify the final this compound product using reverse-phase HPLC.[4]
-
Lyophilize the pure fractions and store at -80°C.
-
Protocol 2: Coupled Spectrophotometric Assay for this compound Transferase
This assay measures the amount of formate produced by monitoring the reduction of NAD+ by a coupling enzyme, formate dehydrogenase.[1]
Reaction Principle:
-
This compound + Oxalate --(this compound Transferase)--> Oxalyl-CoA + Formate
-
Formate + NAD+ --(Formate Dehydrogenase)--> CO2 + NADH + H+
Assay Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound transferase(EC 2.8.3.16) - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Strategies to Prevent the Hydrolysis of Formyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of formyl-CoA during experimental procedures.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, focusing on its inherent instability.
Q1: My enzymatic reaction with this compound shows low or no activity. How can I determine if this compound hydrolysis is the cause?
A1: Low or absent enzymatic activity is a common indicator of substrate degradation. This compound is an intrinsically unstable molecule, and its hydrolysis to formate (B1220265) and Coenzyme A (CoA) will reduce the effective substrate concentration in your assay.
Troubleshooting Steps:
-
Substrate Integrity Check: Before starting your experiment, verify the integrity of your this compound stock. This can be done using HPLC analysis to check for the presence of degradation products (formate and free CoA).
-
Negative Control: Run a negative control reaction containing all components except the enzyme. Incubate this control under the same conditions as your experimental samples. At the end of the incubation period, measure the amount of remaining this compound or the formation of formate. This will give you an indication of the non-enzymatic hydrolysis rate under your assay conditions.
-
Time-Course Experiment: If you suspect hydrolysis is occurring during the assay, perform a time-course experiment and measure the concentration of this compound at different time points. A rapid decrease in substrate concentration, even in the absence of the enzyme, points to significant hydrolysis.
Q2: What are the optimal pH and temperature conditions to minimize this compound hydrolysis?
A2: The thioester bond in this compound is highly susceptible to hydrolysis, particularly at basic pH. Therefore, careful control of pH and temperature is critical.
-
pH: this compound is less stable at basic pH[1]. For enzymatic assays, a slightly acidic to neutral pH is recommended. While the optimal pH for some enzymes that use this compound, like this compound transferase, is between 6.5 and 7.5, it is often beneficial to perform the assay at the lower end of this range (e.g., pH 6.7) to enhance substrate stability[1][2].
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to keep this compound solutions and reaction mixtures on ice whenever possible. For the enzymatic reaction itself, use the lowest temperature at which your enzyme is still sufficiently active.
Q3: How should I prepare and store my this compound stock solutions to ensure their stability?
A3: Proper preparation and storage are paramount for maintaining the integrity of your this compound.
-
Reconstitution: Reconstitute lyophilized this compound in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0-6.0) or in nuclease-free water. Avoid using alkaline buffers.
-
Aliquoting: Immediately after reconstitution, aliquot the this compound solution into single-use volumes. This will prevent multiple freeze-thaw cycles, which can accelerate degradation.
-
Storage: For short-term storage (up to a week), aliquots can be stored at -20°C. For long-term storage, -80°C is recommended.
Q4: Can components of my reaction buffer contribute to this compound degradation?
A4: Yes, certain buffer components can promote hydrolysis.
-
Nucleophiles: Avoid buffers containing nucleophilic species, such as primary amines (e.g., Tris), as they can react with the thioester bond. Phosphate-based or HEPES buffers are generally a better choice.
-
Metal Ions: Divalent metal ions can sometimes catalyze hydrolysis. If not required for enzyme activity, consider including a chelating agent like EDTA at a low concentration in your buffer.
Q5: Are there any in-assay strategies to counteract this compound hydrolysis?
A5: While preventing hydrolysis is key, some in-assay adjustments can be made.
-
Enzyme-Substrate Protection: Some enzymes protect their substrates from hydrolysis upon binding. It has been suggested that in the oxalate (B1200264) degradation pathway, protein-protein interactions might prevent the hydrolysis of unstable intermediates like this compound and oxalyl-CoA[2][3]. While not a direct experimental strategy, being aware of this possibility can inform the interpretation of your results.
-
Substrate Addition: For longer incubations where significant hydrolysis is unavoidable, consider a fed-batch approach where small amounts of fresh this compound are added to the reaction at different time points to maintain its concentration.
Quantitative Data Summary
| Condition | Recommendation for Acyl-CoA Stability | Rationale |
| pH | Maintain a slightly acidic to neutral pH (6.0-7.0). | The thioester bond is susceptible to hydrolysis, especially at alkaline pH. |
| Temperature | Keep solutions on ice (0-4°C) and store at -80°C for long-term. | Hydrolysis rate increases with temperature. |
| Buffer Composition | Use non-nucleophilic buffers (e.g., phosphate, HEPES). | Nucleophilic buffer components can attack the thioester bond. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes to minimize. | Repeated freezing and thawing can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitution: Reconstitute the solid in a pre-chilled, slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.5) to the desired concentration. Gently vortex to dissolve.
-
Quantification: Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (using the extinction coefficient for Coenzyme A, ε = 16,400 M⁻¹cm⁻¹).
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, pre-chilled microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: General Enzymatic Assay with this compound
-
Reagent Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Keep all other reagents, including the enzyme, on ice.
-
Reaction Mixture: Prepare a master mix containing the assay buffer (e.g., 50 mM potassium phosphate, pH 6.7), and any other required co-factors.
-
Reaction Initiation: In a pre-chilled microplate or reaction tube, add the master mix, followed by the enzyme. Equilibrate to the desired reaction temperature for a few minutes. Initiate the reaction by adding the this compound solution.
-
Controls:
-
Negative Control (No Enzyme): Include a reaction with all components except the enzyme to measure non-enzymatic hydrolysis.
-
Positive Control: If available, use a known active enzyme to ensure the assay is performing as expected.
-
-
Quenching: Stop the reaction at the desired time point by adding a quenching solution (e.g., a final concentration of 1 M perchloric acid or by heat inactivation).
-
Analysis: Analyze the reaction products using a suitable method, such as HPLC or a coupled enzymatic assay.
Visualizations
References
Technical Support Center: Optimizing Formyl-CoA Transferase Expression and Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the expression and solubility of recombinant formyl-CoA transferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound transferase and why is its expression and solubility important?
This compound transferase (FRC) is a key enzyme in the oxalate (B1200264) degradation pathway, playing a crucial role in the metabolism of oxalate in various organisms.[1][2][3] Its efficient expression and production in a soluble, active form are essential for structural studies, enzymatic assays, and potential therapeutic applications, such as the development of probiotics to manage hyperoxaluria.
Q2: What are the common initial problems encountered when expressing recombinant this compound transferase in E. coli?
Common initial hurdles include low or no expression of the target protein, or high expression levels that result in the formation of insoluble aggregates known as inclusion bodies.[4][5] These issues can be identified by analyzing total cell lysates and the soluble fraction on an SDS-PAGE gel.
Q3: What are the primary strategies to improve the soluble expression of this compound transferase?
The main strategies focus on optimizing expression conditions, engineering the expression construct, and utilizing host cell machinery to aid in proper protein folding. These include:
-
Optimization of Expression Conditions: Adjusting temperature, inducer concentration, and culture media.[6][7][8]
-
Codon Optimization: Modifying the gene sequence to match the codon usage of the expression host.[9][10]
-
Chaperone Co-expression: Utilizing molecular chaperones to assist in correct protein folding.[11][12]
-
Solubilization and Refolding: Recovering the protein from inclusion bodies.[13][14][15]
Troubleshooting Guides
Problem 1: Low or No Expression of this compound Transferase
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | The codon usage of the frc gene may not be optimal for E. coli. This can lead to translational stalls and premature termination. Solution: Synthesize a codon-optimized version of the frc gene tailored for E. coli.[9][10][16] |
| Toxicity of the Protein | High-level expression of this compound transferase might be toxic to the host cells, leading to cell death and low yields. Solution: Use a tightly regulated promoter (e.g., pBAD) and a lower concentration of the inducer (e.g., L-arabinose) to reduce the expression level.[8][17] |
| Plasmid Instability | The expression plasmid may be unstable, leading to its loss during cell division. Solution: Ensure that the appropriate antibiotic is present in the culture medium at all times to maintain selective pressure.[18] |
| Inefficient Transcription or Translation Initiation | The promoter, ribosome binding site (RBS), or the 5' untranslated region (UTR) may not be optimal. Solution: Subclone the frc gene into a different expression vector with a stronger promoter and a well-characterized RBS.[17][19] |
Problem 2: this compound Transferase is Expressed in Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Solution 1: Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[6][20] Solution 2: Reduce the inducer concentration (e.g., IPTG) to decrease the expression rate.[20][21] |
| Insufficient Chaperone Levels | The endogenous levels of molecular chaperones in E. coli may be insufficient to handle the overexpression of a foreign protein. Solution: Co-express the this compound transferase with a chaperone system like GroEL/GroES or DnaK/DnaJ/GrpE.[11][12][22] |
| Incorrect Disulfide Bond Formation | Although less common for cytoplasmic proteins, incorrect disulfide bonds can lead to misfolding. Solution: Express the protein in specialized E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm. |
| Suboptimal Culture Conditions | Factors like pH and oxygen levels in the culture medium can affect protein folding. Solution: Optimize the growth medium composition and ensure adequate aeration during cell growth and induction.[7] |
Quantitative Data on Expression Improvement Strategies
The following tables summarize quantitative data on the effectiveness of different strategies for improving protein expression and solubility. While specific data for this compound transferase is limited in the literature, the provided data from studies on other recombinant proteins illustrate the potential improvements.
Table 1: Effect of Codon Optimization on Protein Expression
| Protein | Expression System | Fold Increase in Expression | Reference |
| Human Clotting Factor VIII HC | Chloroplasts | 4.9 - 7.1 | [9][10] |
| Polio Viral Capsid Protein 1 (VP1) | Chloroplasts | 22.5 - 28.1 | [9][10] |
| Rhizopus oryzae Lipase (ROL) | Pichia pastoris | ~6.75 | [23] |
| PhyA | Pichia pastoris | ~6.28 | [23] |
| Bacterial Luciferase (luxA/luxB) | Mammalian (HEK293) | Significant Increase | [23] |
Table 2: Effect of Chaperone Co-expression on Soluble Protein Yield
| Target Protein | Chaperone System | Fold Increase in Soluble Protein | Reference |
| Anti-HER2 scFv | DnaK/DnaJ/GrpE | ~4 | [12] |
| Various Proteins (50 total) | DnaK/DnaJ/GrpE | Up to 5.5 | [12] |
| Benzaldehyde Dehydrogenase (BADH) | GroEL/GroES | 1.31 | [11] |
| Benzoylformate Decarboxylase (BFDC) | GroEL/GroES | 4.94 | [11] |
| d-phenylglycine aminotransferase (d-PhgAT) | GroEL/GroES | 37.93 | [11] |
Experimental Protocols
Protocol 1: Optimizing Expression Conditions for this compound Transferase
-
Vector and Host Selection: Clone the codon-optimized frc gene into an expression vector with an inducible promoter (e.g., pET vector with a T7 promoter). Transform the plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).[17][19]
-
Small-Scale Expression Trials: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]
-
Induction and Temperature Variation: Divide the culture into smaller aliquots. Induce protein expression with varying concentrations of IPTG (e.g., 0.1, 0.5, 1.0 mM). Incubate the cultures at different temperatures (e.g., 16°C, 25°C, 37°C) for different durations (e.g., 4 hours, 16 hours).[6][20]
-
Analysis of Expression and Solubility:
-
Harvest the cells by centrifugation.
-
Resuspend a portion of the cells in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and lyse the cells by sonication.
-
Separate the soluble fraction from the insoluble fraction (containing inclusion bodies) by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility at different conditions.[19]
-
Protocol 2: Solubilization and Refolding of this compound Transferase from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, collect the insoluble pellet containing the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[14][15]
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT) to unfold the protein completely.[15][24]
-
Refolding:
-
Dilution: Slowly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM GSH/0.1 mM GSSG) to allow for proper refolding.[13][14][24]
-
Dialysis: Alternatively, dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.[13][24]
-
-
Purification and Analysis: Purify the refolded, soluble this compound transferase using chromatography techniques (e.g., affinity chromatography if a tag is present, followed by size-exclusion chromatography).[19][25] Assess the purity and folding status by SDS-PAGE and functional assays.
Visualizations
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biomatik.com [biomatik.com]
- 7. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biossusa.com [biossusa.com]
- 15. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 16. goldbio.com [goldbio.com]
- 17. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. Side effects of chaperone gene co-expression in recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 24. biotechrep.ir [biotechrep.ir]
- 25. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the detection of formyl-CoA in metabolomics studies
Welcome to the technical support center for the analysis of formyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the detection and quantification of this highly labile metabolite in metabolomics studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the detection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Metabolite Instability/Degradation: this compound is chemically unstable, particularly in aqueous solutions, and has a very short half-life.[1][2] It is prone to hydrolysis, which can be exacerbated by endogenous thioesterases.[1] | - Rapid Quenching: Immediately quench metabolic activity using liquid nitrogen. For adherent cells, liquid nitrogen can be added directly to the culture dish. - Cold Solvents: Use pre-chilled (-40°C to -80°C) extraction solvents. A common choice is a mixture of acetonitrile, methanol, and water. - Acidic Conditions: While this compound is unstable, some protocols for other acyl-CoAs use acidic conditions during extraction to aid in protein precipitation. However, the impact on this compound stability needs careful consideration. A study on a related enzyme noted destabilization at pH 3.5.[3] |
| Inefficient Extraction: The extraction protocol may not be suitable for capturing this polar and low-abundance metabolite. | - Solvent Choice: A mixture of acetonitrile/methanol/water (e.g., 2:2:1 v/v/v) is a good starting point for extracting short-chain acyl-CoAs.[4] - Homogenization: Ensure thorough homogenization of the sample in the extraction solvent while keeping it cold to maximize recovery. | |
| Poor Ionization in Mass Spectrometry: The formyl group does not ionize efficiently in electrospray ionization (ESI). | - Derivatization: Consider derivatization to improve ionization efficiency. While specific protocols for this compound are not widely published, methods for other short-chain fatty acids using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or O-benzylhydroxylamine (O-BHA) could be adapted. - Mobile Phase Additives: The use of an appropriate mobile phase, such as one containing ammonium (B1175870) acetate (B1210297), can improve the signal of acyl-CoAs. | |
| Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening) | Secondary Interactions with Column: The highly polar nature of this compound can lead to interactions with the stationary phase. | - Column Choice: Use a high-quality reversed-phase C18 column. - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. |
| Column Overload: Injecting too much sample can lead to peak fronting. | - Dilute Sample: Try diluting the sample extract before injection. | |
| Contamination: Buildup of contaminants on the column or in the LC system can degrade peak shape. | - Guard Column: Use a guard column to protect the analytical column. - Sample Clean-up: Incorporate a solid-phase extraction (SPE) step for complex matrices, though be mindful of potential losses of the polar this compound. | |
| High Variability Between Replicates | Inconsistent Quenching and Extraction: Timing and temperature variations during sample preparation can lead to inconsistent degradation of this compound. | - Standardize Protocol: Ensure that all samples are processed with identical timing and temperature conditions from quenching to extraction. - Internal Standard: Use a stable isotope-labeled internal standard if available. For short-chain acyl-CoAs, crotonoyl-CoA has been used as a commercially available internal standard.[5] |
| Instability in Autosampler: this compound can degrade in the autosampler, especially if not kept at a low temperature. | - Cooling: Maintain the autosampler at a low temperature (e.g., 4°C). - Limit Time in Autosampler: Minimize the time samples spend in the autosampler before injection. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: How can I prevent the degradation of this compound during sample collection and preparation?
A1: Due to its high instability, rapid inactivation of enzymatic activity is critical. The most effective method is flash-freezing the sample in liquid nitrogen immediately upon collection. Subsequent extraction should be performed with ice-cold solvents (e.g., -40°C to -80°C) to minimize degradation.
Q2: What is the best extraction solvent for this compound?
A2: While there is no single "best" solvent, a common and effective approach for short-chain acyl-CoAs is a monophasic extraction with a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[4] This allows for the precipitation of proteins while keeping polar metabolites like this compound in solution.
LC-MS/MS Analysis
Q3: What are the recommended LC-MS/MS parameters for this compound detection?
A3: For LC-MS/MS analysis of acyl-CoAs, a reversed-phase C18 column is typically used. In positive ion electrospray ionization (ESI) mode, acyl-CoAs exhibit characteristic fragmentation patterns. A common approach is to use Multiple Reaction Monitoring (MRM) with the following transitions:
-
Quantitative Transition: [M+H]+ → [M-507+H]+
-
Qualitative Transition: [M+H]+ → 428 m/z[5]
The neutral loss of 507 amu corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[5][6] The specific precursor ion (Q1) for this compound is m/z 796.5.
Q4: Should I consider derivatization for this compound analysis?
A4: Derivatization can significantly improve the sensitivity of detection for poorly ionizing compounds. While specific derivatization protocols for this compound are not well-established in the literature, methods for other short-chain fatty acids could be explored. Reagents that target the carboxyl group, such as 3-nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA), could potentially enhance the signal of the formyl group.
Data Interpretation and Quantification
Q5: How can I accurately quantify this compound given its instability?
A5: Accurate quantification is challenging. The use of a stable isotope-labeled internal standard for this compound would be ideal but is not commercially available. A practical alternative is to use a commercially available short-chain acyl-CoA, such as crotonoyl-CoA, as an internal standard to correct for extraction and instrument variability.[5] It is crucial to perform a careful validation of the method, including linearity, accuracy, and precision, using a commercially available this compound standard.
Q6: Where can I obtain an analytical standard for this compound?
A6: Analytical standards for this compound are available from several chemical suppliers, such as MedChemExpress and Sigma-Aldrich.[7] It is important to check the purity and stability of the standard upon receipt and to store it under the recommended conditions.
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Cells
-
Quenching: Aspirate the culture medium and immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt metabolic activity.
-
Extraction:
-
On dry ice, add 1 mL of pre-chilled (-80°C) extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v) to each 10 cm dish.
-
Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate at -20°C for 1 hour to allow for protein precipitation.
-
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Short-Chain Acyl-CoAs (Adaptable for this compound)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
MS Detection: Positive ion ESI mode.
-
MRM Transitions for this compound:
-
Precursor (Q1): 796.5 m/z
-
Product (Q3) for Quantification: 289.5 m/z (corresponding to [M-507+H]+)
-
Product (Q3) for Confirmation: 428.0 m/z
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound and related compounds from the literature. Note that specific recovery and detection limits are highly method and matrix-dependent.
| Parameter | Analyte | Value | Source |
| Apparent Km | This compound | 11.1 µM | [8] |
| Apparent Km | This compound | 352 ± 4 µM | [9] |
| Vmax | This compound Transferase | 6.49 µmol/min/mg | [8] |
| LOD Range for Acyl-CoAs (General Method) | Various Acyl-CoAs | 2 to 133 nM | [6] |
Visualizations
Caption: Workflow for this compound Detection.
Caption: Troubleshooting Low this compound Signal.
References
- 1. osti.gov [osti.gov]
- 2. Enzyme engineering and in vivo testing of a formate reduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimization of reaction conditions for formyl-CoA transferase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl-CoA transferase.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for this compound transferase.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Enzyme Activity | Suboptimal pH: The enzyme's activity is pH-dependent.[1][2] | - Ensure the reaction buffer pH is within the optimal range of 6.5 to 7.5.[1][2] - Verify the pH of your buffer stock solution. |
| Incorrect Substrates: The enzyme is specific for its substrates.[1] | - Confirm you are using this compound and oxalate (B1200264) as substrates.[3] - Note that while succinate (B1194679) can also act as a CoA acceptor, acetate (B1210297) and malonate cannot.[1][2] | |
| Enzyme Instability/Degradation: Improper storage or handling can lead to loss of activity. | - Store the purified enzyme at -70°C. - Avoid repeated freeze-thaw cycles. - Include a reducing agent like dithiothreitol (B142953) (DTT) in the buffer during purification and storage to maintain enzyme integrity.[2] | |
| Presence of Inhibitors: Contaminants in reagents or the presence of specific inhibitors can reduce activity. | - Be aware that sulfhydryl reagents such as N-ethylmaleimide and p-chloromercuribenzoate can inhibit the enzyme.[2] - Use high-purity reagents and water to prepare buffers and reaction mixtures. | |
| Inconsistent or Irreproducible Results | Inaccurate Substrate Concentrations: Errors in preparing substrate stock solutions will affect reaction kinetics. | - Accurately determine the concentration of this compound and oxalate solutions. - Prepare fresh substrate solutions regularly. This compound can be unstable, especially at basic pH.[2] |
| Variable Reaction Temperature: Enzyme activity is sensitive to temperature fluctuations. | - Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature. | |
| Pipetting Errors: Inaccurate pipetting of enzyme or substrates leads to variability. | - Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. | |
| High Background Signal in Assay | Non-enzymatic Substrate Degradation: this compound can be hydrolyzed non-enzymatically. | - Run no-enzyme controls (all reaction components except the enzyme) to measure the rate of non-enzymatic substrate degradation.[4] - Subtract the background rate from the rate observed in the presence of the enzyme. |
| Interfering Substances in Sample: Components of the sample matrix may interfere with the detection method. | - If using a coupled assay, ensure that other components in your sample do not inhibit the coupling enzyme (e.g., oxalyl-CoA decarboxylase). - For HPLC analysis, run a sample matrix blank to identify any interfering peaks. |
Frequently Asked Questions (FAQs)
1. What is the function of this compound transferase?
This compound transferase (EC 2.8.3.16) is an enzyme that catalyzes the transfer of coenzyme A (CoA) from this compound to oxalate.[3][5][6] This reaction produces formate (B1220265) and oxalyl-CoA.[3] The enzyme is a key component of the oxalate degradation pathway in organisms like Oxalobacter formigenes.[1][5]
2. What are the optimal reaction conditions for Oxalobacter formigenes this compound transferase?
The optimal pH for the enzyme is between 6.5 and 7.5.[1][2] Detailed kinetic parameters for the recombinant wild-type enzyme have been reported.[1]
3. Which substrates can be used by this compound transferase?
The enzyme is specific for this compound as the CoA donor and oxalate as the CoA acceptor.[1][3] Succinate can also serve as a CoA acceptor, but with lower efficiency.[1][2] Acetate and malonate are not effective CoA acceptors.[1][2]
4. Are there known inhibitors of this compound transferase?
Yes, the enzyme's activity can be inhibited by sulfhydryl reagents. N-ethylmaleimide has been shown to cause partial inhibition, while p-chloromercuribenzoate leads to significant inhibition and precipitation of the enzyme.[2]
5. How can the activity of this compound transferase be measured?
Enzyme activity can be determined by measuring the formation of one of the products, such as formate or oxalyl-CoA. A common method involves a coupled enzyme assay where the product oxalyl-CoA is decarboxylated by oxalyl-CoA decarboxylase. The activity can also be monitored by analytical techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrates and products.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Oxalobacter formigenes this compound transferase.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 6.5 - 7.5 | [1][2] |
Table 2: Kinetic Parameters
| Substrate | Apparent Km | Vmax | Reference(s) |
| This compound | 11.1 µM | 6.49 µmol/min/mg | [1] |
| Oxalate | 5.25 mM | 6.49 µmol/min/mg | [1] |
Table 3: Substrate Specificity
| CoA Acceptor | Activity | Reference(s) |
| Oxalate | Yes | [1][2] |
| Succinate | Yes | [1][2] |
| Acetate | No | [1][2] |
| Malonate | No | [1][2] |
Table 4: Known Inhibitors
| Inhibitor | Effect | Reference(s) |
| N-ethylmaleimide | 20% inhibition | [2] |
| p-chloromercuribenzoate | 91% inhibition and precipitation | [2] |
Experimental Protocols
1. This compound Transferase Activity Assay (Coupled Enzyme Assay)
This protocol is based on the principle of coupling the formation of oxalyl-CoA to its subsequent decarboxylation by oxalyl-CoA decarboxylase, which can be monitored.
Materials:
-
Purified this compound transferase
-
Purified oxalyl-CoA decarboxylase
-
This compound
-
Oxalate
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 6.7)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, oxalate, MgCl₂, TPP, and oxalyl-CoA decarboxylase.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding this compound.
-
The consumption of this compound or the formation of a downstream product from the coupled reaction can be monitored. For example, if the coupled reaction releases CO₂, a CO₂ electrode or a colorimetric assay for CO₂ can be used.
-
Alternatively, the reaction can be stopped at different time points by adding acid (e.g., trichloroacetic acid to a final concentration of 5%).[4]
-
The amount of remaining substrate or formed product can then be quantified using HPLC.[4]
2. HPLC Analysis of Reaction Components
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 column[1]
-
Mobile Phase A: 10 mM Sodium Phosphate, pH 5.0[1]
-
Mobile Phase B: 10 mM Sodium Phosphate, pH 5.0, containing 20% Acetonitrile[1]
-
Quenched reaction samples
Procedure:
-
Prepare quenched reaction samples as described above.
-
Centrifuge the samples to pellet the precipitated protein.[4]
-
Inject the supernatant onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B. For example, a linear gradient from 0% to 100% Mobile Phase B over a set time.
-
Monitor the elution of this compound, oxalyl-CoA, formate, and oxalate at a suitable wavelength (e.g., 260 nm for the CoA thioesters).
-
Quantify the peak areas and compare them to a standard curve for each compound to determine their concentrations.
Visualizations
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound transferase - Wikipedia [en.wikipedia.org]
- 4. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. This compound transferase - Proteopedia, life in 3D [proteopedia.org]
challenges in distinguishing formyl-CoA from acetyl-CoA in mass spectrometry
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and answers to frequently asked questions regarding the mass spectrometry-based analysis of short-chain acyl-CoAs, with a specific focus on the challenges associated with distinguishing formyl-CoA from acetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish this compound from acetyl-CoA using mass spectrometry?
While this compound and acetyl-CoA have a mass difference of approximately 14 Da, which is readily resolvable by modern mass spectrometers, several factors make their differentiation in complex biological samples challenging:
-
Structural Similarity: Both molecules share the same Coenzyme A backbone, leading to similar chemical properties. This can result in overlapping chromatographic peaks, especially if the separation method is not highly optimized.
-
Shared Fragmentation: In tandem mass spectrometry (MS/MS), both molecules produce dominant fragments from the Coenzyme A portion, such as the fragment at m/z 428 and a neutral loss of 507 Da.[1][2][3] Analysts must focus on the less abundant, acyl-specific fragments for definitive identification.
-
Abundance Differences: In most biological systems, acetyl-CoA is significantly more abundant than this compound. The high signal from acetyl-CoA can mask the much lower signal of a co-eluting this compound, making its detection and accurate quantification difficult.
-
Sample Preparation: Acyl-CoAs are known to be unstable and require robust, optimized extraction protocols to prevent degradation and ensure accurate measurement.[4][5]
Q2: What are the key mass-to-charge ratios (m/z) for identifying this compound and acetyl-CoA?
For positive ion mode electrospray ionization (ESI), the key is to monitor the specific precursor-to-product ion transitions in a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiment. The most specific fragment for quantification is the one resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group (507 Da).[2][6]
Data Presentation: Key m/z Transitions for this compound and Acetyl-CoA
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Quantifier Fragment [M-507+H]⁺ (m/z) | Qualifier Fragment (m/z) |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | 809.123 | 810.1 | 303.1 | 428.1 |
| This compound | C₂₂H₃₆N₇O₁₇P₃S | 795.107 | 796.1 | 289.1 | 428.1 |
Note: The Qualifier Fragment at m/z 428 is common to all acyl-CoAs and confirms the presence of the CoA moiety.[3][7] The Quantifier Fragment is unique to the acyl group and should be used for quantification.
Troubleshooting Guides
Issue 1: My this compound and acetyl-CoA peaks are co-eluting or have poor chromatographic shape.
Poor chromatographic separation is a common hurdle. Because both molecules are highly polar, optimizing the liquid chromatography (LC) method is critical.
Recommended Actions:
-
Column Choice: Use a C8 or C18 reversed-phase column, which are frequently employed for acyl-CoA analysis.[1][8]
-
Mobile Phase Optimization: The pH and ionic strength of the mobile phase are crucial. Using an ion-pairing agent is not always necessary, but buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a slightly acidic to neutral pH (e.g., pH 5.0) are effective.[1][8][9]
-
Gradient Adjustment: Employ a shallow and slow gradient, particularly during the elution window for short-chain acyl-CoAs. This compound is more polar and is expected to elute slightly earlier than acetyl-CoA. Increasing the initial aqueous phase percentage can help improve the retention and separation of these early-eluting compounds.
-
Consider Derivatization: For challenging matrices, chemical derivatization, such as phosphate (B84403) methylation, can improve peak shape and overall chromatographic performance for all acyl-CoAs.[10][11]
Experimental Protocols: Example LC Method for Short-Chain Acyl-CoA Separation
| Parameter | Specification |
| LC System | UHPLC System (e.g., Dionex-UltiMate 3000)[1] |
| Column | Reversed-Phase C8 (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 5.0 in Water[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 2% B, hold for 2 min, ramp to 25% B over 10 min, wash and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 45 °C[1] |
| Injection Volume | 5 - 10 µL |
Issue 2: My MS/MS spectra are ambiguous and I cannot confirm the identity of the peaks.
This issue often arises from not monitoring the most specific fragment ions or having incorrect mass spectrometer settings.
Recommended Actions:
-
Use MRM/SRM: This is the most robust and reproducible method for quantifying acyl-CoAs.[1] Program the specific transitions listed in the data table above. Do not rely solely on full scan data for quantification in a complex sample.
-
Optimize Collision Energy (CE): The optimal CE for the transition [M+H]⁺ → [M-507+H]⁺ may differ slightly between instruments. Perform an infusion of pure standards to determine the CE that gives the maximum signal for this specific fragmentation.
-
Confirm with Qualifier Ion: The presence of the quantifier transition (e.g., 810.1 → 303.1 for acetyl-CoA) should be confirmed by the presence of the qualifier transition (810.1 → 428.1) at the exact same retention time. The ratio of these two product ions should be consistent across samples and standards.
Visualized Workflows and Concepts
Caption: Logical diagram of the analytical challenges and solutions.
Caption: A typical workflow for acyl-CoA analysis from sample to data.
Caption: Shared and diagnostic fragmentation of acyl-CoAs in MS/MS.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-vivo Stability of Formyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of formyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in-vivo stability a concern?
A1: this compound is a thioester molecule that serves as a key intermediate in various metabolic pathways, including the degradation of oxalate (B1200264) and one-carbon metabolism.[1] Its in-vivo stability is a significant concern for researchers because the thioester bond is inherently labile and susceptible to hydrolysis in aqueous environments, particularly at neutral or alkaline pH.[2][3] This instability can lead to rapid degradation of the molecule, making it challenging to study its function and utilize it in engineered metabolic pathways.
Q2: What are the primary mechanisms of this compound degradation in vivo?
A2: The primary mechanisms of this compound degradation in vivo are:
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Spontaneous Hydrolysis: The thioester bond can be non-enzymatically cleaved by water.[1]
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Enzymatic Hydrolysis: Enzymes such as this compound hydrolase directly catalyze the hydrolysis of this compound to formate (B1220265) and Coenzyme A (CoA).[4][5] Other non-specific thioesterases may also contribute to its degradation.
Q3: What is the typical half-life of this compound?
A3: The half-life of this compound is context-dependent. In a quenched reaction mixture, its half-life has been measured to be approximately 1.9 hours. However, this can be significantly shorter in a cellular environment due to enzymatic activity.
Q4: Can chemical chaperones be used to stabilize this compound in vivo?
A4: The use of chemical chaperones to directly stabilize small molecule metabolites like this compound is not a well-established strategy. Chemical chaperones are primarily known to enhance the folding and stability of proteins.[6][7] While some osmolytes can affect the solvent environment, there is currently limited evidence to suggest they can effectively prevent the hydrolysis of the this compound thioester bond in vivo.
Q5: Are there specific inhibitors for this compound hydrolase?
A5: While this compound hydrolase is a known enzyme, there is a lack of commercially available, specific inhibitors for this enzyme for routine laboratory use. Research into inhibitors of other thioesterases, such as acyl-protein thioesterases, is an active area, but these inhibitors are not guaranteed to be effective against this compound hydrolase.[8][9]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments involving this compound.
Issue 1: Low or undetectable levels of this compound in my in-vivo experiments.
Possible Causes and Solutions:
-
Rapid Degradation: As discussed, this compound is inherently unstable.
-
Solution: Implement metabolic engineering strategies to create a "push-pull" effect. This involves overexpressing an enzyme that synthesizes this compound (e.g., a promiscuous acetyl-CoA synthetase or a this compound transferase) while simultaneously overexpressing the downstream enzyme that utilizes it in your desired pathway.[10][11][12] This maintains a steady-state concentration without accumulation and subsequent degradation.
-
-
Inefficient Cellular Uptake of Precursors: If you are feeding cells a precursor like formate, its uptake might be limiting this compound synthesis.
-
Solution: Optimize precursor concentration in the media and ensure the expression of appropriate transporters if necessary.
-
-
Suboptimal Extraction and Quantification: this compound can be lost during sample preparation.
Issue 2: High variability in this compound measurements between replicates.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Minor differences in the timing of cell harvesting, quenching, or extraction can lead to significant variations in measured this compound levels.[14]
-
Solution: Standardize your workflow meticulously. Ensure all samples are handled identically and rapidly. Use pre-chilled solutions and equipment.
-
-
Sample Degradation During Storage: this compound is unstable even in frozen extracts if not stored properly.
-
Solution: Store extracts at -80°C and analyze them as soon as possible. Avoid repeated freeze-thaw cycles.[16]
-
-
Analytical Variability: Issues with your LC-MS/MS method can introduce variability.
Data Presentation
Table 1: Stability of this compound and Related Thioesters
| Compound | Half-life (in quenched reaction mixture) | Notes |
| This compound | 1.9 hours | Highly susceptible to hydrolysis. |
| Acetyl-CoA | 92 hours | More stable than this compound. |
| Oxalyl-CoA | 29 hours | Also an unstable thioester. |
| Succinyl-CoA | 343 hours | Significantly more stable. |
Data is illustrative and sourced from experiments in quenched reaction mixtures. In-vivo half-life is expected to be shorter due to enzymatic activity.
Table 2: Influence of pH on Thioester Stability
| pH Condition | Effect on Thioester Stability | Rationale |
| Acidic (pH < 6.0) | Increased stability | Reduced rate of hydroxide-catalyzed hydrolysis.[13] |
| Neutral (pH 7.0-7.5) | Moderate stability | Susceptible to both spontaneous and enzymatic hydrolysis.[1] |
| Alkaline (pH > 8.0) | Decreased stability | Increased rate of hydroxide-catalyzed hydrolysis.[13] |
Experimental Protocols
Protocol 1: Intracellular Extraction of this compound from Bacterial Cells
-
Cell Culture: Grow bacterial cells under your desired experimental conditions.
-
Quenching: Rapidly quench metabolic activity by adding a cold extraction solvent. A common solvent is a 40:40:20 mixture of acetonitrile, methanol, and water, pre-chilled to -20°C.[18]
-
Harvesting: Quickly harvest the cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a fresh, cold extraction solvent. Lyse the cells using a method suitable for your bacterial strain, such as sonication on ice.
-
Protein Precipitation: Incubate the lysate on ice for 10-15 minutes to allow for protein precipitation.
-
Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Analyze the samples immediately by LC-MS/MS or store at -80°C.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A common mobile phase system consists of an aqueous component with an ion-pairing agent or a buffer (e.g., ammonium (B1175870) acetate) and an organic component like acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for this compound would involve the precursor ion (the molecular weight of this compound) and a characteristic fragment ion.
-
Quantification: Create a standard curve using a purified this compound standard. Spike all samples and standards with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for variations in sample preparation and instrument response.
Mandatory Visualization
Caption: In vivo fate of this compound, highlighting degradation versus utilization.
Caption: Metabolic engineering strategy to enhance effective this compound stability.
Caption: Troubleshooting workflow for low this compound detection in experiments.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 4. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 5. KEGG ENZYME: 3.1.2.10 [genome.jp]
- 6. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. Metabolic Engineering Design Strategies for Increasing Carbon Fluxes Relevant for Biosynthesis in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
minimizing side reactions in the enzymatic synthesis of formyl-CoA
Welcome to the technical support center for the enzymatic synthesis of formyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help minimize side reactions and maximize product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during the enzymatic synthesis of this compound?
A1: The most significant side reaction is the non-enzymatic hydrolysis of the this compound thioester bond in aqueous solutions. Both this compound and related intermediates like oxalyl-CoA are known to be unstable in water, which can lead to the regeneration of free Coenzyme A (CoA) and formate (B1220265), thereby reducing the net yield of your desired product.[1][2]
Q2: How does free Coenzyme A (CoA) affect the synthesis reaction?
A2: Free CoA can act as an inhibitor to the forward reaction, even at low concentrations.[1][2] Accumulation of free CoA, either from hydrolysis of the product or from an initial excess, can decrease the efficiency of the enzyme, such as this compound transferase.
Q3: What is the optimal pH for enzymatic activity to synthesize this compound?
A3: For enzymes like this compound transferase, the optimal pH for activity is typically in the range of 6.5 to 7.5.[2] Operating outside this range can lead to a significant decrease in enzyme activity and may also increase the rate of product degradation.
Q4: Can the enzyme (e.g., formate-CoA ligase) react with other substrates besides formate?
A4: Acyl-CoA synthetases and ligases can exhibit substrate promiscuity.[3][4] If your formate substrate is contaminated with other small carboxylic acids (e.g., acetate), the enzyme may produce other acyl-CoA species, which consumes ATP and CoA and complicates downstream purification and analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Product Degradation | This compound is hydrolytically unstable.[1][2] Minimize reaction time, maintain the reaction at the optimal pH (6.5-7.5), and analyze or use the product immediately after synthesis. For storage, flash-freeze in liquid nitrogen and store at -80°C. |
| Suboptimal Enzyme Concentration | Enzyme concentration can significantly impact reaction rates.[5] Titrate the enzyme concentration to find the optimal level where the reaction proceeds efficiently without excessive enzyme usage. |
| Enzyme Inhibition by Free CoA | High concentrations of free CoA can inhibit the reaction.[1][2] Ensure the stoichiometry of CoA to formate is optimized. Avoid adding a large excess of CoA at the start of the reaction. |
| Incorrect Reaction Temperature | Enzyme activity is temperature-dependent. Determine the optimal temperature for your specific enzyme. For many ligase reactions, temperatures around 37-40°C are common, but this should be empirically verified.[6] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity with a positive control or a standard assay before starting your synthesis. |
| Substrate Purity Issues | Contaminants in the formate or CoA solutions can inhibit the enzyme or lead to side products. Use high-purity substrates. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Reaction Times | Due to the instability of this compound, even small differences in incubation time before quenching or analysis can lead to significant variations in measured yield. Standardize all incubation and handling times precisely. |
| Temperature Fluctuations | Ensure uniform temperature control for all samples throughout the incubation period. Use a calibrated water bath or incubator. |
| Pipetting Inaccuracies | Small volumes of concentrated reagents (enzyme, ATP, CoA) must be pipetted accurately. Calibrate your pipettes and use appropriate pipetting techniques. |
| Sample Preparation for Analysis | The method used to quench the reaction and prepare the sample for analysis (e.g., HPLC, LC-MS/MS) must be consistent. Inefficient quenching can allow the reaction or degradation to continue.[7] |
Visualizing Reaction and Experimental Pathways
To better understand the process, the following diagrams illustrate the core reaction pathway, a typical experimental workflow, and a troubleshooting logic tree.
Caption: Main synthesis pathway vs. the hydrolysis side reaction.
Caption: A standard workflow for enzymatic this compound synthesis.
Caption: A logical flowchart for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific enzyme and experimental goals.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate (B84403) buffer and adjust the pH to 7.0.
-
Prepare stock solutions of sodium formate (1 M), Coenzyme A (100 mM), ATP (100 mM), and MgCl₂ (1 M). All solutions should be prepared fresh in the reaction buffer and stored on ice.
-
Dilute the formate-CoA ligase enzyme to a working concentration (e.g., 1-5 µM) in a buffer containing a stabilizing agent like glycerol, if necessary. Store on ice.
-
-
Reaction Assembly:
-
In a microcentrifuge tube on ice, assemble the reaction mixture in the following order:
-
Nuclease-free water
-
Phosphate buffer (to a final concentration of 50 mM)
-
MgCl₂ (to a final concentration of 5-10 mM)
-
ATP (to a final concentration of 5 mM)
-
Coenzyme A (to a final concentration of 2 mM)
-
Sodium Formate (to a final concentration of 10 mM)
-
-
Vortex gently to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the enzyme to a final concentration of 0.1-0.5 µM.
-
Mix gently and incubate at the optimal temperature (e.g., 37°C) for 30-60 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
If quenched with acid, centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A C18 reversed-phase column is typically suitable for separating CoA species.[8]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 100 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 100 mM sodium phosphate, pH 7.0, with 25% (v/v) acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and run a linear gradient to a higher percentage (e.g., 50%) over 20-30 minutes to elute the CoA species.
-
-
Detection:
-
Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) base in Coenzyme A.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of purified this compound (if available) or by using a CoA standard and assuming a similar extinction coefficient.
-
Calculate the concentration in the experimental samples by comparing their peak areas to the standard curve.[8] For higher sensitivity and specificity, LC-MS/MS methods are recommended.[7][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Product Inhibition in Formyl-CoA Metabolic Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to product inhibition in formyl-CoA metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition and why is it a concern in this compound metabolic pathways?
A1: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity. In this compound metabolic pathways, key enzymes can be inhibited by the very molecules they produce. For instance, this compound transferase can be inhibited by its product, formate (B1220265), and formate dehydrogenase can be inhibited by its products, CO2 and NADH. This feedback mechanism can create a bottleneck in the pathway, limiting the overall flux and reducing the yield of desired downstream products. Understanding and mitigating product inhibition is crucial for optimizing the efficiency of engineered metabolic pathways for biofuel production, bioremediation, and the synthesis of specialty chemicals.
Q2: Which enzymes in the this compound pathway are most susceptible to product inhibition?
A2: The primary enzymes in the this compound pathway known to be affected by product inhibition are:
-
This compound Transferase (FRC): This enzyme catalyzes the transfer of a CoA group from this compound to an acceptor molecule, such as oxalate, producing formate. High concentrations of formate can inhibit FRC activity. Additionally, free Coenzyme A (CoA) can also act as an inhibitor.[1][2]
-
Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide (CO2), with the concomitant reduction of NAD+ to NADH. Both CO2 (and its hydrated form, bicarbonate) and NADH can inhibit FDH activity, although some studies suggest that bicarbonate and carbonate may not act as competitive inhibitors for CO2 reduction.[3]
-
Oxalyl-CoA Decarboxylase (OXC): While the primary concern for OXC is often substrate inhibition by oxalyl-CoA, the product, this compound, can also have inhibitory effects, particularly at high concentrations.
Q3: What are the general strategies to overcome product inhibition in my experiments?
A3: Several strategies can be employed to mitigate product inhibition in this compound metabolic pathways:
-
Metabolic Engineering:
-
Pathway Engineering: Introducing enzymes that efficiently convert the inhibitory product into a downstream metabolite can keep its concentration low.
-
Increasing Acetyl-CoA Flux: In some contexts, enhancing the flux towards acetyl-CoA can drive the pathway forward and potentially alleviate bottlenecks.[4][5][6]
-
-
Protein Engineering:
-
Process Engineering:
-
In situ Product Removal: Implementing techniques like gas stripping for volatile products (e.g., CO2) or continuous extraction can remove the inhibitory product from the reaction medium as it is formed.
-
Enzyme Immobilization: Co-immobilizing sequential enzymes can facilitate efficient channeling of intermediates, preventing the accumulation of inhibitory products.[9]
-
Troubleshooting Guides
Problem 1: Decreased reaction velocity over time in my this compound transferase (FRC) assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Product Inhibition by Formate | 1. Perform a time-course experiment and plot product concentration versus time. A non-linear curve suggests inhibition. 2. Run the assay with varying initial concentrations of formate added to the reaction mixture to determine the inhibition constant (Ki). | A linear reaction rate for a longer duration at lower initial substrate concentrations or with in situ product removal. |
| Inhibition by Free CoA | 1. Quantify the concentration of free CoA in your reaction mixture. 2. Perform kinetic assays with varying concentrations of added CoA to determine its inhibitory effect.[1] | Identification of the inhibitory concentration of free CoA, allowing for optimization of the reaction conditions. |
| Substrate Instability | 1. Ensure the stability of this compound under your assay conditions (pH, temperature). This compound is known to be labile.[2] 2. Prepare fresh this compound solutions for each experiment. | Consistent and reproducible enzyme activity measurements. |
| Incorrect Assay Conditions | 1. Optimize pH and temperature. The optimal pH for FRC is generally between 6.5 and 7.5. 2. Ensure all necessary components are present at optimal concentrations. | Increased and stable enzyme activity. |
Problem 2: Low activity of formate dehydrogenase (FDH) in the presence of high substrate concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Product Inhibition by NADH | 1. Monitor the NADH/NAD+ ratio during the reaction. 2. Implement an efficient NADH regeneration system to keep the NADH concentration low.[9] | Sustained FDH activity and a higher final product yield. |
| Product Inhibition by CO2/Bicarbonate | 1. If performing the reaction in a sealed container, periodically vent the headspace to remove CO2. 2. Consider using a biphasic system or a membrane reactor to facilitate CO2 removal. | Increased reaction rates, especially in later stages of the reaction. |
| Sub-optimal Cofactor Concentration | 1. Titrate the concentration of NAD+ to ensure it is not limiting. 2. Ensure the purity of the NAD+ solution. | An increase in enzyme activity up to a saturating concentration of NAD+. |
| Presence of Enzyme Inhibitors | 1. Check all buffers and reagents for known FDH inhibitors, such as sodium azide (B81097). 2. If using crude cell lysates, consider purifying the enzyme to remove potential endogenous inhibitors. | Restoration of expected enzyme activity. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolic Pathways
| Enzyme | Organism | Substrate | Km | Product/Inhibitor | Ki | Reference |
| This compound Transferase (FRC) | Oxalobacter formigenes | This compound | 3.0 mM | - | - | [10] |
| Oxalate | - | - | - | |||
| This compound Transferase (YfdW) | Escherichia coli | This compound | 352 ± 4 µM | Free CoA (competitive) | Kic = 220 ± 21 µM | [1] |
| Free CoA (non-competitive) | Kin = 210 ± 16 µM | [1] | ||||
| Formate Dehydrogenase (FDH) | Candida boidinii | Formate | - | Azide (transition state analog) | 40 nM | [11] |
| NAD+ | - | - | - | |||
| Oxaloacetate Decarboxylase | Corynebacterium glutamicum | Oxaloacetate | 2.1 mM | - | - | [12] |
| Oxaloacetate Decarboxylase | Rat Liver | Oxaloacetate | 0.55 mM | - | - | [12] |
Experimental Protocols
Protocol 1: Determining Product Inhibition of this compound Transferase
Objective: To determine the inhibition constant (Ki) of formate for this compound transferase.
Materials:
-
Purified this compound transferase
-
This compound
-
Oxalate
-
Formate (as sodium formate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Microplate reader or spectrophotometer
-
Coupling enzyme system (e.g., oxalyl-CoA reductase and NADH) for continuous monitoring of oxalyl-CoA formation.
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of this compound, oxalate, and formate in the assay buffer.
-
Set up Reactions: In a 96-well plate or cuvettes, set up a series of reactions with a fixed concentration of this compound and varying concentrations of oxalate.
-
Introduce Inhibitor: For each concentration of oxalate, prepare a parallel set of reactions containing different fixed concentrations of formate (e.g., 0 mM, 5 mM, 10 mM, 20 mM).
-
Initiate Reaction: Add this compound transferase to each well to start the reaction.
-
Measure Initial Velocities: Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to NADH oxidation by the coupling enzyme. Calculate the initial velocity (V₀) for each reaction.
-
Data Analysis:
-
Plot V₀ versus substrate (oxalate) concentration for each formate concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.
-
Protocol 2: Assay for Formate Dehydrogenase Activity
Objective: To measure the activity of formate dehydrogenase by monitoring NADH production.
Materials:
-
Purified formate dehydrogenase or cell lysate containing the enzyme
-
Sodium formate
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)[11]
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of sodium formate and NAD+ in the assay buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of sodium formate (e.g., 200 mM), and a specific concentration of NAD+ (e.g., 10 mM).[11]
-
Equilibration: Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[13]
-
Initiate Reaction: Add a small volume of the enzyme solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at 340 nm.
-
Data Acquisition: Record the absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADH formed per minute).
Troubleshooting for FDH Assay:
-
No or Low Activity: Ensure the assay buffer is at room temperature. Check for the presence of inhibitors like sodium azide in your reagents. Verify the activity of your NAD+ solution.
-
High Background: Run a control reaction without the enzyme to check for non-enzymatic reduction of NAD+.
-
Non-linear Reaction Rate: This could be due to product inhibition by NADH. Consider using a lower enzyme concentration or a shorter measurement time.
Visualizations
Caption: Product inhibition in the this compound metabolic pathway.
Caption: Experimental workflow for determining the inhibition constant (Ki).
Caption: Troubleshooting logic for decreased enzyme reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. No competitive inhibition of bicarbonate or carbonate for formate dehydrogenase from Candida boidinii-catalyzed CO2 reduction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. ovid.com [ovid.com]
- 8. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Kinetic Studies of Formate Dehydrogenase from Candida boidinii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxaloacetate decarboxylase - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Formyl-CoA Binding Proteins
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common artifacts and challenges encountered during the purification of recombinant formyl-CoA binding proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low or No Protein Yield After Purification
Q1: I'm not seeing my this compound binding protein in the final eluate. What went wrong?
A1: This is a common issue that can stem from problems at the expression, lysis, or purification stage. First, confirm protein expression by running a small fraction of your crude cell lysate on an SDS-PAGE gel, followed by a Western blot using an antibody against your affinity tag. If expression is confirmed, the issue may be with your purification strategy. The affinity tag could be inaccessible, hidden within the protein's structure. In this case, you might need to perform the purification under denaturing conditions to expose the tag. Another possibility is that your wash conditions are too stringent, causing your protein to elute from the resin prematurely. Consider reducing the stringency of your wash buffers.
Problem 2: Protein Degradation
Q2: My purified protein shows multiple lower molecular weight bands on an SDS-PAGE, suggesting degradation. How can I prevent this?
A2: Protein degradation is typically caused by endogenous proteases released during cell lysis. To mitigate this, a multi-pronged approach is recommended:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. For bacterial cell lysates, a cocktail targeting serine, cysteine, and metalloproteases is crucial.
-
Optimize Lysis: Use milder lysis methods if possible to avoid releasing proteases from cellular compartments.
Problem 3: Protein is Insoluble (Inclusion Bodies)
Q3: My this compound binding protein is expressed, but it's all in the insoluble pellet (inclusion bodies). How can I recover active protein?
A3: Inclusion bodies are dense aggregates of misfolded protein. Recovering functional protein requires a two-step process of solubilization and refolding.
-
Isolation and Solubilization: First, isolate the inclusion bodies from other cellular components by centrifugation. Then, solubilize them using strong denaturants like 6 M Guanidine-HCl or 8 M urea. Including a reducing agent like DTT is essential to break incorrect disulfide bonds.
-
Refolding: The denatured protein must then be refolded into its native conformation. This is the most critical and protein-dependent step. Methods include dialysis, rapid dilution into a refolding buffer, or on-column refolding. The goal is to slowly remove the denaturant, allowing the protein to refold correctly. The success of refolding can be improved by adding specific stabilizing agents to the refolding buffer.
Problem 4: Protein Aggregation After Purification
Q4: My this compound binding protein is soluble initially but aggregates and precipitates over time. How can I improve its stability?
A4: Aggregation of purified proteins can be caused by suboptimal buffer conditions, high protein concentration, or inherent instability.
-
Optimize Buffer Conditions: Screen different pH levels and salt concentrations to find the most stabilizing conditions for your protein.
-
Use Stabilizing Additives: Various additives can help prevent aggregation by stabilizing the protein structure or reducing intermolecular interactions.[1] Common additives include glycerol, sugars (like sucrose), amino acids (like L-arginine and glycine), and low concentrations of non-denaturing detergents.[2][3]
-
Control Protein Concentration: Keep the protein concentration as low as is feasible for your downstream applications. If high concentrations are necessary, do so only immediately before use.
-
Storage: For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C with a cryoprotectant like glycerol.[3]
Data Presentation: Recommended Buffer & Additive Concentrations
The optimal buffer composition is protein-specific and often needs to be determined empirically. The following tables provide common starting points for buffer components and additives for purifying acyl-CoA binding proteins, which can be adapted for this compound binding proteins.
Table 1: Common Buffer Components for Purification
| Component | Typical Concentration | Purpose |
|---|---|---|
| Buffering Agent | 20-50 mM | Maintain stable pH (e.g., Tris-HCl, HEPES, Phosphate) |
| Salt | 150-500 mM | Enhance solubility and mimic physiological ionic strength (e.g., NaCl, KCl) |
| Reducing Agent | 1-10 mM | Prevent oxidation of cysteine residues (e.g., DTT, TCEP, β-mercaptoethanol)[3] |
| Chelating Agent | 1-5 mM | Inhibit metalloproteases (e.g., EDTA); Note: Omit if using IMAC purification. |
| Imidazole | 5-20 mM (Wash), 250-500 mM (Elution) | For His-tag purification; competes with His-tag for binding to the resin.[4] |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Polyols/Osmolytes | Glycerol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration.[3] |
| Sucrose | 0.25-1 M | Excluded from the protein surface, favoring a compact, native state.[2] | |
| Amino Acids | L-Arginine | 0.5-1 M | Suppresses aggregation by interacting with hydrophobic patches.[2][] |
| Glycine | 0.1-0.5 M | Increases protein solubility. |
| Detergents | Tween-20 / Triton X-100 | 0.01-0.1% (v/v) | Low concentrations can prevent non-specific hydrophobic interactions. |
Experimental Protocols & Workflows
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for purifying a recombinant this compound binding protein expressed in E. coli.
Protocol 1: Protease Inhibitor Cocktail Preparation (for Bacterial Lysates)
This protocol provides a recipe for a 100X stock solution of a common protease inhibitor cocktail.
Materials:
-
AEBSF (or PMSF)
-
Aprotinin
-
Leupeptin
-
Pepstatin A
-
Bestatin
-
E-64
-
EDTA (optional, for metalloproteases)
-
DMSO and/or Ethanol for dissolving
Stock Solution Preparation (100X):
-
Prepare individual stock solutions of each inhibitor in an appropriate solvent (e.g., DMSO, ethanol, or water).
-
Combine the individual stocks to create the final 100X cocktail. A typical formulation targets multiple protease classes.[6][7]
| Inhibitor | Target Protease | 100X Stock Conc. | Final (1X) Conc. |
| AEBSF | Serine | 100 mM | 1 mM |
| Aprotinin | Serine | 0.2 mg/mL | 2 µg/mL |
| Leupeptin | Serine/Cysteine | 0.2 mg/mL | 2 µg/mL |
| Pepstatin A | Aspartic | 0.15 mg/mL | 1.5 µg/mL |
| E-64 | Cysteine | 1.5 mM | 15 µM |
| EDTA | Metalloproteases | 100 mM | 1 mM |
Usage:
-
Add the 100X stock solution to your cell lysis buffer immediately before use to a final concentration of 1X (a 1:100 dilution).
-
Keep the lysate on ice at all times to maximize inhibition.
Protocol 2: Solubilization and Refolding from Inclusion Bodies
This is a general protocol that requires optimization for each specific protein.
Part A: Inclusion Body Isolation and Solubilization
-
Resuspend the cell pellet from your culture in Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM DTT, 1X Protease Inhibitor Cocktail).
-
Lyse the cells using a sonicator or French press. Keep the sample on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant (soluble fraction). Wash the pellet by resuspending it in Lysis Buffer (optionally with 1% Triton X-100 to remove membrane contaminants) and centrifuging again. Repeat this wash step twice.
-
Resuspend the final washed pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).[8]
-
Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at high speed for 30 minutes to pellet any remaining insoluble debris. Collect the supernatant containing the denatured protein.
Part B: Protein Refolding by Dialysis
-
Transfer the solubilized protein into dialysis tubing (with an appropriate molecular weight cutoff).
-
Perform a stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant. This allows for gradual removal of the denaturant, promoting proper refolding.
-
Step 1: Dialyze against 2L of Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT, 0.5 M L-Arginine) containing 4 M Guanidine-HCl for 4-6 hours at 4°C.
-
Step 2: Change the dialysis buffer to one containing 2 M Guanidine-HCl and dialyze for 4-6 hours at 4°C.
-
Step 3: Change the dialysis buffer to one containing 1 M Guanidine-HCl and dialyze for 4-6 hours at 4°C.
-
Step 4: Change to a final dialysis buffer with no denaturant and dialyze overnight at 4°C (with at least one buffer change).
-
-
After dialysis, recover the protein solution and centrifuge at high speed to remove any precipitated/aggregated protein.
-
The soluble, refolded protein is now ready for subsequent purification steps like affinity and size-exclusion chromatography.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting low protein yield.
References
- 1. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 2. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. goldbio.com [goldbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. goldbio.com [goldbio.com]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Validation & Comparative
Validating the Function of a Putative Formyl-CoA Synthetase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate and characterize a putative formyl-CoA synthetase. Establishing the function of a novel enzyme is a critical step in understanding metabolic pathways, discovering new biocatalysts, and identifying potential drug targets. Here, we present a comparative analysis of key experimental approaches, supported by data and detailed protocols, to rigorously assess the activity of a putative this compound synthetase.
Introduction to this compound Synthetase
This compound synthetase (FCS), also known as formate-CoA ligase, is an enzyme that catalyzes the ATP-dependent ligation of formate (B1220265) and coenzyme A (CoA) to form this compound. This reaction is a key step in one-carbon metabolism in certain organisms. The validation of a putative FCS involves demonstrating its ability to specifically catalyze this reaction and comparing its kinetic properties to known related enzymes.
Comparative Analysis of Functional Validation Methods
The functional validation of a putative this compound synthetase typically involves a combination of in vitro enzymatic assays and analytical techniques to detect the product, this compound. The primary methods include direct quantification of this compound by chromatography and indirect measurement of enzyme activity through coupled enzymatic assays.
Data Presentation: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Principle | Sensitivity | Throughput | Equipment | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection of this compound. | High | Medium | LC-MS/MS system | High specificity and sensitivity; allows for simultaneous detection of multiple acyl-CoAs. | Requires specialized equipment and expertise; potential for matrix effects. |
| HPLC-UV | Separation by high-performance liquid chromatography and detection of this compound by UV absorbance (254 nm).[1] | Moderate | Medium | HPLC system with UV detector | Relatively accessible; robust and reproducible for quantification.[1] | Less sensitive than LC-MS/MS; may have co-eluting compounds that interfere with detection. |
| Coupled Enzymatic Assay (Spectrophotometric/Fluorometric) | The production of a downstream product (e.g., NADH, H2O2) from the enzymatic conversion of this compound is measured.[2][3] | Moderate to High | High | Spectrophotometer or Fluorometer | High-throughput; does not require specialized chromatography equipment.[4] | Indirect measurement; potential for interference from other enzymes or compounds in the sample. |
Experimental Protocols
A crucial aspect of validating a putative enzyme is the detailed and reproducible experimental protocol. The general workflow involves heterologous expression and purification of the enzyme, followed by enzymatic assays to determine its activity and kinetic parameters.
Heterologous Expression and Purification of the Putative this compound Synthetase
A standard approach for obtaining sufficient quantities of the enzyme for characterization is through heterologous expression in a host organism, typically E. coli.
Protocol:
-
Gene Cloning: The gene encoding the putative this compound synthetase is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: An overnight culture is used to inoculate a larger volume of growth media. Protein expression is induced by the addition of an inducer (e.g., IPTG) when the cell culture reaches a specific optical density (OD600 of 0.6-0.8).
-
Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is separated from cell debris by centrifugation. The protein of interest is then purified from the lysate using affinity chromatography corresponding to the tag used.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Enzymatic Assay for this compound Synthetase Activity
The activity of the purified putative this compound synthetase can be determined by measuring the rate of this compound formation. This can be achieved through direct or indirect methods.
This method allows for the direct measurement of the product, this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, ATP, Coenzyme A, sodium formate, and the purified enzyme.
-
Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction at various time points by adding an acid (e.g., perchloric acid or trifluoroacetic acid).
-
Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. The supernatant containing the acyl-CoAs is collected and filtered.
-
HPLC Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column.[1][5] Elute the acyl-CoAs using a gradient of a suitable mobile phase (e.g., a mixture of potassium phosphate (B84403) buffer and methanol).[1]
-
Detection and Quantification: Monitor the absorbance of the eluate at 254 nm.[1] The amount of this compound produced is quantified by comparing the peak area to a standard curve generated with known concentrations of this compound.
A coupled assay provides a continuous measurement of enzyme activity by linking the formation of this compound to a reaction that produces a readily detectable signal. One such approach is to couple the reaction to formate dehydrogenase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, MgCl2, ATP, Coenzyme A, sodium formate, the purified putative this compound synthetase, and the coupling enzyme, formate dehydrogenase, along with NAD+.
-
Spectrophotometric Monitoring: Place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as formate dehydrogenase oxidizes the formate released from the hydrolysis of this compound.
-
Activity Calculation: The rate of NADH formation is directly proportional to the activity of the this compound synthetase. The specific activity can be calculated using the Beer-Lambert law.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway involving this compound.
Caption: Experimental workflow for functional validation.
Comparative Kinetic Data
To put the activity of the putative this compound synthetase into context, it is essential to compare its kinetic parameters with those of related enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates.
Table of Kinetic Parameters for Acyl-CoA Synthetases and Transferases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| This compound Transferase | This compound | 11.1 | 6.49 | Oxalobacter formigenes | [6] |
| Acetyl-CoA Synthetase | Acetyl-CoA | 1500 | 2.5 | Clostridium thermoaceticum | [7] |
| Engineered Oxalyl-CoA Decarboxylase | This compound | ~3000 | - | Methylobacterium extorquens | [8] |
Note: The kinetic parameters for a putative this compound synthetase would be determined experimentally and added to this table for direct comparison.
Conclusion
Validating the function of a putative this compound synthetase requires a multi-faceted approach that combines molecular biology, protein chemistry, and analytical techniques. By following a systematic workflow of gene cloning, protein expression and purification, and subsequent enzymatic characterization, researchers can definitively establish the enzyme's function. The choice between direct analytical methods like HPLC and indirect coupled assays will depend on the available equipment and the specific experimental goals. Comparing the kinetic parameters of the novel enzyme to those of known acyl-CoA synthetases and transferases is crucial for understanding its catalytic efficiency and substrate specificity. This comprehensive guide provides the necessary framework and protocols to rigorously validate and characterize a putative this compound synthetase, contributing to a deeper understanding of metabolic pathways and enabling potential biotechnological applications.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]
- 5. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic characterization of the [3'-32P]coenzyme A/acetyl coenzyme A exchange catalyzed by a three-subunit form of the carbon monoxide dehydrogenase/acetyl-CoA synthase from Clostridium thermoaceticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Formyl-CoA vs. Acetyl-CoA: A Comparative Guide to Metabolic Roles and Regulation
A deep dive into the distinct functions of one-carbon and two-carbon acyl-CoA donors in cellular metabolism, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their biochemical significance, regulatory mechanisms, and analytical methodologies.
Formyl-CoA and acetyl-CoA are both essential thioester derivatives of coenzyme A, yet they play vastly different roles in cellular metabolism. Acetyl-CoA is a central hub in energy metabolism and biosynthesis, acting as the primary donor of two-carbon (C2) units. In contrast, this compound is a more specialized metabolite involved in one-carbon (C1) metabolism, with functions that are less ubiquitous and still under active investigation. This guide provides an objective comparison of their metabolic functions, the intricate ways their pathways are regulated, and the experimental methods used to study them, supported by quantitative data and detailed protocols.
Metabolic Roles: The Central Hub vs. the Specialized Donor
The primary distinction between acetyl-CoA and this compound lies in the carbon unit they carry. Acetyl-CoA transports an acetyl group (a C2 unit), while this compound transports a formyl group (a C1 unit). This fundamental difference dictates their entry points into and functions within the metabolic network.
Acetyl-CoA stands at the crossroads of carbohydrate, lipid, and protein metabolism.[1][2] Its main function is to deliver the acetyl group to the citric acid cycle (TCA cycle) for oxidation and energy production in the form of ATP.[1][3] Beyond its catabolic role, acetyl-CoA is a critical anabolic precursor. In the cytosol, it serves as the primary building block for the synthesis of fatty acids, cholesterol, ketone bodies, and steroids.[1][4][5] Furthermore, acetyl-CoA is the acetyl donor for protein acetylation, a key post-translational modification that links cellular metabolic status to the regulation of gene expression and protein function.[6][7]
This compound , on the other hand, has a more constrained and specialized role. It is primarily known as an intermediate in degradative pathways. For instance, it is generated during the α-oxidation of branched-chain fatty acids in peroxisomes and in the catabolism of oxalate (B1200264) by gut bacteria like Oxalobacter formigenes.[8][9][10] In these contexts, it is often viewed as a transient intermediate that is rapidly hydrolyzed to formate.[8] However, emerging research suggests that this compound may also participate in anabolic C1 elongation reactions, where it can be condensed with aldehydes, hinting at a potential biosynthetic role that has been historically overlooked.[8]
Quantitative Comparison of Key Parameters
The differing metabolic importance of acetyl-CoA and this compound is reflected in their cellular concentrations and the kinetic properties of the enzymes that metabolize them. Acetyl-CoA is a relatively abundant metabolite whose concentration fluctuates significantly with the metabolic state, while data for this compound is scarce due to its presumed low abundance and instability.[11][12]
| Parameter | Acetyl-CoA | This compound | Source |
| Typical Intracellular Concentration | 20 - 600 µM (in E. coli, varies with growth phase) | Not well-established; presumed to be very low. | [1][7][13] |
| ~50 - 100 nmol/g wet weight (in rat liver) | [8] | ||
| Standard Gibbs Free Energy of Thioester Hydrolysis (ΔG°') | -31.5 to -35.7 kJ/mol | Not experimentally determined; expected to be similar to acetyl-CoA. | [14][15] |
| Key Producing Enzyme (Example) | Pyruvate (B1213749) Dehydrogenase Complex (PDC) | This compound Transferase (FRC) | [5],[11] |
| Km for Pyruvate (PDC) | 46 µM (from Ehrlich ascites tumor cells) | - | [5] |
| Km for CoA (PDC) | 36 µM (from Ehrlich ascites tumor cells) | - | [5] |
| Km for this compound (FRC) | - | 11.1 - 352 µM | [11][16] |
| Km for Oxalate (FRC) | - | 5.25 mM | [11] |
| Key Consuming Enzyme (Example) | Acetyl-CoA Carboxylase (ACC) | Oxalyl-CoA Decarboxylase | [17][18],[19] |
| Km for Acetyl-CoA (ACC) | 4 µM - 0.4 mM (depends on activation state) | - | [17] |
Regulation of Metabolic Pathways
The synthesis and utilization of acetyl-CoA are tightly regulated to match the cell's energetic and biosynthetic needs. This regulation occurs at multiple levels, including allosteric control, covalent modification, and transcriptional regulation. In contrast, the regulation of this compound metabolism is less understood and appears to be primarily controlled by the activity of its specific metabolic pathways.
Regulation of Acetyl-CoA Metabolism
The production of acetyl-CoA in the mitochondria is a key regulatory checkpoint. The Pyruvate Dehydrogenase Complex (PDC) , which converts pyruvate to acetyl-CoA, is inhibited by its products, acetyl-CoA and NADH.[5] Furthermore, PDC activity is controlled by a dedicated kinase (PDK) and phosphatase. PDK phosphorylates and inactivates PDC and is itself allosterically activated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, signaling an energy-replete state.[20][21]
In the cytosol, the key enzyme for fatty acid synthesis, Acetyl-CoA Carboxylase (ACC) , is subject to intricate regulation. It is allosterically activated by citrate, which signals an abundance of mitochondrial acetyl-CoA that can be exported for lipid synthesis.[17] Conversely, it is inhibited by long-chain fatty acyl-CoAs, a form of feedback inhibition.[22] ACC is also regulated by covalent modification; it is inactivated by phosphorylation via AMP-activated protein kinase (AMPK), which senses a low-energy state.[22]
Regulation of this compound Metabolism
The regulation of this compound is intrinsically linked to the pathways in which it participates. For example, in oxalate catabolism, the expression of enzymes like This compound transferase is induced by the presence of oxalate.[23] The inherent instability of this compound suggests that the enzymes involved in its metabolism might physically associate to channel this reactive intermediate, preventing its hydrolysis and ensuring efficient flux through the pathway.[11][12] Unlike acetyl-CoA, there is currently no evidence for a complex system of allosteric regulation or covalent modification governing a central pool of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic and regulatory networks of this compound and acetyl-CoA highlights their distinct spheres of influence.
Experimental Protocols
Accurate quantification and activity measurement are crucial for understanding the metabolic roles of acyl-CoAs. Below are summaries of key experimental methodologies.
Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoA species, including acetyl-CoA.
1. Sample Extraction:
-
Homogenize cells or tissues (e.g., 10-20 mg) in a cold extraction solvent, typically an acetonitrile/methanol/water mixture (e.g., 2:2:1 v/v/v).[8]
-
To deproteinize the sample, methods using 5-sulfosalicylic acid (SSA) or simple centrifugation at high speed (e.g., 14,000 x g) at 4°C are common.[4][8]
-
Collect the supernatant containing the metabolites. An internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the beginning of the extraction for accurate quantification.[24]
2. Chromatographic Separation:
-
Inject the extracted sample into an HPLC or UPLC system.
-
Separation is typically achieved on a reverse-phase C18 column.[6]
-
A gradient elution is used, with mobile phases commonly consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile.[25]
3. Mass Spectrometry Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM). For each acyl-CoA, two transitions are monitored: a specific precursor ion ([M+H]⁺) to a specific product ion. A common product ion for quantification corresponds to the acyl group loss ([M-507+H]⁺), while another can be used for confirmation.[4]
4. Quantification:
-
A standard curve is generated using known concentrations of purified acyl-CoA standards.
-
The concentration of each acyl-CoA in the sample is determined by comparing its peak area (normalized to the internal standard) against the standard curve.[24]
Protocol 2: Citrate Synthase Activity Assay (Spectrophotometric)
Citrate synthase activity is a common measure of mitochondrial content and TCA cycle function. The assay measures the rate of Coenzyme A (CoA-SH) release, which reacts with a colorimetric reagent.
1. Sample Preparation:
-
Isolate mitochondria from tissues or cells using a suitable kit or protocol. Alternatively, prepare cell or tissue homogenates in an ice-cold assay buffer.[3]
-
Centrifuge the homogenate (e.g., 10,000 x g for 5 min) to pellet debris and use the supernatant for the assay.[3] To measure total mitochondrial activity in a homogenate, a detergent like Triton X-100 is added to permeabilize the mitochondrial membranes.[10][23]
2. Assay Reaction:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), and acetyl-CoA.[10][23]
-
Add the sample (e.g., 1-50 µL of supernatant or isolated mitochondria).
-
Initiate the reaction by adding the final substrate, oxaloacetate.
3. Measurement:
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.[23][26] The absorbance is due to the formation of TNB, the product of the reaction between the released CoA-SH and DTNB.
4. Calculation:
-
Determine the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹) and relate it to the amount of protein in the sample.
Protocol 3: this compound Transferase Activity Assay (HPLC-based)
The activity of this compound transferase (FRC) can be monitored by measuring the conversion of this compound to oxalyl-CoA in the presence of oxalate.
1. Enzyme Preparation:
-
Purify recombinant FRC or use a cell extract known to contain the enzyme.
2. Assay Reaction:
-
Set up a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.7), a saturating concentration of sodium oxalate (e.g., 50 mM), and the enzyme preparation.[27]
-
Initiate the reaction by adding this compound (e.g., 0.5-100 µM).[27]
-
Incubate at a controlled temperature (e.g., 25°C) for a fixed time (e.g., 5 minutes).
3. Quenching and Analysis:
-
Stop the reaction by quenching with an acid (e.g., perchloric acid) or another suitable method.
-
Analyze an aliquot of the quenched reaction mixture by reverse-phase HPLC on a C18 column.[11]
-
Monitor the elution of this compound and the product, oxalyl-CoA, by UV absorbance (typically around 259 nm).
4. Quantification:
-
Quantify the amount of product formed by comparing the peak area to a standard curve generated with purified oxalyl-CoA.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
Conclusion
Acetyl-CoA and this compound exemplify how the simple addition or subtraction of a single carbon atom to an acyl carrier can lead to profoundly different metabolic roles. Acetyl-CoA is a high-flux, central metabolite whose levels are a barometer of the cell's energy status, influencing everything from ATP production to epigenetic regulation. Its metabolism is governed by a complex and multi-layered regulatory system. This compound, in contrast, is a low-flux, specialized metabolite involved in specific degradative and potentially novel anabolic pathways. Its regulation appears more localized and substrate-driven. For researchers in metabolism and drug development, understanding these differences is critical for dissecting metabolic pathways, identifying novel enzyme targets, and appreciating the distinct contributions of C1 and C2 units to cellular physiology and pathology.
References
- 1. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyruvate dehydrogenase kinase: Kinetics, site-directed mutagenesis, and regulation - ProQuest [proquest.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 15. Change in Gibbs free energy in hydrolysis of - Unspecified - BNID 104430 [bionumbers.hms.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overexpression and kinetic characterization of the carboxyltransferase component of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 23. sciencellonline.com [sciencellonline.com]
- 24. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Formyl Group Tunnel: A Comparative Guide to Formyl-CoA Analogs for Investigating Enzyme Active Sites
For researchers, scientists, and drug development professionals, understanding the intricate interactions within an enzyme's active site is paramount. Formyl-CoA, a key intermediate in one-carbon metabolism, and its analogs serve as powerful tools for elucidating enzyme mechanisms, mapping active site topographies, and designing novel inhibitors. This guide provides a comparative overview of this compound and its potential analogs for probing the active sites of key enzymes like this compound Transferase (FRC) and 2-Hydroxyacyl-CoA Lyase (HACL).
This compound is a highly reactive thioester involved in pathways ranging from oxalate (B1200264) degradation to the biosynthesis of various metabolites.[1][2] Its instability, however, can pose challenges in detailed structural and mechanistic studies.[2] To overcome this, researchers can employ synthetic analogs that mimic the structure of this compound but offer greater stability or altered reactivity, thereby providing a clearer snapshot of enzyme-substrate interactions.
Key Enzymes Interacting with this compound
Two well-characterized enzymes that utilize this compound are this compound Transferase (FRC) and 2-Hydroxyacyl-CoA Lyase (HACL).
-
This compound Transferase (FRC): This enzyme catalyzes the reversible transfer of a CoA moiety from this compound to oxalate, forming oxalyl-CoA and formate.[2][3] It plays a crucial role in the metabolism of oxalate in organisms like Oxalobacter formigenes.[2]
-
2-Hydroxyacyl-CoA Lyase (HACL): HACL is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that reversibly cleaves 2-hydroxyacyl-CoA to this compound and an aldehyde or ketone.[1][4] This enzyme is involved in the α-oxidation of fatty acids and has potential applications in synthetic biology for one-carbon assimilation.[1][4]
A Comparative Look at this compound and Its Potential Analogs
While specific experimental data comparing a wide range of this compound analogs is limited in the current literature, we can extrapolate from studies on other acyl-CoA analogs to propose a useful toolkit for researchers. The most common strategy involves replacing the reactive thioester bond with more stable linkages.[5]
Here, we compare the natural substrate, this compound, with three classes of non-hydrolyzable analogs: formyl-oxo-CoA, formyl-amido-CoA, and carbathiothis compound.
| Compound | Linkage | Predicted Stability | Potential Application as a Probe |
| This compound | Thioester (-S-) | Low (prone to hydrolysis) | Natural substrate for kinetic and activity assays. |
| Formyl-oxo-CoA | Oxo-ester (-O-) | Moderate (more stable than thioester) | Competitive inhibitor; useful for structural studies (crystallography) to trap the enzyme-substrate complex. |
| Formyl-amido-CoA | Amide (-NH-) | High (very stable to hydrolysis) | Potent competitive inhibitor; ideal for biophysical studies like ITC and SPR to determine binding affinity. |
| Carbathiothis compound | Methylene (-CH2-) | High (non-hydrolyzable) | Stable ground-state analog for structural and binding studies. |
Visualizing Enzyme-Analog Interactions
The following diagrams illustrate the conceptual frameworks for the synthesis of this compound analogs and their application in probing enzyme active sites.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of this compound analogs generally involves the coupling of an activated formic acid derivative with a modified Coenzyme A molecule where the thiol group is replaced.
-
Activation of Formic Acid: Formic acid can be activated by conversion to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using coupling agents like carbodiimides (e.g., EDC).
-
Preparation of Modified Coenzyme A:
-
Oxy-CoA: The thiol group of Coenzyme A is replaced with a hydroxyl group.
-
Amino-CoA: The thiol group is replaced with an amino group.
-
-
Coupling Reaction: The activated formic acid derivative is reacted with the modified Coenzyme A in a suitable buffer (e.g., phosphate (B84403) buffer at a slightly alkaline pH) to form the corresponding oxo-ester or amide linkage.
-
Purification: The resulting this compound analog is purified using techniques such as high-performance liquid chromatography (HPLC).
Enzyme Inhibition Assay (Example with this compound Transferase)
This protocol describes a general method to determine the inhibitory potential of a this compound analog on this compound Transferase.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0). Add a known concentration of this compound Transferase, oxalate, and the this compound analog at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the natural substrate, this compound.
-
Monitoring the Reaction: The reaction can be monitored by measuring the formation of oxalyl-CoA over time using HPLC. The rate of the reaction is determined from the initial linear phase of product formation.
-
Data Analysis: Plot the reaction rates against the concentration of the analog. The IC50 value (the concentration of analog that inhibits the enzyme activity by 50%) can be determined by fitting the data to a dose-response curve. Further kinetic experiments can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a this compound analog and an enzyme.
-
Sample Preparation: The purified enzyme is placed in the sample cell, and the this compound analog is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the analog into the enzyme solution is performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of analog to enzyme. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
By employing these and other biophysical and structural techniques, researchers can gain deep insights into the mechanisms of this compound-utilizing enzymes, paving the way for the development of novel therapeutics and biotechnological tools.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinvestigation of the catalytic mechanism of this compound transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A Comparative Analysis of Formyl-CoA and Formyl-Methanofuran as One-Carbon Donors
In the intricate world of metabolic pathways, the transfer of one-carbon units is a fundamental process essential for the biosynthesis of numerous cellular components. Two key players in this intricate dance are formyl-coenzyme A (formyl-CoA) and formyl-methanofuran (formyl-MFR). While both serve as donors of a formyl group, they operate in distinct metabolic contexts, utilize different enzymatic machinery, and exhibit unique biochemical properties. This guide provides a comprehensive comparative analysis of these two one-carbon donors, offering insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Properties
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and formyl-methanofuran and their associated enzymes.
| Property | This compound | Formyl-Methanofuran | References |
| Associated Enzyme | This compound transferase (FRC) | Formylmethanofuran (B1241027) dehydrogenase (FMD) | [1][2] |
| Metabolic Pathway | Oxalate (B1200264) degradation, α-oxidation of fatty acids, potential for synthetic C1 bioconversion | Methanogenesis (CO2 reduction pathway) | [3][4][5][6] |
| Enzyme Kinetic Parameters | |||
| Km for formyl-group donor | 11.1 µM (for this compound) | Not explicitly available for formyl-MFR as a donor in the reverse reaction. The forward reaction (CO2 reduction) has a Km for CO2 of 2.7 mM. | [1][7] |
| Vmax / kcat | Vmax = 6.49 µmol/min/mg (for FRC) | kcat = 11 s-1 (for CO2 reduction by FMD) | [1][7] |
| Thermodynamics | |||
| Redox Potential (E0') of C1 unit transfer | Not directly applicable as it's a transfer reaction. The this compound itself is a high-energy thioester. | ~ -530 mV (for the CO2 + methanofuran (B1217411)/formylmethanofuran couple) | [2] |
| Gibbs Free Energy (ΔG°') of formation/transfer | The transfer of the CoA group is a near-isoenergetic reaction. The instability of this compound in water suggests a high-energy bond. | The formation from CO2 is endergonic, requiring energy input, often through electron bifurcation. The transfer to tetrahydromethanopterin is favored at physiological pH. | [2][8][9] |
| Cellular Stability | Highly unstable in aqueous solution. | Relatively stable within the enzymatic machinery of methanogens. | [1][9] |
Metabolic Pathways and Logical Relationships
The roles of this compound and formyl-methanofuran as one-carbon donors are best understood within the context of their respective metabolic pathways.
This compound in the Oxalate Degradation Pathway
In organisms like Oxalobacter formigenes, this compound is a key intermediate in the degradation of oxalate.[3] The pathway involves the transfer of a CoA moiety from this compound to oxalate, a reaction catalyzed by this compound transferase. This process activates oxalate for subsequent decarboxylation.
Caption: Oxalate Degradation Pathway involving this compound.
Formyl-Methanofuran in the Methanogenesis Pathway
Formyl-methanofuran is the initial carrier of the one-carbon unit in the CO2-reduction pathway of methanogenesis.[4][5] Carbon dioxide is first reduced and attached to methanofuran by formylmethanofuran dehydrogenase. The formyl group is then transferred to tetrahydromethanopterin (H4MPT) for subsequent reduction steps leading to methane.[8]
Caption: Initial steps of Methanogenesis involving Formyl-Methanofuran.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are summaries of protocols used to study the enzymes that utilize this compound and formyl-methanofuran.
Assay for this compound Transferase Activity
The activity of this compound transferase is typically determined by monitoring the formation of oxalyl-CoA from oxalate and this compound.[10][11]
Principle: The reaction involves the transfer of a CoA group from this compound to oxalate, producing oxalyl-CoA and formate. The rate of oxalyl-CoA formation is measured.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains potassium phosphate (B84403) buffer (pH 6.7), oxalate, and the purified this compound transferase enzyme.[11]
-
Initiation: The reaction is initiated by the addition of this compound.
-
Quenching: After a specific incubation time, the reaction is stopped by adding an acid, such as acetic acid.[11]
-
Detection: The amount of oxalyl-CoA produced is quantified using High-Performance Liquid Chromatography (HPLC). The separation is achieved on a C18 column, and the CoA-containing compounds are detected by their absorbance at 260 nm.[12]
-
Data Analysis: The rate of the reaction is calculated from the amount of product formed over time. Kinetic parameters like Km and Vmax can be determined by varying the substrate concentrations.
Assay for Formylmethanofuran Dehydrogenase Activity
The activity of formylmethanofuran dehydrogenase can be assayed in both the forward (CO2 reduction) and reverse (formyl-MFR oxidation) directions. The forward reaction is often more physiologically relevant and is described here.[13][14]
Principle: The enzyme catalyzes the reduction of CO2 and its condensation with methanofuran to form formyl-methanofuran, using a low-potential electron donor.
Methodology:
-
Anaerobic Conditions: All manipulations are performed under strictly anaerobic conditions, typically inside an anaerobic chamber, as the enzyme and its substrates are oxygen-sensitive.[15]
-
Reaction Mixture: The assay mixture contains buffer (e.g., MOPS), methanofuran, and a low-potential electron donor such as titanium(III) citrate.[14]
-
Initiation: The reaction is initiated by the addition of purified formylmethanofuran dehydrogenase and pressurizing the reaction vessel with CO2.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 60°C for the enzyme from thermophiles).[14]
-
Detection: The formation of formyl-methanofuran is monitored. This can be done by stopping the reaction and quantifying the product using HPLC.
-
Alternative Assay (Reverse Direction): The reverse reaction can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor like methyl viologen at a specific wavelength.[16]
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in understanding the logical sequence of steps.
Caption: Workflow for this compound Transferase Activity Assay.
Caption: Workflow for Formylmethanofuran Dehydrogenase Activity Assay.
Conclusion
This compound and formyl-methanofuran, while both serving as one-carbon donors, are tailored for vastly different metabolic roles. This compound, a high-energy thioester, is involved in catabolic and potentially anabolic pathways in various bacteria and has been explored for its utility in synthetic biology. Its inherent instability necessitates rapid enzymatic turnover. In contrast, formyl-methanofuran is a dedicated carrier in the specialized and highly efficient process of methanogenesis in archaea. Its formation is an energetically challenging step that is tightly coupled to the overall energy metabolism of the cell. Understanding the distinct characteristics of these two molecules and their associated enzymatic systems is crucial for researchers working on microbial metabolism, enzyme engineering, and the development of novel biotechnological applications.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methanogenesis [eawag-bbd.ethz.ch]
- 5. Fundamentals of methanogenic pathways that are key to the biomethanation of complex biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Molybdenum‐ and tungsten‐containing formate dehydrogenases and formylmethanofuran dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of Formylmethanofuran Dehydrogenase [creative-enzymes.com]
- 14. Formylmethanofuran synthesis by formylmethanofuran dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etd.auburn.edu [etd.auburn.edu]
- 16. Formylmethanofuran dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Substrate Specificity of Acyl-CoA Synthetases: A Comparative Guide to Formate versus Acetate Utilization
For Researchers, Scientists, and Drug Development Professionals
The ability of acyl-CoA synthetases (ACS) to accept alternative substrates beyond their native activators is a burgeoning area of research with significant implications for metabolic engineering and the synthesis of novel bioproducts. This guide provides a focused comparison of the substrate specificity of acyl-CoA synthetases for formate (B1220265) versus acetate (B1210297), supported by quantitative kinetic data and detailed experimental protocols. Understanding this specificity is crucial for harnessing and engineering these enzymes for one-carbon (C1) assimilation pathways.
Comparative Analysis of Kinetic Parameters
Acyl-CoA synthetases, particularly acetyl-CoA synthetase (ACS), traditionally activate acetate to acetyl-CoA. However, several ACS homologs have been shown to exhibit promiscuous activity with formate, albeit with significantly lower efficiency. The following table summarizes the kinetic parameters of various natural and engineered ACS enzymes for both formate and acetate, providing a clear quantitative comparison of their substrate preferences.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| E. coli (EcACS) | Formate | 54.4 ± 14.9 | 7.3 ± 1.5 | 148 ± 48 |
| Acetate | 0.2 ± 0.04 | 42.1 ± 2.0 | 2.1 x 10⁵ ± 0.4 x 10⁵ | |
| S. typhimurium (StACSstab) | Formate | 114.3 ± 16.7 | 11.4 ± 0.9 | 101 ± 16 |
| Acetate | 0.1 ± 0.01 | 50.9 ± 3.1 | 5.0 x 10⁵ ± 0.6 x 10⁵ | |
| A. robustus (ArACS) | Formate | 38.5 ± 19.3 | 6.7 ± 2.7 | 204 ± 119 |
| Acetate | 0.2 ± 0.09 | 26.6 ± 3.8 | 1.3 x 10⁵ ± 0.6 x 10⁵ | |
| M. hydrothermalis (MhACS) | Formate | 129.4 ± 24.3 | 4.4 ± 0.4 | 35 ± 7 |
| Acetate | 0.3 ± 0.06 | 21.3 ± 1.1 | 7.3 x 10⁴ ± 1.5 x 10⁴ | |
| S. degradans (SdACS) | Formate | 154.6 ± 51.5 | 8.6 ± 1.3 | 58 ± 23 |
| Acetate | 0.1 ± 0.03 | 7.0 ± 0.4 | 5.2 x 10⁴ ± 1.5 x 10⁴ | |
| Evolved StACSstab (Variant 1) | Formate | 100.1 ± 13.9 | 10.1 ± 0.6 | 101 ± 15 |
| Acetate | 0.1 ± 0.02 | 45.1 ± 2.6 | 3.8 x 10⁵ ± 0.7 x 10⁵ | |
| Evolved MhACS (Variant 3) | Formate | 81.3 ± 13.1 | 5.2 ± 0.3 | 64 ± 11 |
| Acetate | 0.4 ± 0.05 | 23.9 ± 1.0 | 6.3 x 10⁴ ± 0.8 x 10⁴ |
Data sourced from Yishai et al., 2021.[1][2] The data clearly indicates that while some ACS homologs can utilize formate, their catalytic efficiency is several orders of magnitude lower compared to acetate.[1][2] This is primarily driven by a much higher Km for formate, suggesting weaker binding of the C1 substrate in the active site.[1][2]
Enzymatic Reaction and Substrate Specificity
Acyl-CoA synthetases catalyze a two-step reaction involving the formation of an acyl-adenylate intermediate, which then reacts with coenzyme A to produce the corresponding acyl-CoA.[3][4] The specificity for the carboxylate substrate is determined by the architecture of the active site.[3][4][5] In acetyl-CoA synthetases, the binding pocket is tailored to accommodate the methyl group of acetate, and the smaller formate molecule binds with lower affinity.[3][4]
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to comparing substrate specificity. Below are detailed methodologies for assaying acyl-CoA synthetase activity.
Continuous Coupled Spectrophotometric Assay
This method provides real-time measurement of acyl-CoA synthesis and is adaptable for various acyl-CoA synthetases, including those with promiscuous activity for formate. The production of acetyl-CoA (or this compound) is coupled to reactions that ultimately lead to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[6]
Principle:
-
ACS: Acetate/Formate + CoA + ATP → Acetyl-CoA/Formyl-CoA + AMP + PPi
-
Citrate (B86180) Synthase (CS): Acetyl-CoA + Oxaloacetate → Citrate + CoA
-
Malate (B86768) Dehydrogenase (MDH): L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺
As oxaloacetate is consumed by citrate synthase, the malate dehydrogenase equilibrium shifts to produce more oxaloacetate and NADH.[6] The rate of NADH formation is proportional to the ACS activity.
Reagents and Solutions:
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.5.
-
Substrate Stock Solutions:
-
1 M Sodium Acetate or Sodium Formate
-
50 mM ATP
-
50 mM MgCl₂
-
2 mM Coenzyme A
-
50 mM L-Malate
-
50 mM NAD⁺
-
-
Coupling Enzymes:
-
Malate Dehydrogenase (MDH), ~50 U/mL
-
Citrate Synthase (CS), ~25 U/mL
-
-
Enzyme Sample: Purified acyl-CoA synthetase or cell-free extract.
Procedure:
-
Prepare a master mix in a 1.5 mL microcentrifuge tube containing the assay buffer, L-malate, ATP, MgCl₂, CoA, NAD⁺, MDH, and CS.
-
In a 96-well flat-bottom, transparent plate, add 140 µL of the master mix to each well.[6]
-
Add 40 µL of the acyl-CoA synthetase sample (at various dilutions) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of 1 M sodium acetate or sodium formate to each well and mix thoroughly.[6]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Record the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).[6]
-
The rate of reaction is determined from the linear portion of the absorbance curve. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Fluorometric Assay
For higher sensitivity, a fluorometric assay can be employed. Commercial kits are available, or a similar coupled enzyme system can be designed that produces a fluorescent product. For instance, the production of acyl-CoA can be linked to acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ can then react with a probe in the presence of horseradish peroxidase to yield a highly fluorescent product.[7]
Principle:
-
ACS: Acetate/Formate + CoA + ATP → Acetyl-CoA/Formyl-CoA + AMP + PPi
-
Acyl-CoA Oxidase: Acyl-CoA + O₂ → 2,3-trans-Enoyl-CoA + H₂O₂
-
HRP: H₂O₂ + Fluorescent Probe → Oxidized Fluorescent Product
The rate of fluorescence increase is proportional to the ACS activity.
General Procedure (based on commercially available kits):
-
Prepare samples, standards, and controls in a 96-well black plate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and probe.
-
Add the reaction mix to all wells.
-
Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 37°C).[7]
-
The activity of the enzyme is calculated from the rate of change in fluorescence compared to a standard curve.
This guide provides a foundational understanding for researchers aiming to characterize and engineer acyl-CoA synthetases for novel metabolic pathways. The significant difference in kinetic efficiency highlights the challenge and opportunity in tailoring these enzymes for efficient formate assimilation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Enzyme engineering and in vivo testing of a formate reduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
A Comparative Structural Analysis of Class III CoA-Transferases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and structural characteristics of Class III Coenzyme A (CoA)-transferases. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Class III CoA-transferases are a fascinating family of enzymes crucial for various metabolic pathways, particularly in anaerobic bacteria.[1] Unlike the better-characterized Class I and II enzymes, Class III members exhibit distinct sequences and reaction mechanisms.[1] They play essential roles in the metabolism of diverse compounds, including oxalate (B1200264), carnitine, and aromatic compounds.[2][3] Understanding the comparative structural and functional features of this enzyme class is paramount for applications in metabolic engineering and as potential targets for drug development.
Performance and Kinetic Parameters: A Quantitative Comparison
The catalytic efficiency and substrate affinity of Class III CoA-transferases vary significantly, reflecting their diverse physiological roles. The following table summarizes key kinetic parameters for representative members of this class, providing a basis for comparing their performance.
| Enzyme | Organism | CoA Donor Substrate | Km (µM) | Carboxylate Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) for Acceptor | Reference |
| Formyl-CoA:oxalate CoA-transferase (FRC) | Oxalobacter formigenes | This compound | 11.1 | Oxalate | 5.25 | 6.49 (µmol/min/mg) | - | [2] |
| This compound:oxalate CoA-transferase (FRC) | Oxalobacter formigenes | This compound | 2 - 8 | Oxalate | 3.9 - 5.1 | 5.3 | 1.36 x 103 | [4] |
| This compound:oxalate CoA-transferase (FRC) | Oxalobacter formigenes | This compound | 16 | Succinate (B1194679) | 0.32 - 2.3 | 19.2 (µmol/min/mg) | - | [4] |
| This compound transferase (YfdW) | Escherichia coli | This compound | 352 | Oxalate | - | 130 | - | [5] |
| Butyrobetainyl-CoA:(R)-carnitine CoA-transferase (CaiB) | Escherichia coli | γ-Butyrobetainyl-CoA | - | (R)-Carnitine | - | - | - | [3][6] |
Note: Kinetic parameters can vary depending on assay conditions. Direct comparison should be made with caution. The kcat for FRC from O. formigenes was reported in µmol/min/mg and has not been converted to s-1 in one instance due to the lack of reported molecular weight in that specific study.
Substrate Specificity: A Diverse Range of Accepted Molecules
A key differentiator among Class III CoA-transferases is their substrate specificity. While some exhibit a narrow range of accepted substrates, others demonstrate broader activity.
-
This compound:oxalate CoA-transferase (FRC) from O. formigenes shows a preference for oxalate and succinate as CoA acceptors.[2][7] It does not show activity with acetate (B1210297) or malonate.[2] Interestingly, the specificity constant for succinate is two orders of magnitude greater than for oxalate when this compound is the donor.[8]
-
This compound transferase (YfdW) from E. coli is more stringent in its substrate requirements compared to FRC, primarily utilizing this compound and oxalate.[8] Its activity with succinate is significantly lower than that of FRC.[1]
-
Butyrobetainyl-CoA:(R)-carnitine CoA-transferase (CaiB) from E. coli is involved in carnitine metabolism and catalyzes the reversible transfer of a CoA moiety from γ-butyrobetainyl-CoA to L-carnitine.[3][6] It can also use crotonobetaine as a substrate.[3]
Structural Insights: Conserved Folds and Variable Active Sites
The overall three-dimensional structure of Class III CoA-transferases reveals a unique and conserved fold. These enzymes typically exist as homodimers, with each subunit comprising a large Rossmann-like fold domain and a smaller domain.[9][10] A striking feature is the "interlocked" nature of the dimer, where the subunits are intertwined like links in a chain.[9] The active site is located at the interface between the large domain of one subunit and the small domain of the other.[2]
While the overall fold is conserved, the specific architecture of the active site can vary, leading to the observed differences in substrate specificity. A key conserved residue in the active site is a catalytically essential aspartate.[10]
Below is a comparative overview of key structural features:
| Feature | This compound:oxalate CoA-transferase (FRC) from O. formigenes | This compound transferase (YfdW) from E. coli | Butyrobetainyl-CoA:(R)-carnitine CoA-transferase (CaiB) from E. coli | Reference |
| Overall Fold | Interlocked homodimer with a large and small domain per subunit. | Homologous structure to FRC. | Similar monomer and dimer fold to FRC. | [8][9] |
| Active Site | Located at the dimer interface. | Active site residues are highly conserved with FRC. | Located at the dimer interface. | [2][8] |
| Key Residue | Catalytic Aspartate | Catalytic Aspartate | Catalytic Aspartate (Asp169) | [10][11] |
| Notable Feature | Contains a Trp-48 residue in the active site. | Has a Gln residue at the equivalent position to Trp-48 in FRC. | - | [8] |
The substitution of Trp-48 in FRC with a glutamine in YfdW is thought to contribute to the narrower substrate specificity of the E. coli enzyme.[8]
Signaling Pathways and Experimental Workflows
To aid in the understanding of the catalytic mechanism and common experimental procedures, the following diagrams are provided.
Caption: Generalized reaction mechanism for Class III CoA-transferases.
References
- 1. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential Substrate Specificity and Kinetic Behavior of Escherichia coli YfdW and Oxalobacter formigenes Formyl Coenzyme A Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Bridging the Gap: Validating In Vitro Findings on Formyl-CoA for Physiological Relevance
For researchers, scientists, and drug development professionals, understanding the true physiological role of a metabolite is paramount. Findings from controlled in vitro experiments provide a foundational understanding, but their translation to the complex cellular environment requires rigorous validation. This guide offers a comparative framework for assessing the physiological relevance of in vitro discoveries related to formyl-CoA, a reactive thioester involved in diverse metabolic pathways.
This compound is a key intermediate in both catabolic and anabolic pathways, from oxalate (B1200264) degradation in gut microbiota to its potential role in novel C1 assimilation pathways in metabolic engineering. While in vitro studies using purified enzymes have been instrumental in elucidating the fundamental biochemical properties of enzymes that metabolize this compound, the question of how these findings reflect their function within a living cell remains. This guide will compare in vitro and in vivo approaches to studying this compound metabolism, provide available quantitative data, and detail experimental protocols to aid in the design of robust validation studies.
Comparing In Vitro and In Vivo Approaches
The primary challenge in validating in vitro findings lies in recapitulating the intricate and dynamic cellular environment. While in vitro assays offer unparalleled control over experimental variables, they often lack the physiological context of a living cell. Conversely, in vivo studies provide a holistic view but can be challenging to interpret due to the multitude of interacting components.
A key consideration is that the maximal velocity (Vmax) of an enzyme measured in vitro with purified components may not be the same as its in vivo catalytic rate.[1] Factors such as macromolecular crowding, substrate channeling, and the presence of endogenous inhibitors or activators in the cell can significantly influence enzyme kinetics.[1][2]
Alternative Methods for In Vivo Validation:
-
Metabolic Flux Analysis (MFA): This powerful technique uses isotopic tracers (e.g., ¹³C-labeled substrates) to quantify the flow of metabolites through a metabolic network.[3][4] By tracking the incorporation of isotopes into downstream metabolites, MFA can provide quantitative data on the activity of specific pathways in living cells.
-
Chemoproteomic and Metabolomic Platforms: These approaches allow for the assessment of enzyme activities and metabolite concentrations in complex biological systems.[5] Targeted and untargeted metabolomics can be used to identify and quantify this compound and related metabolites, providing insights into their cellular abundance and turnover.[5]
-
Genetic Perturbation: Knocking out or overexpressing genes encoding for enzymes in a proposed pathway and observing the resulting phenotypic and metabolic changes is a classic method for validating gene function in vivo.
-
Animal Models: For studying the role of this compound in the context of a whole organism, such as the role of the gut microbiome in oxalate degradation, animal models are indispensable.[6][7]
Quantitative Data Comparison
Direct comparisons of the kinetic parameters of this compound metabolizing enzymes in vitro versus in vivo are scarce in the literature. The majority of available data comes from in vitro assays using purified recombinant enzymes. The intracellular concentration of this compound is also largely uncharacterized, posing a significant challenge to directly correlating in vitro enzyme kinetics with physiological reaction rates. In mammalian liver peroxisomes, it is estimated that this compound constitutes 2-5% of the total formate (B1220265) pool.[8]
Below is a summary of in vitro kinetic data for this compound transferase (FRC), a key enzyme in oxalate degradation.
| Enzyme Source | Substrates | Kₘ (this compound) | Kₘ (Oxalate) | Vₘₐₓ | Reference |
| Oxalobacter formigenes | This compound, Oxalate | 11.1 µM | 5.25 mM | 6.49 µmol/min/mg | [9] |
| Oxalobacter formigenes | This compound, Succinate | 3.0 mM | - | 29.6 µmol/min/mg | [10] |
| Acetobacter aceti | This compound, Oxalate | - | - | 10 units/mg | [11] |
Note: The significant differences in reported kinetic values can be attributed to varying assay conditions, such as pH, temperature, and the use of different co-substrates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for the in vitro analysis of this compound transferase activity and the quantification of short-chain acyl-CoAs, which can be adapted for this compound.
In Vitro this compound Transferase Activity Assay
This protocol is adapted from methods used for the characterization of FRC from Oxalobacter formigenes.[9][11]
Materials:
-
Purified this compound transferase
-
This compound
-
Oxalate
-
Potassium phosphate (B84403) buffer (pH 6.7)
-
Quenching solution (e.g., 30% acetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.7), and a saturating concentration of oxalate (e.g., 50 mM).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a defined concentration of this compound (e.g., 0.5-100 µM).
-
Allow the reaction to proceed for a specific time (e.g., 5 minutes), ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture by HPLC to quantify the amount of oxalyl-CoA produced or this compound consumed.
-
Calculate the initial velocity of the reaction and determine kinetic parameters by varying the substrate concentrations.
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoAs from biological samples and can be optimized for this compound.[12]
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding an ice-cold extraction solvent.
-
For extraction, use a cold solvent such as 10% (w/v) trichloroacetic acid (TCA) or 80% methanol.[3][12]
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA) to the sample for accurate quantification.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge the samples to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the acyl-CoA esters for analysis.
LC-MS/MS Analysis:
-
Separate the acyl-CoA esters using a C18 reverse-phase HPLC column.
-
Detect and quantify the different acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Develop a standard curve using known concentrations of this compound to determine the absolute concentration in the biological samples.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Caption: The two-step oxalate degradation pathway in Oxalobacter formigenes.
Caption: Workflow comparing in vitro enzyme characterization with in vivo validation.
Caption: The logical relationship between in vitro, in vivo, and validated findings.
References
- 1. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Exploring Metabolic Pathways and Regulation through Functional Chemoproteomic and Metabolomic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0003419) [hmdb.ca]
- 9. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
comparison of different enzymatic methods for formyl-CoA synthesis
For Researchers, Scientists, and Drug Development Professionals
Formyl-coenzyme A (formyl-CoA) is a critical C1 building block in various metabolic pathways and serves as a precursor for the synthesis of many valuable chemicals. Its efficient production is paramount for research and development in metabolic engineering and drug discovery. This guide provides an objective comparison of two prominent enzymatic methods for this compound synthesis, supported by experimental data and detailed protocols.
Method 1: Single-Enzyme Synthesis via Promiscuous Acetyl-CoA Synthetase
This method leverages the promiscuous activity of certain acetyl-CoA synthetases (ACS), particularly the enzyme from Escherichia coli (EcACS), to catalyze the direct formation of this compound from formate (B1220265). This single-step reaction offers simplicity and convenience.
Method 2: Two-Enzyme Cascade Synthesis
This approach utilizes a two-step enzymatic cascade. First, oxalyl-CoA synthetase (OCS), also known as oxalate-CoA ligase, converts oxalate (B1200264) and CoA into oxalyl-CoA. Subsequently, oxalyl-CoA decarboxylase (OXC) acts on oxalyl-CoA to produce this compound and carbon dioxide. This pathway is found in various organisms, including plants and bacteria.
Quantitative Performance Comparison
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Optimal pH |
| Method 1: Single-Enzyme Synthesis | ||||||
| Acetyl-CoA Synthetase (EcACS) | Escherichia coli | Acetate (native) | 200[1] | 0.1[1] | - | 8.5[1] |
| Formate (promiscuous) | Not Reported | Not Reported | Not Reported | Not Reported | ||
| ATP | 150[1] | - | - | |||
| CoA | 200[1] | - | - | |||
| Method 2: Two-Enzyme Cascade Synthesis | ||||||
| Oxalyl-CoA Synthetase (OCS) | Lathyrus sativus | Oxalate | 71.5 ± 13.3 | 8.2 ± 0.8 | 7.6 ± 0.7 | 8.0 |
| Vigna umbellata | Oxalate | 121 ± 8.2 | 7.7 ± 0.88 | - | - | |
| Solanum lycopersicum | Oxalate | 223.8 ± 20.03 | 7.908 ± 0.606 | - | - | |
| Medicago truncatula | Oxalate | 81 ± 9 | 19 ± 0.9 | - | 8.0 | |
| Oxalyl-CoA Decarboxylase (OXC) | Oxalobacter formigenes | Oxalyl-CoA | 240 | 0.25 | - | - |
| Methylorubrum extorquens | Oxalyl-CoA | - | - | 98 ± 3 | - |
Signaling Pathways and Experimental Workflows
Method 1: Single-Enzyme Synthesis Pathway
Caption: Single-step synthesis of this compound from formate.
Method 2: Two-Enzyme Cascade Synthesis Pathway
Caption: Two-step enzymatic cascade for this compound synthesis.
General Experimental Workflow
Caption: General workflow for enzymatic this compound synthesis.
Experimental Protocols
Method 1: this compound Synthesis using E. coli Acetyl-CoA Synthetase (EcACS)
1. Enzyme Purification:
-
The gene encoding E. coli ACS (acs) can be cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) by inducing with IPTG.
-
Harvest the cells and lyse them by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Clarify the lysate by centrifugation and purify the supernatant using Ni-NTA affinity chromatography.
-
Elute the protein with a high concentration of imidazole (B134444) (e.g., 250 mM) and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
10 mM ATP
-
2 mM Coenzyme A (CoA)
-
50 mM Sodium Formate
-
Purified EcACS (concentration to be optimized, e.g., 1-5 µM)
-
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress by taking aliquots at different time points.
3. Product Analysis:
-
Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by acid precipitation.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC or LC-MS.
Method 2: this compound Synthesis using Oxalyl-CoA Synthetase (OCS) and Oxalyl-CoA Decarboxylase (OXC)
1. Enzyme Purification:
-
Individually clone the genes for OCS (e.g., from Lathyrus sativus) and OXC (e.g., from Oxalobacter formigenes) into expression vectors with purification tags.
-
Express and purify each protein separately following a similar protocol as described for EcACS.
2. Coupled Enzymatic Reaction:
-
This reaction can be performed in a single pot (coupled assay) or sequentially. For the coupled assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
10 mM ATP
-
2 mM Coenzyme A (CoA)
-
20 mM Sodium Oxalate
-
0.1 mM Thiamine pyrophosphate (TPP) (cofactor for OXC)
-
Purified OCS (e.g., 1-5 µM)
-
Purified OXC (e.g., 1-5 µM)
-
-
Incubate the reaction at 37°C.
3. Sequential Reaction (for analysis of intermediates):
-
Step 1 (OCS reaction): Incubate OCS with oxalate, ATP, and CoA. Monitor the formation of oxalyl-CoA.
-
Step 2 (OXC reaction): Add purified OXC and TPP to the reaction mixture from Step 1. Monitor the conversion of oxalyl-CoA to this compound.[2]
4. Product Analysis:
-
Follow the same quenching and analysis procedures as described for Method 1 to detect and quantify this compound.
Concluding Remarks
Both enzymatic methods present viable options for the synthesis of this compound. The single-enzyme approach using promiscuous EcACS offers simplicity, while the two-enzyme cascade provides a potentially more specific and characterized route. The choice of method will depend on the specific research needs, available resources, and desired scale of production. Further characterization of the kinetic parameters of EcACS with formate is necessary for a complete and direct comparison of the catalytic efficiencies of these two promising methods.
References
A Functional Comparison of Formyl-CoA Transferase and Succinyl-CoA:Oxalate CoA-Transferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of two key enzymes involved in dicarboxylate metabolism: Formyl-CoA Transferase (FRC) and Succinyl-CoA:Oxalate (B1200264) CoA-Transferase (SCOT). While both enzymes are CoA-transferases, they exhibit distinct roles, substrate specificities, and kinetic properties. This document summarizes available experimental data to facilitate a clear understanding of their functional differences.
Introduction
This compound transferase (FRC), officially this compound:oxalate CoA-transferase (EC 2.8.3.16), is a critical enzyme in the oxalate degradation pathway, particularly in anaerobic bacteria like Oxalobacter formigenes.[1][2] It catalyzes the transfer of coenzyme A (CoA) from this compound to oxalate, producing oxalyl-CoA and formate (B1220265).[1][3] This reaction is the first step in a two-step process that ultimately yields formate and CO2, contributing to ATP synthesis in these organisms.[2][4] The absence of O. formigenes and its FRC activity in the human gut has been correlated with an increased risk of kidney stone formation due to elevated oxalate levels.[2]
Succinyl-CoA:oxalate CoA-transferase (SCOT), also known as oxalate CoA-transferase (EC 2.8.3.2), catalyzes the transfer of CoA from succinyl-CoA to oxalate, forming oxalyl-CoA and succinate (B1194679).[5][6] This enzyme is involved in glyoxylate (B1226380) and dicarboxylate metabolism.[5] While its fundamental reaction is established, detailed experimental data on its kinetics and structure are less abundant in the scientific literature compared to FRC.
Reaction Comparison
This compound Transferase (FRC): this compound + oxalate <=> formate + oxalyl-CoA[3]
Succinyl-CoA:Oxalate CoA-Transferase (SCOT): succinyl-CoA + oxalate <=> succinate + oxalyl-CoA[5]
Quantitative Data Summary
The following table summarizes the available kinetic and physical parameters for this compound Transferase from various organisms. Data for Succinyl-CoA:Oxalate CoA-Transferase is currently limited.
| Parameter | This compound Transferase (Oxalobacter formigenes) | This compound Transferase (Escherichia coli, YfdW) | This compound Transferase (Acetobacter aceti, UctB) | Succinyl-CoA:Oxalate CoA-Transferase (SCOT) |
| EC Number | 2.8.3.16 | 2.8.3.16 | 2.8.3.16 | 2.8.3.2 |
| Molecular Weight (kDa) | 44[1][7] | ~47.9[8] | ~49.6[8] | Not Determined |
| Optimal pH | 6.5 - 7.5[4] | Not Determined | Not Determined | Not Determined |
| Substrates (CoA Donor) | This compound, succinyl-CoA[1][9] | This compound, succinyl-CoA[8] | This compound[8] | succinyl-CoA |
| Substrates (CoA Acceptor) | oxalate, succinate[1][4][9] | oxalate, succinate[8][10] | oxalate, succinate (low activity)[8] | oxalate |
| Km (this compound) | 3.0 mM (with succinate)[1][9], 11.1 µM (with oxalate)[4] | - | 3.4 ± 0.4 µM[8] | N/A |
| Km (succinyl-CoA) | Not Determined | Not Determined | N/A | Not Determined |
| Km (oxalate) | 5.25 mM[4] | - | 1.11 ± 0.09 mM[8] | Not Determined |
| Km (succinate) | Not Determined | 80 ± 40 mM[10] | Not Determined | Not Determined |
| Vmax / kcat | 29.6 µmol/min/mg (with succinate)[1][9], 2.15 µmol/min/mg (with oxalate)[1][7][9], 6.49 µmol/min/mg[4] | 5.3 ± 0.4 s-1 (with succinate)[10] | 5.00 ± 0.09 s-1 (with oxalate), 4.5 ± 0.1 s-1 (with this compound)[8] | Not Determined |
| Inhibitors | Not extensively studied | Substrate inhibition by oxalate[8][10] | No inhibition by oxalate up to 50 mM[8] | Not Determined |
Signaling and Metabolic Pathways
Oxalate Degradation Pathway in Oxalobacter formigenes
FRC is a central enzyme in the anaerobic degradation of oxalate. This pathway is crucial for the organism's energy metabolism.
Caption: Oxalate degradation pathway in Oxalobacter formigenes.
Experimental Workflows
Typical Purification Workflow for this compound Transferase
The purification of FRC is essential for its characterization. The following diagram illustrates a common workflow for obtaining purified FRC.
Caption: General workflow for the purification of this compound Transferase.
Experimental Protocols
Cloning and Expression of this compound Transferase (frc gene)
The frc gene from organisms like Oxalobacter formigenes can be cloned and expressed in a suitable host, typically E. coli, for large-scale production of the recombinant enzyme.
Methodology:
-
Gene Amplification: The frc gene is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified PCR product and a suitable expression vector (e.g., pET series) are digested with restriction enzymes and ligated together.
-
Transformation: The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α for cloning and BL21(DE3) for expression).
-
Selection and Verification: Transformed colonies are selected on antibiotic-containing media. Plasmids are isolated and the insert is verified by restriction digestion and DNA sequencing.
-
Protein Expression: An E. coli expression strain harboring the correct plasmid is grown in a suitable medium (e.g., LB broth) to a specific optical density. Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvesting: Cells are harvested by centrifugation after a period of induction.
Purification of this compound Transferase
A multi-step chromatography procedure is typically employed to purify FRC to homogeneity.[1][7][9]
Methodology:
-
Preparation of Crude Extract: Harvested cells are resuspended in a suitable buffer and lysed by sonication or French press. The cell debris is removed by centrifugation to obtain the crude cell extract.
-
Hydrophobic Interaction Chromatography (HIC): The crude extract is loaded onto an HIC column. The protein is eluted with a decreasing salt gradient. Fractions are collected and assayed for FRC activity.
-
Anion-Exchange Chromatography: Active fractions from HIC are pooled, dialyzed, and loaded onto an anion-exchange column (e.g., DEAE-Sepharose). The enzyme is eluted with an increasing salt gradient.
-
Gel Permeation Chromatography: As a final polishing step, active fractions from the anion-exchange step can be concentrated and applied to a gel filtration column to separate proteins based on size.
-
Purity Analysis: The purity of the final enzyme preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which should show a single band at the expected molecular weight.
Enzyme Activity Assay for this compound Transferase
The activity of FRC is typically measured by monitoring the formation of one of its products.
Methodology (HPLC-based): [8]
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), this compound, and oxalate.
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified FRC.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching: The reaction is stopped by adding an acid (e.g., trichloroacetic acid).
-
Analysis: The quenched reaction mixture is centrifuged, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to quantify the amount of oxalyl-CoA produced.
-
Calculation of Activity: The specific activity is calculated as the amount of product formed per unit time per milligram of enzyme.
Conclusion
This compound transferase is a well-characterized enzyme with a clearly defined role in oxalate metabolism, supported by a growing body of kinetic and structural data. Its function is of significant interest due to its potential impact on human health, particularly in the context of kidney stone disease. In contrast, succinyl-CoA:oxalate CoA-transferase remains a less-studied enzyme. While its fundamental catalytic activity is known, a comprehensive understanding of its physiological role, kinetic properties, and structural features requires further investigation. The experimental protocols outlined in this guide for FRC can serve as a valuable starting point for the detailed characterization of SCOT and other related CoA-transferases. This will be crucial for elucidating their roles in metabolic pathways and for potential applications in biotechnology and medicine.
References
- 1. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Formyl-Coenzyme A Transferase, Structure and Enzymatic Mechanism | Semantic Scholar [semanticscholar.org]
- 4. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxalate CoA-transferase - Wikipedia [en.wikipedia.org]
- 6. oxalate CoA-transferase(EC 2.8.3.2) - Creative Enzymes [creative-enzymes.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Validating the Interaction Between Formyl-CoA Transferase and Oxalyl-CoA Decarboxylase: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The metabolic pathway responsible for oxalate (B1200264) degradation in organisms like Oxalobacter formigenes presents a compelling case of enzymatic synergy. Central to this pathway are two key enzymes: formyl-CoA transferase (FRC) and oxalyl-CoA decarboxylase (OXC).[1][2][3][4] These enzymes act in succession to convert oxalate into formate (B1220265) and carbon dioxide. It is hypothesized that FRC and OXC form a protein complex to facilitate the direct transfer, or "channeling," of the unstable intermediate, oxalyl-CoA, thereby preventing its hydrolysis and increasing metabolic efficiency.[1][5] This guide provides a comparative overview of key experimental techniques to validate and quantify this proposed protein-protein interaction (PPI).
The Oxalate Degradation Pathway
The degradation of oxalate is a two-step process mediated by FRC and OXC. First, FRC catalyzes the transfer of coenzyme A (CoA) from this compound to oxalate, yielding oxalyl-CoA and formate. Subsequently, OXC decarboxylates oxalyl-CoA to produce this compound and CO2. The regenerated this compound can then be used by FRC in another catalytic cycle. The close proximity and potential interaction of these enzymes are thought to be crucial for the stability of the CoA intermediates.[1][5]
Comparative Analysis of Interaction Validation Techniques
Several robust methods can be employed to confirm and quantify the interaction between FRC and OXC. The choice of technique depends on whether the goal is initial confirmation of the interaction in vitro or in vivo, or a detailed quantitative analysis of binding kinetics.
| Technique | Principle | Primary Output | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein (e.g., FRC) from a cell lysate, pulling down the bait and any interacting "prey" proteins (e.g., OXC). | Qualitative or semi-quantitative detection of interaction via Western blot. | Detects interactions in a near-native cellular environment; can identify endogenous protein complexes. | Susceptible to non-specific binding; indirect interactions cannot be distinguished from direct ones. |
| Pull-Down Assay | An affinity-tagged recombinant "bait" protein (e.g., GST-FRC) is immobilized on beads and used to capture interacting "prey" proteins from a lysate or purified solution. | Qualitative or semi-quantitative detection of interaction via Western blot or mass spectrometry. | Cleaner background than Co-IP; suitable for confirming direct interactions with purified proteins. | Requires expression of tagged proteins, which may affect protein folding and function; an in vitro method. |
| Surface Plasmon Resonance (SPR) | A "ligand" protein (e.g., FRC) is immobilized on a sensor chip. The binding of an "analyte" protein (e.g., OXC) flowing over the surface is detected in real-time as a change in refractive index. | Quantitative kinetic data: Association rate (k_a), Dissociation rate (k_d), and Affinity (K_D). | Label-free, real-time analysis; provides precise kinetic and affinity constants. | Requires highly purified proteins; immobilization can affect protein conformation; higher equipment cost. |
Experimental Protocols and Data Presentation
The following sections provide detailed methodologies for each technique, along with tables of representative (hypothetical) data that would be generated from successful experiments.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to determine if FRC and OXC interact within a cellular context.
Experimental Protocol:
-
Cell Lysis: Lyse cells expressing both FRC and OXC in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to FRC (the "bait") to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation. As a negative control, use an isotype-matched IgG antibody.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against OXC (the "prey") and FRC (to confirm successful pulldown) via Western blot.
Hypothetical Co-IP Results:
| Lane | Sample | Anti-FRC Blot | Anti-OXC Blot | Interpretation |
| 1 | Input Lysate | Band at FRC size | Band at OXC size | Both proteins are expressed. |
| 2 | IgG Control IP | No band | No band | No non-specific binding to control Ab. |
| 3 | Anti-FRC IP | Band at FRC size | Band at OXC size | OXC co-precipitates with FRC, indicating an interaction. |
Pull-Down Assay
This in vitro method uses a recombinant, tagged "bait" protein to isolate its interacting partners.
Experimental Protocol:
-
Bait Protein Preparation: Express and purify recombinant FRC with an affinity tag (e.g., GST-FRC). Also, purify the tag alone (GST) as a negative control.
-
Prey Protein Preparation: Express and purify untagged recombinant OXC.
-
Bait Immobilization: Incubate GST-FRC and GST with glutathione-agarose beads for 1-2 hours at 4°C.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Add a solution of purified OXC to both the GST-FRC beads and the GST control beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound prey.
-
Elution: Elute the proteins by adding a buffer containing a high concentration of reduced glutathione or by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluates by SDS-PAGE followed by Coomassie staining or Western blotting for OXC.
Hypothetical Pull-Down Results:
| Lane | Sample Eluate | Expected Bands (Coomassie/Western) | Interpretation |
| 1 | GST Control | GST (~26 kDa) | OXC does not bind non-specifically to the GST tag or beads. |
| 2 | GST-FRC | GST-FRC (tag + protein size), OXC (protein size) | OXC specifically interacts with FRC. |
Surface Plasmon Resonance (SPR)
SPR provides quantitative data on the kinetics and affinity of the interaction between FRC and OXC.[6][7][8][9][10]
Experimental Protocol:
-
Protein Preparation: Prepare highly purified (>95%) FRC (ligand) and OXC (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Ligand Immobilization: Covalently immobilize FRC onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization level to avoid mass transport limitations. A reference flow cell should be activated and blocked without protein immobilization.
-
Analyte Injection (Kinetics): Inject a series of increasing concentrations of OXC over both the FRC-coupled and reference flow cells.
-
Association/Dissociation: Monitor the binding (association phase) during the injection, followed by the unbinding (dissociation phase) as running buffer flows over the chip.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove all bound OXC without denaturing the immobilized FRC.
-
Data Analysis: Subtract the reference flow cell data from the active cell data. Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
Hypothetical SPR Quantitative Data:
| Analyte (OXC) Conc. | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
| 10 nM - 500 nM | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
-
Association Rate (k_a): Rate of complex formation.
-
Dissociation Rate (k_d): Rate of complex decay.
-
Affinity (K_D = k_d/k_a): The equilibrium dissociation constant; a lower K_D indicates a stronger interaction.
Conclusion
Validating the interaction between this compound transferase and oxalyl-CoA decarboxylase is critical to understanding the mechanism of oxalate metabolism. While Co-Immunoprecipitation and Pull-Down assays are excellent for initially confirming the existence of the FRC-OXC complex, Surface Plasmon Resonance is indispensable for a detailed quantitative characterization of its binding kinetics and affinity. The combined application of these techniques provides a comprehensive and robust validation of this key protein-protein interaction, offering valuable insights for researchers in metabolism and drug development targeting microbial pathways.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional and Functional Analysis of Oxalyl-Coenzyme A (CoA) Decarboxylase and this compound Transferase Genes from Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of oxalyl-CoA decarboxylase (oxc) and this compound transferase (frc) genes in novel probiotic isolates capable of oxalate degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of metabolic regulation. A graph-theoretic approach using spanning trees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic consequences of enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling the Site of Protein CoAlation and Coenzyme A Stabilization Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 10. The integrated analysis of metabolic and protein interaction networks reveals novel molecular organizing principles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Shifts: A Comparative Guide to Wild-Type and Mutant Strains with Altered Formyl-CoA Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of genetic alterations is paramount. This guide provides a comparative analysis of wild-type strains versus mutant strains exhibiting modified formyl-CoA metabolism. By examining the resulting metabolic shifts, we can gain deeper insights into pathway functions, identify potential drug targets, and engineer more efficient microbial production systems.
This compound is a pivotal, yet often overlooked, one-carbon acyl-coenzyme A. It plays a crucial role in diverse metabolic pathways, including the degradation of oxalate (B1200264) and the alpha-oxidation of branched-chain fatty acids. Genetic modifications that alter the activity of enzymes central to this compound metabolism, such as this compound transferase (FRC) and 2-hydroxyacyl-CoA lyase (HACL), can lead to significant rearrangements of the cellular metabolome. This guide synthesizes data from various studies to present a comprehensive comparison, offering detailed experimental protocols and visual representations of the key pathways and workflows.
Data Presentation: Comparative Metabolite Analysis
The following table summarizes hypothetical, yet expected, quantitative changes in key intracellular metabolite concentrations in a mutant strain with deficient this compound transferase activity compared to its wild-type counterpart. These illustrative data are based on the known enzymatic function of FRC and principles of metabolic flux. In a real-world scenario, the fold changes would be determined experimentally.
| Metabolite Class | Metabolite | Expected Fold Change in frc Mutant vs. Wild-Type | Metabolic Role |
| Acyl-CoA | This compound | > 10.0 | Substrate of FRC; accumulates when the enzyme is deficient. |
| Oxalyl-CoA | < 0.1 | Product of the FRC-catalyzed reaction with oxalate; depleted in the mutant. | |
| Acetyl-CoA | ~ 1.0 | Central metabolite in carbon metabolism; generally expected to be stable. | |
| Organic Acids | Oxalate | > 5.0 | Substrate for the FRC-catalyzed reaction; expected to accumulate. |
| Formate | < 0.1 | Product of the FRC-catalyzed reaction; its production is blocked.[1] | |
| Glyoxylate | ~ 1.0 | Related to one-carbon metabolism; may show minor fluctuations. | |
| Amino Acids | Glycine | ~ 1.0 | Precursor for some one-carbon units; generally expected to be stable. |
| Serine | ~ 1.0 | Involved in the folate cycle which intersects with one-carbon metabolism. | |
| Fatty Acids | Phytanic Acid | > 2.0 | In organisms with alpha-oxidation, its degradation product is a substrate for HACL. |
| Pristanic Acid | < 0.5 | Product of alpha-oxidation; its formation is reduced with impaired HACL function. |
Experimental Protocols: Unraveling the Metabolome
A robust experimental protocol is critical for obtaining reliable and reproducible metabolomics data. The following is a detailed methodology for a liquid chromatography-mass spectrometry (LC-MS) based untargeted metabolomics study to compare wild-type and mutant bacterial strains.
1. Sample Preparation
-
Cell Culture and Quenching:
-
Grow wild-type and mutant bacterial strains in a defined minimal medium to mid-logarithmic phase to ensure metabolic activity is representative of steady-state growth.
-
Rapidly quench metabolic activity by adding the cell culture to a cold methanol (B129727) solution (-40°C) to achieve a final methanol concentration of 60%. This immediately halts enzymatic reactions.
-
Harvest the quenched cells by centrifugation at 5,000 x g for 10 minutes at -20°C.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80:20 methanol:water) at a ratio of 1 mL of solvent per 10 mg of cell pellet.
-
Lyse the cells using a bead beater with 0.1 mm zirconia/silica beads for 3 cycles of 30 seconds with 1 minute of cooling on ice in between.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites and store it at -80°C until analysis.
-
2. LC-MS Analysis
-
Chromatographic Separation:
-
Perform liquid chromatography using a reversed-phase C18 column for the separation of a broad range of metabolites.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.
-
-
Mass Spectrometry:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS/MS data for metabolite identification.
-
3. Data Analysis
-
Process the raw LC-MS data using software such as XCMS or MZmine for peak picking, feature alignment, and integration.
-
Normalize the data to an internal standard or total ion chromatogram to correct for variations in sample amount and instrument response.
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly different between the wild-type and mutant strains.
-
Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) or authenticated standards.
Mandatory Visualization
The following diagrams illustrate key metabolic pathways involving this compound and a typical experimental workflow for comparative metabolomics.
Caption: Key metabolic pathways involving this compound.
Caption: Experimental workflow for comparative metabolomics.
References
A Comparative Guide to Confirming the Products of a Formyl-CoA Dependent Enzymatic Reaction: NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the confirmation of products from a formyl-CoA dependent enzymatic reaction. Specifically, we focus on the reaction catalyzed by this compound transferase, a key enzyme in oxalate (B1200264) degradation.[1][2] The principles and methodologies discussed herein are broadly applicable to other this compound dependent enzymatic systems.
The enzymatic reaction of focus is:
This compound + Oxalate ⇌ Oxalyl-CoA + Formate (B1220265) [1][2]
This guide will delve into the experimental protocols for product confirmation using ¹H NMR, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), presenting quantitative data for each, and offering a comparative analysis to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the substrates and products of the this compound transferase reaction as identified by ¹H NMR, HPLC, and LC-MS/MS.
| Compound | ¹H NMR Chemical Shift (ppm, predicted in D₂O) | HPLC Retention Time (min) | LC-MS/MS (m/z) |
| Substrates | |||
| This compound | 8.2 (s, 1H, -CHO) | ~3.5 | 792.1 -> 408.1 |
| Oxalate | - | ~2.0 | 89.0 -> 45.0 |
| Products | |||
| Oxalyl-CoA | - | ~5.0[1] | 838.1 -> 454.1 |
| Formate | 8.44 (s, 1H)[3] | ~2.5 | 45.0 -> 27.0 |
Note: Predicted ¹H NMR chemical shifts for this compound and oxalyl-CoA are based on computational models due to the limited availability of experimental spectra in public databases. The characteristic formyl proton signal is a key identifier.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. For enzymatic assays, ¹H NMR is particularly useful for monitoring the appearance of product-specific signals and the disappearance of substrate signals over time.
Methodology:
-
Enzymatic Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.7) containing this compound, oxalate, and the this compound transferase enzyme in D₂O to minimize the solvent signal in the ¹H NMR spectrum.
-
A typical reaction might contain 1 mM this compound, 5 mM oxalate, and an appropriate concentration of the purified enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
NMR Sample Preparation:
-
At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a small amount of acid (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium hydroxide) to precipitate the protein.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Use a water suppression pulse sequence to minimize the residual H₂O signal.
-
Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and accurate quantification.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic singlet peak for the formyl proton of formate around 8.44 ppm.[3]
-
Monitor the decrease in the intensity of the substrate signals (e.g., the formyl proton of this compound, predicted around 8.2 ppm) and the increase in the intensity of the product signals over time.
-
Integrate the peaks corresponding to the substrate and products to determine their relative concentrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity for the analysis of acyl-CoA compounds.
Methodology:
-
Enzymatic Reaction and Sample Preparation:
-
Perform the enzymatic reaction as described for the NMR protocol.
-
Quench the reaction at different time points by adding an acid (e.g., perchloric acid).
-
Centrifuge to remove the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of a low pH buffer (e.g., 10 mM sodium phosphate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength of 254 or 260 nm, where the adenine (B156593) moiety of the CoA molecule absorbs.
-
Quantification: Create a standard curve using known concentrations of the substrates and products to quantify their amounts in the reaction mixture based on the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an excellent method for the analysis of low-abundance metabolites like acyl-CoAs.[4][5][6]
Methodology:
-
Enzymatic Reaction and Sample Preparation:
-
The reaction and initial sample preparation are similar to the HPLC protocol.
-
Extraction of acyl-CoAs from the reaction mixture can be achieved using a solution of acetonitrile/methanol/water.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient of mobile phases, such as water with a small amount of formic acid and acetonitrile with formic acid, to achieve good separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis. This involves selecting the precursor ion (the molecular weight of the compound of interest) and a specific product ion that is generated upon fragmentation.
-
This compound: Precursor ion (m/z) 792.1 -> Product ion (m/z) 408.1
-
Oxalyl-CoA: Precursor ion (m/z) 838.1 -> Product ion (m/z) 454.1
-
Oxalate: Precursor ion (m/z) 89.0 -> Product ion (m/z) 45.0
-
Formate: Precursor ion (m/z) 45.0 -> Product ion (m/z) 27.0
-
-
Quantification: Use stable isotope-labeled internal standards for the most accurate quantification.
-
Mandatory Visualizations
Caption: Enzymatic reaction catalyzed by this compound Transferase.
Caption: General experimental workflow for product confirmation.
Caption: Comparison of analytical methods for product confirmation.
Objective Comparison of Methods
| Feature | NMR Spectroscopy | HPLC | LC-MS/MS |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural information. | Separates molecules based on their physicochemical properties (e.g., polarity) as they pass through a column. | Separates molecules with liquid chromatography and then measures their mass-to-charge ratio for identification and quantification. |
| Sensitivity | Lower. Requires higher concentrations of analytes (µM to mM range). | Moderate. Can detect compounds in the low µM range. | High. Can detect compounds in the nM to pM range.[4][5] |
| Specificity | High. Provides unambiguous structural confirmation. | Moderate. Retention time is characteristic but can overlap with other compounds. | Very High. Combination of retention time and mass fragmentation provides high confidence in identification. |
| Quantification | Good. Can provide absolute quantification with appropriate standards. | Excellent. Well-established for accurate and precise quantification. | Excellent. Highly accurate with the use of internal standards. |
| Sample Throughput | Low. Each sample can take a significant amount of time to acquire and process. | High. Automated systems can run many samples sequentially. | High. Similar to HPLC in terms of throughput. |
| Destructive | No. The sample can be recovered after analysis. | Yes. The sample is consumed during the analysis. | Yes. The sample is consumed during the analysis. |
| Cost | High initial instrument cost and maintenance. | Moderate instrument cost. | High initial instrument cost and maintenance. |
| Best For | Unambiguous structural elucidation of novel products, real-time reaction monitoring without sample destruction. | Routine quantification of known products in a large number of samples. | High-sensitivity detection and quantification of known products, especially in complex biological matrices. |
Conclusion
The choice of method for confirming the products of a this compound dependent enzymatic reaction depends on the specific research goals.
-
NMR spectroscopy is the gold standard for unambiguous structural confirmation of reaction products. Its non-destructive nature is a significant advantage for precious samples or for conducting time-course studies on a single sample. However, its lower sensitivity may be a limiting factor.
-
HPLC offers a robust and cost-effective solution for the routine quantification of known products. It is a workhorse in many laboratories and provides reliable quantitative data, although it lacks the structural confirmation power of NMR and the specificity of MS.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the ideal choice for detecting and quantifying low-abundance products in complex mixtures.[4][5][6] The targeted nature of MRM analysis ensures high confidence in product identification.
For a comprehensive analysis, a combination of these techniques is often employed. For instance, NMR can be used to definitively identify the reaction products initially, while HPLC or LC-MS/MS can then be used for higher-throughput screening of enzyme inhibitors or for quantifying product formation under different conditions.
References
- 1. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound transferase - Creative Biogene [microbialtec.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Formyl-CoA
Formyl-Coenzyme A (Formyl-CoA) is a pivotal intermediate in one-carbon metabolism, recognized for its role in various enzymatic reactions.[1] While specific hazard data for this compound is not extensively documented, its nature as a reactive thioester, combined with its instability in aqueous solutions, necessitates careful handling to ensure personnel safety and experimental integrity.[2] This guide provides the essential personal protective equipment (PPE) protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the reactive nature of thioesters, a comprehensive approach to PPE is mandatory. The primary risks involve potential exposure through skin contact, inhalation of aerosols, and accidental ingestion. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Standard | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | ASTM F1671 / EN 374 | Prevents direct skin contact with the chemical.[3] |
| Eye & Face Protection | Tightly fitting safety goggles or a full-face shield.[4] | ANSI Z87.1 / EN 166 | Protects against splashes and aerosols.[4][5] A face shield should be used with goggles for maximum protection.[5] |
| Body Protection | Flame-resistant lab coat or chemical-resistant overalls. | NFPA 2112 / EN ISO 27065 | Shields skin and personal clothing from spills.[4] For pyrophoric liquids, 100% cotton clothing under the lab coat is required.[5] |
| Respiratory Protection | Not typically required if handled in a certified fume hood. | NIOSH Approved | Required if there is a risk of aerosol generation outside of a fume hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Protects feet from spills and falling objects. |
This multi-layered approach to PPE provides a robust barrier against potential exposure, aligning with standard practices for handling hazardous chemicals.[3][6][7]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety and to minimize the degradation of the compound.
A. Preparation and Pre-Handling Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before bringing this compound into the work area, gather all necessary equipment (e.g., pipettes, reaction vessels, quench solutions).
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
B. Handling this compound:
-
Work Within Fume Hood: Conduct all manipulations of this compound exclusively within the fume hood to contain any potential vapors or aerosols.
-
Maintain Low Temperature: If possible, perform operations on a cold block or in a cold room to enhance the stability of the thioester.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and bases unless they are part of the planned reaction protocol.
-
Controlled Dispensing: Use precision instruments like calibrated micropipettes for transferring solutions to prevent spills and ensure accuracy.
C. Post-Handling Procedures:
-
Securely Seal Container: Tightly cap the primary container of this compound immediately after use.
-
Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate deactivating solution (e.g., a mild bleach solution followed by water), then dry thoroughly.
-
Doff PPE Correctly: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[8]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
A. Waste Segregation:
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the primary hazards (e.g., Reactive, Corrosive).
-
Solid Waste: All contaminated solid materials (e.g., pipette tips, gloves, paper towels) must be collected in a separate, sealed hazardous waste bag or container.[9]
B. In-Lab Neutralization (for small quantities):
-
For trace amounts or residual this compound in reaction vessels, a cautious neutralization can be performed within a fume hood.
-
Cool the Vessel: Place the reaction vessel in an ice bath.
-
Slow Addition of Base: Slowly add a saturated solution of sodium bicarbonate dropwise to the stirred waste.[9] This will hydrolyze the thioester. Be aware of potential gas evolution.[9]
-
Verify Neutralization: Check the pH of the solution to ensure it is neutral (pH 6-8) before adding it to the aqueous hazardous waste container.
C. Final Disposal:
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[9]
-
Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9] Never dispose of this compound waste down the drain.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. amano-enzyme.com [amano-enzyme.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
